3-Amino-6-methylpyridazine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-methylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-3-5(6)8-7-4/h2-3H,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZMCIGKULUUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171814 | |
| Record name | 6-Methylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18591-82-7 | |
| Record name | 3-Amino-6-methylpyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18591-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpyridazin-3-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018591827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLPYRIDAZIN-3-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC4CC2ZVG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physicochemical characteristics of 3-Amino-6-methylpyridazine
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Amino-6-methylpyridazine
Introduction
This compound (CAS: 18591-82-7) is a heterocyclic aromatic amine that has garnered significant interest within the pharmaceutical and agrochemical sectors.[1] As a derivative of the pyridazine ring system, it possesses a unique arrangement of nitrogen heteroatoms that imparts distinct electronic and steric properties. These characteristics make it an invaluable scaffold and intermediate in medicinal chemistry. The 3-aminopyridazine core, in particular, is a key structural element in several approved pharmaceuticals, highlighting its privileged status in drug design.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Tailored for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of data. It offers field-proven insights into the causality behind its properties, details robust experimental protocols for their validation, and contextualizes their impact on drug discovery and development.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a simple yet functionally rich molecule, featuring a basic amino group and a lipophilic methyl group appended to the polar pyridazine core.
| Identifier | Value | Source |
| IUPAC Name | 6-methylpyridazin-3-amine | [3] |
| CAS Number | 18591-82-7 | [4] |
| Molecular Formula | C₅H₇N₃ | [4] |
| Molecular Weight | 109.13 g/mol | [4] |
| Canonical SMILES | Cc1ccc(N)nn1 | [4] |
| InChI Key | KAZMCIGKULUUMR-UHFFFAOYSA-N | [4] |
Core Physicochemical Properties
A molecule's fundamental physical properties dictate its behavior from the reaction flask to in vivo applications. The properties of this compound suggest a stable, polar solid, which has direct implications for its handling, purification, and formulation.
| Property | Value | Significance in Drug Development |
| Appearance | Light yellow to dark red/brown solid | [3][5][6] |
| Melting Point | 222-223 °C | [5] |
| Boiling Point | 319 °C | [5] |
| pKa (Predicted) | 5.48 ± 0.10 | [5] |
| LogP (Predicted) | -0.1 | [7] |
Expert Insight: The Duality of the Pyridazine Scaffold
The pyridazine ring is a fascinating bioisostere for a phenyl ring, but with unique advantages.[2] The two adjacent nitrogen atoms act as strong hydrogen bond acceptors and create a significant dipole moment. This inherently increases polarity and aqueous solubility compared to a simple phenyl analogue, a desirable trait for reducing metabolic liabilities and improving pharmacokinetic profiles. The predicted pKa of ~5.5 is a direct consequence of the electron-withdrawing nature of the pyridazine nitrogens, which reduces the basicity of the exocyclic amino group compared to an aniline equivalent. This attenuated basicity can be critical for avoiding off-target interactions with aminergic receptors and preventing lysosomal trapping.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for determining the melting point and purity of a crystalline solid. Unlike simple capillary methods, it provides quantitative thermodynamic data. The onset temperature of the melting endotherm gives a highly accurate melting point, while the peak shape can provide an initial estimate of purity (sharper peaks suggest higher purity).
Methodology:
-
Calibration: Calibrate the DSC instrument using high-purity indium (m.p. 156.6 °C) and tin (m.p. 231.9 °C) standards.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Analysis: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere from 25 °C to 250 °C at a controlled rate of 10 °C/min.
-
Data Interpretation: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak.
Solubility Profile
While no quantitative solubility data is publicly available, the predicted LogP of -0.1 suggests hydrophilicity.[7] Practical synthesis procedures note partitioning the compound between ethyl acetate and brine, with subsequent extraction into ethyl acetate, confirming at least moderate solubility in this organic solvent.[5] The presence of both a hydrogen bond donor (-NH₂) and multiple hydrogen bond acceptors (ring nitrogens) allows for effective solvation by both polar protic (e.g., water, methanol) and polar aprotic (e.g., DMSO, DMF) solvents.
Protocol 2: Thermodynamic Solubility Assessment via the Shake-Flask Method (OECD 105)
Causality: This method is the benchmark for determining thermodynamic solubility, ensuring that a true equilibrium is reached between the solid-state and the solvated compound. This value is critical for designing in vivo studies, developing formulations, and ensuring material can be delivered effectively.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., pH 7.4 phosphate buffer, simulated gastric fluid, ethyl acetate).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic check should confirm the time to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Quantification: Carefully withdraw a clear aliquot of the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the structure and assessing the purity of this compound.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 110.1.[5][8] This provides rapid confirmation of the molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic peaks confirming the key functional groups.
-
N-H Stretching: A pair of medium-to-strong bands between 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).
-
C-H Stretching: Bands just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl group C-H.
-
N-H Bending: A medium-to-strong scissoring vibration around 1600-1650 cm⁻¹.
-
C=C and C=N Stretching: A series of absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridazine ring.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is predicted to show three distinct signals:
-
Aromatic Protons: Two doublets in the aromatic region (likely ~6.5-7.5 ppm), corresponding to the two coupled protons on the pyridazine ring.
-
Amine Protons (-NH₂): A broad singlet that may appear between 4-6 ppm, whose chemical shift is highly dependent on solvent and concentration. This peak will exchange with D₂O.
-
Methyl Protons (-CH₃): A sharp singlet around 2.3-2.6 ppm, integrating to three protons.
-
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals: three for the sp² carbons of the pyridazine ring and one for the methyl group carbon. The carbon attached to the amino group will be the most upfield of the aromatic signals.
-
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay between the electron-rich amino group and the electron-deficient pyridazine ring.
-
Amino Group Reactivity: The primary amino group is nucleophilic and will undergo typical reactions such as acylation, alkylation, and diazotization. This functionality is the primary handle for synthetic elaboration, allowing for the construction of more complex molecules.
-
Ring Reactivity: The pyridazine ring itself is relatively electron-deficient and generally resistant to electrophilic aromatic substitution. However, it can activate the attached methyl group for condensation reactions or undergo nucleophilic substitution if a suitable leaving group is present on the ring.
-
Stability: The compound is a stable solid under standard laboratory conditions.[5] It should be stored in a dry, dark place to prevent potential degradation. Strong oxidizing agents should be avoided.
Conclusion
This compound is a stable, polar, and weakly basic building block with a well-defined physicochemical profile. Its high melting point and hydrophilicity are key characteristics that influence its application in synthesis and drug development. The amino group provides a reliable synthetic handle for diversification, while the pyridazine core offers a polar, metabolically stable scaffold that is advantageous for crafting molecules with favorable drug-like properties. The experimental protocols and expert insights provided in this guide offer a robust framework for scientists to effectively utilize and characterize this valuable chemical entity in their research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 18591-82-7 | AChemBlock [try.achemblock.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 5. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 18591-82-7 [chemicalbook.com]
3-Amino-6-methylpyridazine spectroscopic data analysis (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-6-methylpyridazine
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound of significant interest within the fields of medicinal chemistry and drug development. As a substituted pyridazine, it belongs to a class of aromatic heterocycles known for a wide range of physiological activities, including antiviral, hypotensive, and anticancer properties.[1][2] The core 3-aminopyridazine scaffold is a key element in several approved drugs, highlighting its value as a pharmacophore and a versatile synthetic intermediate.[3]
Accurate and unambiguous structural characterization is a cornerstone of chemical research and drug development, ensuring the identity, purity, and stability of a compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectra. The content herein is designed for researchers, scientists, and drug development professionals, blending theoretical principles with practical, field-proven insights to facilitate the confident characterization of this important molecule.
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₅H₇N₃, Molecular Weight: 109.13 g/mol ) consists of a pyridazine ring substituted with an amino group at position 3 and a methyl group at position 6.[4][5] The numbering of the heterocyclic ring is crucial for the correct assignment of spectroscopic signals.
Caption: Structure of this compound with atom numbering.
The electronic environment of each atom is influenced by the interplay of the electron-donating amino (-NH₂) and methyl (-CH₃) groups and the electron-withdrawing nature of the pyridazine ring nitrogens. These effects are directly observable in the compound's NMR, IR, and MS spectra.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Two distinct aromatic doublets for H4 and H5, a broad singlet for the amino protons, and a sharp singlet for the methyl protons. |
| ¹³C NMR | Five distinct carbon signals: two deshielded aromatic carbons attached to nitrogen (C3, C6), two shielded aromatic carbons (C4, C5), and one aliphatic carbon for the methyl group. |
| IR Spectroscopy | Two characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C=N/C=C ring stretching vibrations in the fingerprint region. |
| Mass Spectrometry (EI) | A strong molecular ion peak (M⁺˙) at m/z = 109, followed by characteristic fragmentation patterns including the loss of HCN and N₂. |
¹H NMR Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Expertise & Causality: Experimental Protocol
The choice of solvent and instrument parameters is critical for acquiring a high-quality ¹H NMR spectrum. For this compound, a polar aprotic solvent is preferred.
Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice as it readily dissolves polar compounds like aminopyridazines. Crucially, its residual solvent peak (~2.50 ppm) does not typically overlap with the aromatic or amino proton signals.[6] The acidic protons of the amino group will exchange with deuterium in solvents like D₂O, causing their signal to disappear; DMSO-d₆ preserves the NH₂ signal, allowing for its observation as a broad peak.
-
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength improves signal dispersion and simplifies the interpretation of coupling patterns.
-
Data Acquisition: Run a standard one-dimensional proton experiment, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
Predicted Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit four distinct signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H5 | ~7.4 - 7.6 | Doublet (d) | 1H | JH5-H4 ≈ 8.5 - 9.0 Hz |
| H4 | ~6.7 - 6.9 | Doublet (d) | 1H | JH4-H5 ≈ 8.5 - 9.0 Hz |
| NH₂ | ~5.5 - 6.5 | Broad Singlet (s) | 2H | N/A |
| CH₃ | ~2.4 - 2.5 | Singlet (s) | 3H | N/A |
Justification of Assignments:
-
Aromatic Protons (H4, H5): The pyridazine ring contains two vicinal protons, H4 and H5, which will split each other into doublets.
-
H5: This proton is adjacent to the electron-donating methyl group at C6 but is also influenced by the adjacent ring nitrogen (N1). It is expected to be the most downfield of the two aromatic protons. In the related compound 3-methylpyridazine, the corresponding proton (H5) appears around 7.40 ppm.[7]
-
H4: This proton is adjacent to the strongly electron-donating amino group at C3. This donation shields H4, shifting its resonance significantly upfield compared to H5. In 3-aminopyridazine, the H4 proton signal is observed at a lower chemical shift than H5.[8]
-
-
Amino Protons (NH₂): The protons of the primary amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be variable but is expected in the indicated range in DMSO-d₆.
-
Methyl Protons (CH₃): The methyl group, being attached to an aromatic ring, will appear as a sharp singlet in the benzylic region. Its chemical shift is influenced by the adjacent nitrogen, placing it around 2.4-2.5 ppm.
Caption: Key ¹H-¹H coupling relationship in this compound.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Expertise & Causality: Experimental Protocol
Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz proton instrument.
-
Data Acquisition: Run a standard proton-decoupled ¹³C experiment. This is the most common method, resulting in a spectrum where each unique carbon appears as a singlet. Acquiring a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum can aid in assignment by differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
Predicted Spectrum and Interpretation
The molecule has five unique carbon atoms, and thus five signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C3 | ~160 - 162 | Attached to the amino group and a ring nitrogen, this carbon is significantly deshielded. In 3-amino-6-chloropyridazine, the C3 carbon appears at 160.7 ppm, providing a strong reference point.[9] |
| C6 | ~155 - 158 | Attached to the methyl group and a ring nitrogen, this carbon is also strongly deshielded, but slightly less so than C3 due to the weaker electronic effect of the methyl group compared to the amino group. |
| C5 | ~128 - 130 | This CH carbon is adjacent to the methyl-substituted C6. Its chemical shift is expected to be in the typical aromatic region for pyridazines. |
| C4 | ~115 - 118 | This CH carbon is adjacent to the amino-substituted C3. The strong electron-donating effect of the amino group shields this carbon, shifting it significantly upfield. A similar upfield shift is seen in other aminopyridines and pyridazines. |
| CH₃ | ~20 - 22 | A typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring. |
Infrared (IR) Spectroscopic Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent technique for identifying the presence of specific functional groups.
Expertise & Causality: Experimental Protocol
As this compound is a solid at room temperature, a method for solid sample analysis must be used.[1] The potassium bromide (KBr) pellet method is a robust and widely used technique.
Caption: Workflow for preparing a solid sample using the KBr pellet method.
Protocol: IR Data Acquisition (KBr Pellet Method)
-
Grinding: Add approximately 1-2 mg of this compound to a clean agate mortar.[1]
-
Mixing: Add about 100-200 mg of dry, spectroscopic-grade KBr powder.
-
Rationale: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and acts as an inert matrix to hold the sample.[1] The fine grinding is essential to reduce scattering of the IR beam, which would otherwise lead to a poor-quality spectrum.
-
-
Pellet Formation: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Predicted Spectrum and Interpretation
The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Interpretation |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two bands) | The presence of two distinct peaks in this region is a definitive indicator of a primary amine (-NH₂).[10] One peak corresponds to the asymmetric stretch and the other to the symmetric stretch. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized, confirming the aromatic nature of the pyridazine ring.[11][12] |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Weak | Absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds of the sp³-hybridized methyl group.[12] |
| N-H Scissoring (Bending) | ~1620 - 1650 | Medium to Strong | This bending vibration for primary amines is a reliable indicator and appears in the double-bond region of the spectrum.[13] |
| C=N and C=C Ring Stretch | 1400 - 1600 | Medium to Strong | The pyridazine ring will exhibit several complex stretching vibrations in this region, which are characteristic of the aromatic system. |
| Fingerprint Region | < 1400 | Complex Pattern | This region contains a complex series of absorptions from C-C single bond stretches, C-N stretches, and various bending vibrations. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a valuable fingerprint for identification.[10][14] |
Mass Spectrometric Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Expertise & Causality: Experimental Protocol
Electron Ionization (EI) is a common and effective ionization method for relatively small, volatile organic molecules.
Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).
-
Rationale: 70 eV is a standard energy that provides sufficient energy to ionize and fragment the molecule in a reproducible manner, creating a characteristic fragmentation pattern that can be compared across different instruments.[15]
-
-
Analysis: Separate the resulting positively charged ions (the molecular ion and fragment ions) based on their m/z ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Fragmentation and Interpretation
The mass spectrum is a plot of ion abundance versus m/z.
-
Molecular Ion (M⁺˙): The most important peak is the molecular ion peak, which corresponds to the intact molecule with one electron removed. For this compound (C₅H₇N₃), the exact mass is 109.0640. The EI-MS spectrum will show a strong molecular ion peak at m/z = 109 . The odd molecular weight is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.
Proposed Fragmentation Pathway:
The energetically unstable molecular ion will undergo fragmentation to form more stable ions. The fragmentation of pyridazine isomers is known to involve ring cleavage.[16]
Caption: Proposed primary fragmentation pathways for this compound.
-
[M - HCN]⁺˙ (m/z = 82): A common fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide.
-
[M - N₂]⁺˙ (m/z = 81): The pyridazine ring can undergo cleavage with the expulsion of a neutral nitrogen molecule.
-
Loss of Methyl Radical: Loss of a methyl radical (·CH₃) from the molecular ion would produce a fragment at m/z = 94 .
-
Further Fragmentation: These primary fragments can undergo further decomposition, such as the loss of another HCN molecule, leading to smaller fragments and a complex, characteristic pattern in the lower mass region of the spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data, grounded in the established principles of spectroscopy and justified by comparison with related structures, offers a robust framework for researchers. The ¹H NMR spectrum confirms the substitution pattern and proton connectivity, while the ¹³C NMR identifies all unique carbon environments. IR spectroscopy provides definitive evidence for the primary amine and aromatic ring functional groups. Finally, mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation pathways. Together, these techniques deliver an unambiguous characterization essential for advancing research and development involving this valuable chemical entity.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]
- 8. Pyridazin-3-amine(5469-70-5) 1H NMR spectrum [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. pubs.aip.org [pubs.aip.org]
An In-Depth Technical Guide to the Solubility and Stability of 3-Amino-6-methylpyridazine
Abstract
3-Amino-6-methylpyridazine is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of pharmacologically active agents.[1] Its utility in drug discovery, from selective CB2 agonists to novel cancer therapeutics, underscores the critical need for a comprehensive understanding of its physicochemical properties.[2] This guide provides an in-depth analysis of the aqueous and organic solubility, as well as the chemical stability, of this compound. We present not just foundational data but also the underlying principles and detailed, field-tested protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems to ensure scientific integrity and reproducibility, empowering researchers to confidently assess and manage this key intermediate throughout the drug development lifecycle.
Introduction: The Strategic Importance of this compound
Pyridazine scaffolds are integral to a multitude of compounds exhibiting potent biological activities, including antiviral, hypotensive, and anticancer properties.[3] Within this class, this compound (CAS 18591-82-7) has emerged as a particularly valuable precursor.[4] Its unique electronic and structural features—a basic amino group ripe for derivatization and a nucleophilic pyridazine ring system—make it a versatile starting material for complex molecular architectures.
A thorough characterization of its solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. These parameters directly influence:
-
Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved in reaction media is crucial for achieving optimal conversion rates and minimizing side-product formation.
-
Purification Efficiency: Knowledge of solubility in various solvent systems dictates the choice of crystallization or chromatographic purification strategies.[1]
-
Formulation Development: The aqueous solubility and stability at different pH values are critical determinants for developing viable oral or parenteral dosage forms.
-
Analytical Method Development: Understanding the molecule's degradation profile is essential for creating stability-indicating analytical methods capable of separating the parent compound from its potential degradants.
-
Storage and Shelf-Life: Defining the conditions under which the compound remains stable ensures the integrity of the material from procurement to final product synthesis.
This guide is structured to provide both the theoretical framework and the practical, step-by-step methodologies required to comprehensively profile this compound.
Core Physicochemical Properties
A baseline understanding of the intrinsic properties of this compound is the first step in predicting its behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃ | [3] |
| Molecular Weight | 109.13 g/mol | [3] |
| Appearance | White to very dark red/brown solid | [3][4] |
| Melting Point | 222-225 °C | [3][5] |
| Boiling Point | 319 °C | [3] |
| pKa (Predicted) | 5.48 ± 0.10 | [3] |
| XLogP3 (Predicted) | -0.1 | [5] |
The predicted pKa of ~5.48 is of particular importance.[3] This value, corresponding to the protonation of the pyridazine ring system or the exocyclic amino group, indicates that the molecule's charge state—and therefore its aqueous solubility—will be highly dependent on pH. Below this pKa, the molecule will exist predominantly in its protonated, more water-soluble cationic form. The negative XLogP3 value further suggests a degree of hydrophilicity.[5]
Solubility Profile: A Quantitative Approach
While qualitatively described as "sparingly soluble in water," a quantitative assessment across a range of pharmaceutically relevant solvents is essential for process chemistry and formulation. For structurally related compounds like 6-chloropyridazin-3-amine, solubility has been shown to increase with temperature in solvents such as methanol, ethanol, acetone, and ethyl acetate.[6] A similar trend can be anticipated for this compound.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
This protocol details the gold-standard shake-flask method (in accordance with OECD Guideline 105) for determining equilibrium solubility. The causality behind this choice is its reliability and ability to ensure true equilibrium is reached, providing definitive solubility data.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the selected test solvents (e.g., Water, pH 2.0 HCl buffer, pH 7.4 PBS, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane). The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25 °C and/or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic check (sampling at 24, 48, and 72 hours) is recommended for a new compound to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow undissolved solid to settle. For colloidal suspensions, centrifugation at the same temperature is required.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant. Immediately filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining particulates. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5). Calculate the concentration in the original supernatant by back-calculation.
-
Data Reporting: Express solubility in mg/mL and mol/L. The experiment should be performed in triplicate for each solvent.
Data Presentation: Expected Solubility Profile
| Solvent System | Temperature (°C) | Expected Solubility (Qualitative) | Rationale |
| 0.1 M HCl (pH ~1) | 25 | High | Protonation below pKa (~5.48) forms a soluble salt. |
| Phosphate Buffer (pH 7.4) | 25 | Low to Moderate | The molecule is predominantly in its less soluble free base form. |
| Water | 25 | Sparingly Soluble | Consistent with literature and its neutral state.[7] |
| Methanol / Ethanol | 25 | Soluble | Polar protic solvents capable of hydrogen bonding. |
| Dichloromethane | 25 | Soluble | Used as an elution solvent in purification.[1] |
| Ethyl Acetate | 25 | Moderately Soluble | Used as an extraction solvent.[1] |
| n-Hexane | 25 | Poorly Soluble | Non-polar solvent with weak interactions with the polar analyte. |
Stability Profile and Forced Degradation
Understanding a molecule's intrinsic stability is a regulatory requirement and a cornerstone of robust drug development.[8] Forced degradation studies, or stress testing, are deliberately performed under harsh conditions to accelerate degradation, thereby identifying potential degradation products and pathways. This information is crucial for developing stability-indicating methods and establishing appropriate storage conditions. The recommended storage for this compound is in a dark, dry place at room temperature, suggesting potential sensitivity to light and hydrolysis.
Logical Workflow for a Forced Degradation Study
The following diagram outlines a systematic approach to stress testing, ensuring all likely degradation pathways are investigated.
References
- 1. This compound | 18591-82-7 [chemicalbook.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Quantum Chemical Calculations for 3-Amino-6-methylpyridazine: A Technical Guide for Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on 3-Amino-6-methylpyridazine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Pyridazine derivatives are recognized for their diverse physiological activities, including antiviral, hypotensive, and anticancer properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. We will delve into the rationale behind methodological choices, ensuring a self-validating system for obtaining reliable computational data. The core of this guide focuses on Density Functional Theory (DFT), a widely used and robust method for studying the electronic structure and properties of molecules in drug discovery.[4][5]
Introduction: The Significance of this compound in Medicinal Chemistry
This compound serves as a crucial scaffold in the design of novel therapeutic agents.[3] Its unique physicochemical properties, including its dipole moment, hydrogen bonding capabilities, and electronic characteristics, make it a versatile building block for interacting with biological targets.[3] Understanding the molecule's electronic structure, reactivity, and conformational preferences at a quantum mechanical level is paramount for rational drug design.
Quantum chemical calculations provide invaluable insights into:
-
Molecular Geometry and Stability: Determining the most stable three-dimensional arrangement of atoms.
-
Electronic Properties: Mapping the electron density, identifying regions susceptible to electrophilic or nucleophilic attack, and calculating molecular orbital energies (HOMO and LUMO).[6][7]
-
Reactivity Descriptors: Quantifying global and local reactivity through parameters like chemical hardness, softness, and electrophilicity index.[6][8]
-
Spectroscopic Properties: Predicting vibrational frequencies (IR spectra) to aid in experimental characterization.
This guide will walk you through the process of obtaining these critical parameters for this compound, empowering you to make more informed decisions in your drug discovery pipeline.
Theoretical Foundations: Choosing the Right Computational Approach
While various quantum chemical methods exist, including Hartree-Fock and semi-empirical methods, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency for molecules of this size.[4][5][9]
-
Hartree-Fock (HF) Theory: This foundational ab initio method provides a good starting point but neglects electron correlation, which can be significant for accurate energy predictions.[4][10]
-
Semi-empirical Methods (e.g., AM1, PM3): These methods are computationally very fast and suitable for large systems, but their accuracy is limited by the empirical parameters used.[11][12][13]
-
Density Functional Theory (DFT): DFT incorporates electron correlation through an exchange-correlation functional, providing results that are often comparable to more computationally expensive methods.[4][9]
For our study of this compound, we will employ DFT, as it is a well-established and reliable method for investigating the properties of heterocyclic compounds in medicinal chemistry.[6][7][8][14]
The Computational Workflow: A Step-by-Step Protocol
This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian.[15]
Step 1: Molecular Structure Preparation
The initial step involves creating an approximate 3D structure of this compound. This can be accomplished using molecular building software such as Avogadro or GaussView.[15][16]
Protocol:
-
Open the molecular modeling software.
-
Construct the this compound molecule by assembling the pyridazine ring and adding the amino and methyl substituents at the appropriate positions (3 and 6, respectively).
-
Perform a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics to obtain a reasonable starting structure.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .mol).
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.[17][18]
Protocol:
-
Create an input file for your quantum chemistry software. This file will specify the calculation type, theoretical method, basis set, and the initial molecular coordinates.
-
Specify the calculation type: Opt (for optimization).[17]
-
Choose the theoretical method: We will use the B3LYP functional, a popular and well-validated hybrid functional for organic molecules.[6][7][19]
-
Select a basis set: The 6-31G(d,p) basis set provides a good balance between accuracy and computational cost for molecules containing first and second-row atoms.[20] It includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to describe the shape of the electron density more accurately.
-
Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system.[18]
Step 3: Frequency Analysis
A frequency calculation is crucial for two reasons:
-
To confirm that the optimized geometry is a true minimum on the potential energy surface. A true minimum will have no imaginary frequencies.[21][22] A transition state will have exactly one imaginary frequency.[21]
-
To obtain thermodynamic properties and predict the vibrational (IR) spectrum.
Protocol:
-
Use the optimized geometry from the previous step as the input for the frequency calculation.
-
Specify the calculation type: Freq.[23]
-
Use the same theoretical method and basis set as in the geometry optimization (B3LYP/6-31G(d,p)). It is critical to use the same level of theory for both optimization and frequency calculations to ensure meaningful results.[23]
-
Run the calculation.
The output will provide a list of vibrational frequencies. The absence of any imaginary frequencies confirms that the optimized structure is a stable minimum.
Step 4: Calculation of Molecular Properties
Once the optimized geometry is confirmed, you can proceed to calculate various electronic and reactivity properties. These are typically part of the standard output from the geometry optimization and frequency calculations.
Key Properties to Analyze:
-
Total Energy: The electronic energy of the optimized molecule.
-
Dipole Moment: A measure of the molecule's overall polarity.
-
Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[24]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and stability.[6][7]
-
Global Reactivity Descriptors: These can be calculated from the HOMO and LUMO energies:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
-
Electrophilicity Index (ω) = χ2 / (2η)
-
Visualization and Data Presentation
Clear visualization of the computational workflow and results is essential for interpretation and communication.
Computational Workflow Diagram
Caption: Computational workflow for quantum chemical analysis of this compound.
Molecular Structure and Orbitals
Caption: Schematic of this compound and its frontier molecular orbitals.
Summary of Calculated Properties
| Property | Symbol | Calculated Value (a.u.) | Calculated Value (eV) |
| Total Energy | Etotal | Value from output | Value x 27.2114 |
| HOMO Energy | EHOMO | Value from output | Value x 27.2114 |
| LUMO Energy | ELUMO | Value from output | Value x 27.2114 |
| HOMO-LUMO Gap | ΔE | Calculated | Calculated |
| Dipole Moment | µ | Value from output (Debye) | - |
| Ionization Potential (approx.) | I | Calculated | Calculated |
| Electron Affinity (approx.) | A | Calculated | Calculated |
| Electronegativity | χ | Calculated | Calculated |
| Chemical Hardness | η | Calculated | Calculated |
| Electrophilicity Index | ω | Calculated | Calculated |
Note: The actual values would be populated from the output of the quantum chemical calculations.
Conclusion and Future Directions
This guide has provided a robust and scientifically grounded framework for conducting quantum chemical calculations on this compound. By following the detailed protocols, researchers can obtain reliable data on the molecule's structure, stability, and electronic properties. These computational insights are invaluable for understanding structure-activity relationships, predicting metabolic stability, and guiding the design of more potent and selective drug candidates.
Future computational studies could expand upon this work by:
-
Investigating intermolecular interactions: Modeling the binding of this compound to its biological target using methods like Quantum Mechanics/Molecular Mechanics (QM/MM).[5]
-
Exploring excited state properties: Using Time-Dependent DFT (TD-DFT) to predict UV-Vis spectra and understand photochemical behavior.
-
Performing molecular dynamics simulations: To study the conformational dynamics and solvation effects of the molecule.
By integrating these advanced computational techniques, the role of quantum chemistry in accelerating the drug discovery process will continue to expand, leading to the development of novel and more effective therapeutics.
References
- 1. This compound | 18591-82-7 [chemicalbook.com]
- 2. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions | MDPI [mdpi.com]
- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media | GSC Advanced Research and Reviews [gsconlinepress.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. [PDF] Density Functional Theory Investigation of The Physical Properties of Dicyano Pyridazine Molecules | Semantic Scholar [semanticscholar.org]
- 9. rroij.com [rroij.com]
- 10. hj.hi.is [hj.hi.is]
- 11. grokipedia.com [grokipedia.com]
- 12. Semiempirical Methods [cup.uni-muenchen.de]
- 13. Semi-empirical quantum chemistry method - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. pythongui.org [pythongui.org]
- 17. gaussian.com [gaussian.com]
- 18. basic considerations in geometry optimization [cup.uni-muenchen.de]
- 19. iiste.org [iiste.org]
- 20. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 21. echemi.com [echemi.com]
- 22. gaussian.com [gaussian.com]
- 23. gaussian.com [gaussian.com]
- 24. Molecular orbital theory applied to the study of nonsteroidal anti-inflammatory drug efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-6-methylpyridazine safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-Amino-6-methylpyridazine for Research and Development
Introduction
This compound (CAS No: 18591-82-7) is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical industries. As a substituted pyridazine, it serves as a crucial building block and intermediate in the synthesis of a wide array of novel compounds with potential therapeutic activities, including antiviral, hypotensive, and anticancer properties.[1]
Given its role in drug discovery and development, researchers, scientists, and laboratory professionals will inevitably handle this compound. While it is a valuable reagent, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive, in-depth overview of the safety and handling precautions for this compound, grounded in established safety data and best laboratory practices. The objective is to empower scientific professionals with the knowledge to mitigate risks, ensure personal safety, and maintain a secure research environment.
Compound Identification and Physicochemical Properties
A foundational element of safe handling is a clear understanding of the compound's identity and physical characteristics. These properties influence storage, handling techniques, and emergency response.
| Property | Value | Source(s) |
| CAS Number | 18591-82-7 | [2][3] |
| Molecular Formula | C₅H₇N₃ | [2][4] |
| Molecular Weight | 109.13 g/mol | [2] |
| Synonyms | 6-Methylpyridazin-3-amine, 6-Methyl-3-pyridazinamine | [3][5] |
| Appearance | Very dark red/brown solid | [1][5] |
| Melting Point | 222-223 °C | [1] |
| Boiling Point | 319 °C | [1] |
| Density | 1.155 g/cm³ | [1] |
| Flash Point | 173 °C | [1] |
| Storage Temperature | Room Temperature; Keep in a dark, dry place | [1] |
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary precautions.
GHS Classification
| Pictogram |
|
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[3][4]H319: Causes serious eye irritation.[3][4]H335: May cause respiratory irritation.[3][4] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P403+P233, P405, P501 |
Toxicological Rationale and Risk Perspective
The GHS classification stems from the chemical reactivity of the amino and pyridazine functional groups. As a solid, the primary route of exposure is through the inhalation of dust or direct contact with skin and eyes.
-
Respiratory Irritation (H335): Fine particulates of the compound can be easily inhaled, leading to irritation of the nasal passages, throat, and lungs.[3] The causality lies in the basic nature of the amine group and the overall reactivity of the heterocyclic system, which can disrupt respiratory tract tissues.
-
Skin and Eye Irritation (H315, H319): Direct contact can cause localized inflammation, redness, and discomfort.[3] The compound can react with moisture on the skin or in the eyes, leading to an irritating effect. Prolonged or repeated exposure may exacerbate this condition.
Proactive Risk Assessment Workflow
A self-validating safety protocol begins with a systematic risk assessment. The goal is to identify potential exposures and implement robust control measures before any experimental work begins. This workflow ensures that risks are methodically addressed.
Caption: Proactive Risk Assessment Workflow.
Engineering and Administrative Controls: The First Line of Defense
Before relying on personal protective equipment, the laboratory environment itself must be engineered for safety. This follows the established hierarchy of controls, prioritizing the removal or control of hazards at the source.
-
Primary Engineering Control - Chemical Fume Hood: All handling of this compound solid, especially weighing and transferring, must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The hood's constant airflow captures and exhausts fine dust, preventing respiratory exposure.
-
Secondary Engineering Controls: The laboratory must be equipped with easily accessible and fully functional emergency eyewash stations and safety showers.[8] This ensures immediate decontamination in the event of accidental contact.
-
Administrative Controls:
-
Designated Areas: Clearly mark areas where this compound is stored and handled.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the material's Safety Data Sheet (SDS).
-
Workplace Hygiene: Strictly prohibit eating, drinking, and smoking in the laboratory to prevent accidental ingestion.[8][9]
-
Standard Operating Protocol: Safe Handling and Use
This section provides a step-by-step methodology for the safe handling of this compound.
Required Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected carefully and worn correctly at all times.
| Protection Type | Specification and Usage Notes |
| Eye and Face | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles during splash-prone operations.[8] |
| Hand | Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation before each use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[6][10] |
| Body | A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[6] |
| Respiratory | A NIOSH-approved respirator may be required for large-scale operations or in case of ventilation failure. Use should be based on a formal risk assessment.[8] |
Step-by-Step Handling Procedure
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Don all required PPE as specified in Table 4.1.
-
Prepare the work surface within the fume hood by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the hood.
-
-
Weighing and Transfer:
-
Retrieve the stock container of this compound and place it inside the fume hood.
-
Open the container slowly to avoid creating airborne dust.
-
Use a clean spatula to carefully transfer the desired amount of the solid onto a weigh boat on a tared balance. Perform this action deep within the hood to maximize fume capture.
-
Close the stock container tightly immediately after use.
-
-
Use in Reactions:
-
Carefully add the weighed solid to the reaction vessel. If dissolving, add the solvent to the solid slowly to minimize splashing.
-
Ensure all manipulations of the open reaction vessel occur within the fume hood.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or towel, being careful not to generate dust. Dispose of cleaning materials as hazardous waste.
-
Remove gloves using the proper technique and dispose of them.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[3]
-
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.
First-Aid Measures
| Exposure Route | Immediate Action Required |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[3] |
Accidental Release (Spill) Response
For a minor solid spill (<5g) within a fume hood:
Caption: Minor Spill Response Workflow.
For larger spills, or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department immediately.[9]
Fire Response
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[3]
-
Hazards from Combustion: The compound is not highly flammable, but containers may burn.[9] Thermal decomposition can release toxic and corrosive fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[8]
-
Firefighter Protection: Responders must wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[3][8]
Waste Management and Disposal
Proper disposal is a critical step in the chemical lifecycle, essential for environmental protection and regulatory compliance.
-
Principle of Segregation: Never dispose of this compound or its waste down the drain or in regular trash.[9][11]
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Collect solutions containing the compound in a separate, compatible, and labeled liquid hazardous waste container.
-
-
Final Disposal:
Conclusion
This compound is a compound with significant utility in modern chemical research. Its safe use is entirely achievable through a combination of robust engineering controls, diligent administrative oversight, correct use of PPE, and strict adherence to established protocols. By understanding the "why" behind each safety measure—from its irritant properties to its disposal requirements—researchers can create a self-validating system of safety that protects themselves, their colleagues, and their work. This guide serves as a technical framework; it must be supplemented by site-specific risk assessments and a continuous commitment to a culture of safety.
References
- 1. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
potential biological activities of 3-Amino-6-methylpyridazine
An In-depth Technical Guide to the Potential Biological Activities of 3-Amino-6-methylpyridazine
Foreword: The Pyridazine Core in Modern Medicinal Chemistry
Heterocyclic compounds form the bedrock of pharmaceutical sciences, with a significant majority of new drugs incorporating these structural motifs.[1] Among them, the pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out for its broad spectrum of physiological activities.[2][3] Pyridazine derivatives have been successfully developed as antiviral, hypotensive, cardiotonic, and anticancer agents.[3] This guide focuses on a specific, yet highly significant, member of this family: this compound. While often recognized as a crucial pharmaceutical intermediate, its intrinsic biological potential and its role as a scaffold for drug discovery merit a deeper, more technical exploration.[2] This document serves as a guide for researchers, scientists, and drug development professionals, synthesizing current knowledge and providing field-proven insights into the potential therapeutic applications of this versatile molecule.
Molecular Profile and Synthetic Accessibility
Before delving into its biological activities, understanding the fundamental characteristics of this compound is essential.
-
Chemical Name: 6-Methylpyridazin-3-amine[4]
-
CAS Number: 18591-82-7
-
Molecular Formula: C₅H₇N₃
-
Molecular Weight: 109.13 g/mol
-
Structure:

The accessibility of a compound is paramount for extensive research and development. This compound can be synthesized through established chemical routes, a common method involves the reaction of 3-chloro-6-methylpyridazine with ammonium hydroxide, often catalyzed by a copper salt.[2][3] This straightforward synthesis makes it a readily available starting material for the generation of diverse chemical libraries.
Protocol 1: Representative Synthesis of this compound
This protocol is adapted from established patent literature and provides a foundational method for laboratory-scale synthesis.[2][3] The causality behind this choice of reaction lies in the nucleophilic aromatic substitution mechanism, where the amino group from ammonium hydroxide displaces the chloro substituent on the pyridazine ring. The copper(II) sulfate acts as a catalyst to facilitate this transformation, which often requires elevated temperatures to overcome the activation energy barrier.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed pressure vessel, combine 3-chloro-6-methylpyridazine (4.0 mmol), 30% ammonium hydroxide (NH₄OH) solution (3 mL), and copper(II) sulfate pentahydrate (0.2 mmol).
-
Heating: Stir the mixture vigorously at 120 °C for 40 hours. The sealed vessel is necessary to maintain the pressure and prevent the evaporation of the volatile ammonia.
-
Work-up: After cooling the reaction mixture to room temperature, partition it between ethyl acetate (EtOAc) and brine. The brine wash helps to remove inorganic salts and water-soluble impurities.
-
Extraction: Extract the aqueous layer multiple times (e.g., five times) with EtOAc to maximize the recovery of the product, which has moderate polarity.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, using a gradient elution of 0-10% methanol in dichloromethane, to isolate the pure this compound as a white solid.[2][3]
Anticancer Potential: A Scaffold for Antiproliferative Agents
The pyridazine scaffold is a well-established pharmacophore in oncology research.[5][6] While direct studies on the parent this compound are limited, extensive research on its 3,6-disubstituted derivatives provides compelling evidence of its potential as a foundational structure for novel anticancer agents.[7]
Mechanism of Action: Targeting Cell Cycle and Signaling Pathways
Research into pyridazine derivatives has revealed multiple mechanisms of antiproliferative activity. A prominent strategy involves the inhibition of key enzymes that regulate cell growth and survival.
-
Cyclin-Dependent Kinase (CDK) Inhibition: A series of 3,6-disubstituted pyridazines has demonstrated potent inhibitory activity against CDK2.[7] CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to apoptosis.
-
VEGFR Kinase Inhibition: Other pyridazine-containing compounds have been shown to target Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[5] VEGFRs are crucial for angiogenesis, the process by which tumors form new blood vessels to obtain nutrients. Inhibiting VEGFR kinase activity can starve the tumor, impeding its growth and metastasis.
-
Inhibition of Key Signaling Pathways: Derivatives of the related 3-Amino-6-chloropyridazine have been shown to inhibit critical cancer cell signaling pathways like the p44/42 MAPK (Erk1/2) and Akt pathways, which are central to cell proliferation and survival.[6]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. This compound | 18591-82-7 [chemicalbook.com]
- 3. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
literature review on 3-Amino-6-methylpyridazine derivatives
An In-depth Technical Guide to the Synthesis and Application of 3-Amino-6-methylpyridazine Derivatives
Abstract
The 3-aminopyridazine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1][2] This guide provides an in-depth exploration of this compound and its derivatives, compounds that have demonstrated significant potential across multiple pharmacological domains. We will dissect the synthetic pathways for the creation and functionalization of this core structure, delve into its prominent biological activities with a focus on anticancer and antimicrobial applications, and provide detailed, field-proven experimental protocols for both synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile heterocyclic system.
The 3-Aminopyridazine Core: A Privileged Scaffold
The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a key feature in numerous biologically active molecules.[2][3] The this compound variant (CAS 18591-82-7) offers a particularly valuable starting point for drug discovery.[1][4] Its structure features a robust, dual hydrogen-bonding capacity and a significant dipole moment, which facilitates crucial drug-target interactions like π-π stacking.[1] These physicochemical properties underpin its role as a versatile intermediate for synthesizing compounds with applications ranging from antiviral and anticancer to hypotensive and cardiotonic agents.[2][4] Notably, the 3-aminopyridazine core is present in FDA-approved drugs such as the GnRH receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib, highlighting its clinical significance.[1]
Synthesis and Functionalization Strategies
The derivatization of the this compound scaffold is primarily achieved through two main avenues: substitution at the 6-position (often starting from a halogenated precursor) and modification of the 3-amino group.
Core Synthesis and C-6 Arylation via Suzuki-Miyaura Cross-Coupling
A common and powerful method for creating diverse 3-amino-6-arylpyridazine derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] The typical workflow begins with the synthesis of a halogenated precursor, 3-amino-6-chloropyridazine, from the commercially available 3,6-dichloropyridazine.[7][8] This intermediate is then coupled with a variety of arylboronic acids to install diverse substituents at the C-6 position, enabling extensive structure-activity relationship (SAR) studies.[6][9]
The general workflow can be visualized as follows:
Caption: General synthetic workflow for 3-amino-6-arylpyridazines.
N-Acylation of the 3-Amino Group
The amino group at the C-3 position is a prime site for functionalization, most commonly through acylation. This reaction involves treating the 3-amino-6-substituted pyridazine with an acid anhydride or acyl chloride to form the corresponding N-substituted carboxamide derivative. This modification can significantly alter the compound's polarity, solubility, and ability to form hydrogen bonds, thereby influencing its biological activity.[10]
Detailed Protocol 1: Synthesis of a 3-Amino-6-arylpyridazine Derivative
This protocol details the synthesis of a representative 3-amino-6-arylpyridazine via Suzuki-Miyaura coupling, adapted from established methodologies.[5][7]
Materials:
-
3-Amino-6-chloropyridazine
-
Arylboronic acid (1.2 equivalents)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (2 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Reaction vessel, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine 3-amino-6-chloropyridazine (1 equivalent), the selected arylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Solvent Addition: Add the DME/water solvent mixture to the vessel.
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.[7]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%) to the reaction mixture.
-
Reaction: Equip the vessel with a condenser and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the 3-amino-6-chloropyridazine starting material is fully consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to yield the pure 3-amino-6-arylpyridazine product.[7]
Pharmacological Profile and Biological Activities
Derivatives of this compound exhibit a remarkable breadth of biological activities, with extensive research focused on their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
The pyridazine scaffold is a privileged structure in oncology, with numerous derivatives showing potent antiproliferative effects.[3][11] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[3]
Mechanism of Action: Kinase Inhibition Many pyridazine-based compounds function as ATP-competitive inhibitors of protein kinases. The nitrogen-rich heterocycle can form key hydrogen bonds within the hinge region of the kinase's ATP-binding pocket, leading to the blockade of downstream signaling required for tumor cell proliferation and survival.[3][12] Targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal kinase (JNK), and others.[12][13]
Caption: Mechanism of action for pyridazine derivatives as kinase inhibitors.
Quantitative Data on Anticancer Activity The cytotoxic potential of pyridazine derivatives has been quantified against numerous cancer cell lines. Below is a summary of representative data.
| Compound Class / ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 10l | A549 (Lung) | GI₅₀ | 1.66 | [12] |
| HT29 (Colon) | GI₅₀ | 3.32 | [12] | |
| A498 (Kidney) | GI₅₀ | 2.59 | [12] | |
| Related Thio-Derivatives | A549 (Lung) | IC₅₀ | 1.98 | [14] |
| Hep3B (Hepatoma) | IC₅₀ | 2.34 | [14] | |
| PC3 (Prostate) | IC₅₀ | 2.56 | [14] |
Note: GI₅₀ is the concentration for 50% growth inhibition; IC₅₀ is the concentration for 50% inhibition of viability.
Furthermore, compound 9e , a 3,6-disubstituted pyridazine, demonstrated broad-spectrum activity in the NCI-60 screen, with growth inhibition percentages of 97.91% against the A498 renal cancer line and 91.82% against the SNB-75 CNS cancer line.[13]
Antimicrobial Activity
Pyridazine derivatives have consistently shown promising activity against a range of bacterial and fungal pathogens.[1][15] Studies have demonstrated their efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa, and fungi like Candida albicans.[1][16] The specific structure of the derivative, including the nature of substituents, influences the spectrum and potency of its antimicrobial action.[16] For instance, in some series, saturated pyrrolopyridazine derivatives show stronger activity against P. aeruginosa and C. albicans, while aromatic analogues are more effective against B. subtilis.[1]
Anti-inflammatory and Other Activities
Beyond cancer and infectious diseases, 3-amino-6-arylpyridazine derivatives have been developed as potent and selective agonists for the Cannabinoid 2 (CB2) receptor, a key target for treating inflammatory pain.[9] Other research has identified novel derivatives that suppress the activation of glial cells, thereby blocking the overproduction of inflammatory cytokines and nitric oxide, indicating potential for treating neuroinflammatory conditions.[17]
Standardized Biological Evaluation
To assess the therapeutic potential of newly synthesized this compound derivatives, particularly for anticancer applications, a robust and reproducible cytotoxicity assay is essential. The MTT assay is a gold-standard colorimetric method for this purpose.[18][19]
Detailed Protocol 2: MTT Cytotoxicity Assay
This protocol provides a step-by-step method for evaluating the effect of a synthesized pyridazine derivative on the viability of an adherent cancer cell line.[18][20]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced, measured by absorbance after solubilization, is directly proportional to the number of living cells.[18][20]
Materials:
-
Adherent cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthesized pyridazine derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Count the cells and prepare a suspension at a density of 5,000-10,000 cells per 100 µL. Seed 100 µL of this suspension into each well of a 96-well plate. Include wells for "medium only" blanks.
-
Incubation: Incubate the plate for 24 hours in a CO₂ incubator to allow the cells to adhere and resume growth.
-
Compound Treatment: Prepare serial dilutions of your pyridazine derivative in complete culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Also include:
-
Untreated Control: Cells in fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound.
-
-
Exposure: Return the plate to the incubator for the desired exposure period (typically 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[20] Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ or GI₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. The synthetic accessibility, particularly through robust methods like Suzuki-Miyaura coupling, allows for the creation of large, diverse chemical libraries for screening. The demonstrated efficacy of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents validates the continued exploration of this chemical space. Future research should focus on elucidating detailed mechanisms of action for novel derivatives, optimizing their pharmacokinetic and safety profiles, and expanding SAR studies to identify next-generation therapeutic candidates with enhanced potency and selectivity.
References
- 1. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 18591-82-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 9. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 11. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety | Semantic Scholar [semanticscholar.org]
- 16. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]
- 17. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 3-Amino-6-methylpyridazine Derivatives
Introduction: The Strategic Importance of Substituted Pyridazines
In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are privileged scaffolds, forming the core of countless therapeutic agents.[1] Among these, the pyridazine moiety is of significant interest due to its wide range of biological activities, including applications as therapeutic agents and ligands for heterogeneous catalysis.[1][2] The functionalization of the pyridazine ring is a critical step in the synthesis of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl fragments onto the pyridazine core.[1][3] This is largely due to its operational simplicity, tolerance of a wide variety of functional groups, and the use of generally stable and less toxic organoboron reagents.[3]
This guide provides a detailed technical overview and a comprehensive protocol for the Suzuki-Miyaura coupling of a halogenated 3-amino-6-methylpyridazine with various arylboronic acids. We will delve into the mechanistic intricacies, catalyst selection, reaction optimization, and troubleshooting strategies pertinent to this specific class of substrates. The presence of both a coordinating amino group and an electron-donating methyl group on the pyridazine ring presents unique challenges and considerations that will be addressed to ensure successful and reproducible outcomes for researchers in medicinal chemistry and organic synthesis.
Mechanistic Considerations for Aminopyridazine Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[3] However, the specific nature of the this compound substrate introduces important nuances.
-
Oxidative Addition : The reaction initiates with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond (C-X) of the pyridazine ring. The electron-deficient nature of the pyridazine ring generally facilitates this step.[1] The starting material for coupling to obtain a 3-amino-6-methyl-X-pyridazine product would typically be a di-halogenated pyridazine which is then selectively aminated and methylated, or a pre-formed halo-aminomethylpyridazine, such as 3-amino-6-chloro-methylpyridazine. The C-Br bond is weaker than the C-Cl bond and thus more susceptible to oxidative addition, often allowing for milder reaction conditions.[4]
-
Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. A base is crucial here, activating the boronic acid to form a more nucleophilic borate species, which facilitates the transfer. The choice of base and solvent is critical and can significantly influence reaction efficiency.
-
Reductive Elimination : The final step involves the formation of the new C-C bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.
A key challenge with aminopyridazine substrates is the potential for the amino group to coordinate to the palladium center, which can inhibit or poison the catalyst.[5] The selection of appropriate ligands, often bulky and electron-rich phosphines, is critical to mitigate this effect and promote the desired catalytic turnover.
Experimental Protocol: A Validated Starting Point
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid. This procedure is adapted from a validated method for the closely related substrate, 3-amino-6-chloro-4-methylpyridazine, and should be optimized for each specific boronic acid partner.[6]
Materials and Reagents
-
Substrate: 3-Amino-6-chloro-6-methylpyridazine (or corresponding bromo- derivative) (1.0 eq)
-
Coupling Partner: Arylboronic acid (1.2–1.5 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ (0.03-0.05 eq)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent: Degassed 1,4-Dioxane and Water (4:1 or 5:1 mixture)
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried or oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the 3-amino-6-halo-6-methylpyridazine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).[6]
-
Rationale: Flame-drying the glassware and using an inert atmosphere are crucial to exclude oxygen and moisture, which can lead to catalyst deactivation and undesirable side reactions, particularly the homocoupling of the boronic acid.[6][7] A slight excess of the boronic acid is common to drive the reaction to completion.[6]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction environment is thoroughly deoxygenated.[7]
-
-
Solvent Addition:
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1) via syringe. The solvent should be thoroughly degassed beforehand by bubbling with an inert gas for at least 20-30 minutes.[7]
-
Rationale: The choice of solvent is critical. A polar, aprotic solvent like dioxane or DME, often mixed with water, is effective for dissolving the reagents and facilitating the catalytic cycle.[6] Water helps to dissolve the inorganic base.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed. Reaction times can vary from 6 to 24 hours.[6]
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-amino-6-aryl-6-methylpyridazine.
-
Optimization and Key Parameters
Achieving high yields and purity requires careful optimization of several parameters. The following table summarizes key variables and provides guidance for adapting the protocol to different boronic acids or scaling up the reaction.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | Pd(PPh₃)₄ is a reliable choice for many applications.[6] For more challenging couplings, or with less reactive chlorides, a more electron-rich and bulky ligand (e.g., Buchwald-type ligands) may be necessary to overcome catalyst inhibition and facilitate C-Cl bond activation.[3][4] |
| Catalyst Loading | 1-5 mol% | Lowering catalyst loading can reduce costs and minimize palladium contamination in the final product. However, for difficult substrates, higher loading might be required.[6] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for heteroaryl couplings. Weaker bases like NaHCO₃ may be used for base-sensitive substrates.[6][8] |
| Solvent System | Dioxane/H₂O, DME/H₂O, Toluene/H₂O | The solvent mixture affects the solubility of all components. The ratio of organic solvent to water may need optimization. Anhydrous conditions with aprotic solvents can sometimes reduce deboronation.[7] |
| Temperature | 60-120 °C | Higher temperatures can accelerate the reaction but may also promote side reactions and decomposition.[6] Optimization is key; start around 80-90 °C and adjust as needed based on monitoring. |
| Boronic Acid | 1.1-1.5 equivalents | A slight excess is typically used. A large excess can lead to homocoupling byproducts and complicate purification. For precious boronic acids, a 1:1 stoichiometry with longer reaction times may be attempted.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use a fresh, high-quality catalyst. Consider screening different Pd/ligand systems.[6] 2. Ensure all reagents are dry and solvents are thoroughly degassed.[7] 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[6] 4. Incrementally increase the reaction temperature, monitoring for product formation and decomposition. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High catalyst loading. 3. High reaction temperature. | 1. Improve degassing procedures for the solvent and reaction vessel.[7] 2. Decrease the catalyst loading.[6] 3. Lower the reaction temperature and extend the reaction time.[6] |
| Deboronation of Starting Material | 1. Presence of excess water or protic sources. 2. Inappropriate base/solvent combination. | 1. Ensure anhydrous conditions if possible. Use boronic esters (e.g., pinacol esters) which are more stable to hydrolysis. 2. Optimize the base and solvent system; sometimes a non-aqueous system works better. |
| Formation of Pyridazinone | Hydrolysis of the halo-pyridazine at the 6-position. | 1. Ensure anhydrous conditions for all reagents and solvents. 2. Perform the reaction at the lowest effective temperature.[7] 3. Consider a non-nucleophilic, hindered base if applicable.[7] |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the this compound scaffold. By understanding the underlying mechanism and carefully controlling key reaction parameters—particularly the choice of catalyst, base, and the maintenance of inert conditions—researchers can successfully synthesize a diverse array of novel compounds. The protocol provided herein serves as a validated and reliable starting point. However, as with any chemical transformation, empirical optimization is paramount for achieving the best possible results for each unique substrate combination. This guide equips scientists and drug development professionals with the foundational knowledge and practical steps to confidently apply this powerful reaction in their synthetic endeavors.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Amino-6-methylpyridazine
Introduction: The Privileged Pyridazine Scaffold in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The design of potent and selective kinase inhibitors often relies on "privileged scaffolds"—core molecular structures that are known to bind to specific, conserved features of the kinase ATP-binding site.
The 3-aminopyridazine motif is one such privileged scaffold. Its nitrogen atoms are strategically positioned to form crucial hydrogen bond interactions with the "hinge" region of the kinase, mimicking the binding of the adenine base of ATP.[1] The 3-amino-6-methylpyridazine building block offers a robust and versatile starting point for developing novel kinase inhibitors. The 3-amino group serves as a key handle for constructing more complex, high-affinity heterocyclic systems, while the 6-methyl group can influence solubility, metabolic stability, and can engage in favorable hydrophobic interactions within the ATP pocket.
This guide provides a detailed exploration of the synthetic utility of this compound, focusing on its application in building the potent imidazo[1,2-b]pyridazine scaffold, a core component of numerous clinically relevant and investigational kinase inhibitors targeting critical oncology pathways like mTOR, PIM, and c-Met.[2][3][4]
Core Synthetic Strategy: Building the Imidazo[1,2-b]pyridazine Kinase Scaffold
The most powerful and direct application of this compound in kinase inhibitor synthesis is its use as a precursor to the imidazo[1,2-b]pyridazine bicyclic system. This scaffold is found in the FDA-approved multi-kinase inhibitor Ponatinib and numerous other inhibitors targeting a range of kinases.[5] The synthesis is achieved through a classical condensation reaction between the 3-aminopyridazine and an appropriate α-haloketone. The 3-amino group acts as the nucleophile to initiate the cyclization, forming the fused imidazole ring.
The general workflow involves a two-step process: first, the synthesis of a key α-haloketone intermediate, and second, the cyclization with this compound to form the core scaffold, which can then be further functionalized.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-6-methylimidazo[1,2-b]pyridazine Core Scaffold
This protocol details the synthesis of a representative imidazo[1,2-b]pyridazine scaffold via condensation of this compound with a substituted α-bromoketone. This method is widely cited for constructing this privileged kinase inhibitor core.[6]
Step 1a: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (α-Bromoketone Intermediate)
-
Rationale: The α-bromoketone is the electrophilic partner required for the condensation reaction. Bromination at the alpha position of the ketone is readily achieved using reagents like bromine or N-bromosuccinimide (NBS). The trifluoromethylphenyl group is chosen as a common substituent in kinase inhibitors that can occupy hydrophobic pockets.
-
Materials:
-
1-(4-(Trifluoromethyl)phenyl)ethan-1-one (1.0 eq)
-
Bromine (Br₂) (1.05 eq)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise to the stirred solution over 30 minutes. The characteristic red-brown color of bromine should disappear upon addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker of ice water. The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold hexane.
-
Dry the solid under vacuum to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one. This intermediate is often used without further purification if it is of sufficient purity.
-
Characterization (Expected): The product can be confirmed by ¹H NMR (disappearance of the methyl singlet and appearance of a new singlet for the CH₂Br protons around δ 4.4-4.7 ppm) and Mass Spectrometry.
-
Step 1b: Condensation and Cyclization to form 6-Methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
-
Rationale: This is the key scaffold-forming step. The reaction proceeds via an initial alkylation of the most nucleophilic ring nitrogen of the 3-aminopyridazine, followed by an intramolecular condensation of the amino group with the ketone to form the imidazole ring. Sodium bicarbonate provides a mild base to neutralize the HBr formed during the reaction.[6]
-
Materials:
-
This compound (1.0 eq)[7]
-
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (from Step 1a, 1.0 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (anhydrous)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 eq), and sodium bicarbonate (2.0 eq).
-
Add anhydrous ethanol to the flask to create a suspension (approx. 0.1 M concentration).
-
Heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine.
-
Characterization (Expected): The final product should be characterized by ¹H and ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point determination.
-
Protocol 2: Diversification via Buchwald-Hartwig Amination
While the imidazo[1,2-b]pyridazine core is highly effective, another key strategy in kinase inhibitor design is to use the 3-amino group as a linker to connect to another aromatic or heteroaromatic system. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8] The following is a representative protocol adapted for aminopyridazine substrates, demonstrating how to synthesize N-aryl-6-methylpyridazin-3-amines.[9]
-
Rationale: This method provides an alternative to fused systems, creating flexible or semi-rigid inhibitors where the aminopyridazine acts as the hinge-binding element and the newly introduced aryl group can explore other regions of the ATP-binding site. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and must often be optimized for specific substrates.[10]
-
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the aryl bromide (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. If using a microwave reactor, heating at 120-140 °C for 30-90 minutes is a good starting point.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired N-aryl-6-methylpyridazin-3-amine product.
-
Characterization (Expected): Confirm the structure by ¹H and ¹³C NMR (noting the appearance of signals corresponding to the new aryl group and a downfield shift of the NH proton) and HRMS.
-
Data Presentation: Biological Activity of Imidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold, readily synthesized from 3-aminopyridazine precursors, has demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. The table below summarizes representative data from the literature for various inhibitors built around this core.
| Compound ID (Reference) | Target Kinase(s) | IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Notes / Key Substituents |
| A17 [2] | mTOR | 67 | 20 (A549 cells) | Diaryl urea moiety at the 3-position. |
| A18 [2] | mTOR | 62 | 30 (A549 cells) | Diaryl urea moiety at the 3-position. |
| K00135 [3] | PIM1 | 12 | ~1000 (MV4;11 cells) | Phenyl and morpholino substituents. Inhibits PIM downstream targets BAD and 4E-BP1. |
| Compound 7 [11] | TYK2 (JH2) | 460 | 1100 (IL-23 stim.) | Allosteric inhibitor binding to the pseudokinase (JH2) domain. |
| Compound 20a [6] | DYRK1A, CLK1/4 | 50 (DYRK1A) | Not Reported | 3,6-disubstituted imidazo[1,2-b]pyridazine. Also potent against Plasmodium PfCLK1 (32 nM). |
Structure-Activity Relationship (SAR) Insights
-
The Imidazo[1,2-b]pyridazine Core: This bicyclic system serves as a rigid scaffold that correctly orients substituents for interaction with the kinase active site. It is considered a bioisostere of the purine core of ATP.
-
The 6-Methyl Group: While direct SAR studies on the 6-position of the pyridazine ring in these specific series are limited, general principles can be applied. The methyl group is a small, lipophilic substituent that can:
-
Engage in favorable van der Waals interactions with hydrophobic residues in the ATP-binding pocket.
-
Enhance metabolic stability by blocking a potential site of oxidation.
-
Improve oral bioavailability compared to a polar hydrogen atom. In related pyrido[2,3-d]pyrimidin-7-one inhibitors of Abl kinase, an 8-methyl group (analogous to the 6-methyl position) was found to be optimal for potent activity.[12]
-
-
Substitution at the 2- and 3-positions: As shown in the table above, large aromatic and heterocyclic substituents are well-tolerated at these positions. These groups are critical for achieving potency and selectivity, as they extend into the solvent-exposed region or deeper into hydrophobic pockets of the kinase, allowing for fine-tuning of the inhibitor's profile. For instance, the diaryl urea motif in mTOR inhibitors A17 and A18 is a classic pharmacophore known to interact with the DFG-out (inactive) conformation of some kinases.[2]
Conclusion
This compound is a high-value, versatile starting material for the synthesis of advanced kinase inhibitors. Its primary utility lies in the straightforward construction of the imidazo[1,2-b]pyridazine scaffold, a core element in inhibitors of key cancer and inflammatory targets like mTOR, PIM kinases, and TYK2. The synthetic protocols provided herein offer robust and reproducible methods for accessing these complex molecules. By understanding the key synthetic transformations and the underlying structure-activity relationships, researchers can effectively leverage this compound to generate novel and potent kinase inhibitors for drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 18591-82-7 [chemicalbook.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of N-Alkylated Pyridazines in Drug Discovery
An Application Guide for the N-Alkylation of 3-Amino-6-methylpyridazine
Pyridazine scaffolds are a cornerstone in medicinal chemistry, recognized for their presence in molecules exhibiting a wide array of physiological activities, including antiviral, hypotensive, and anticancer properties.[1][2] The strategic modification of the pyridazine core is a key tactic in drug development to modulate potency, selectivity, pharmacokinetics, and safety profiles. Among these modifications, N-alkylation of amino-substituted pyridazines, such as this compound, is a pivotal transformation. Introducing alkyl groups can significantly alter a compound's lipophilicity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets.[3] This guide provides a comprehensive, in-depth exploration of the N-alkylation of this compound, grounded in mechanistic principles and field-proven laboratory protocols.
Mechanistic Considerations: The Challenge of Regioselectivity
The N-alkylation of this compound presents a classic regioselectivity challenge inherent to many amino-heterocycles. The molecule possesses multiple nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the two nitrogen atoms within the pyridazine ring (N1 and N2). Each of these sites is a potential target for an electrophilic alkylating agent.
-
Exocyclic Amino Group (N³): Alkylation at this site yields the N³,N³-dialkyl-6-methylpyridazin-3-amine or the desired N³-alkyl-6-methylpyridazin-3-amine. The primary amine is nucleophilic, but its reactivity can be influenced by resonance effects with the aromatic ring.
-
Ring Nitrogens (N1 & N2): The pyridazine ring nitrogens are sp² hybridized and possess lone pairs of electrons. Their nucleophilicity is generally higher than that of the exocyclic amine, making them prone to alkylation, which results in the formation of a pyridazinium salt.
The outcome of the reaction is a delicate balance of electronic and steric factors, dictated by the specific reaction conditions chosen. The choice of base, solvent, and alkylating agent will ultimately determine which nitrogen atom acts as the primary nucleophile.
Caption: Regioselectivity pathways in the alkylation of this compound.
Experimental Protocol: Base-Mediated N-Alkylation
This protocol describes a general and widely applicable method for the N-alkylation of this compound using a base to deprotonate the nitrogen atom, followed by nucleophilic attack on an alkyl halide. The selection of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) typically favors deprotonation of the exocyclic amino group, thereby promoting the desired N-alkylation.
Reagent and Solvent Data
| Compound/Solvent | Role | M.W. ( g/mol ) | Equivalents | Key Considerations |
| This compound | Substrate | 109.13[4] | 1.0 | Ensure purity. Starting material can be purchased or synthesized.[1][2] |
| Sodium Hydride (NaH), 60% disp. | Base | 24.00 | 1.1 - 1.5 | Highly reactive with water and protic solvents. Handle under inert atmosphere. Wash with hexanes to remove mineral oil. |
| Alkyl Halide (e.g., BnBr, MeI) | Alkylating Agent | Varies | 1.0 - 1.2 | Use high-purity reagent. Stoichiometry is key to minimizing overalkylation.[5] |
| Anhydrous DMF | Solvent | 73.09 | - | Use a dry, aprotic polar solvent to facilitate the formation of the anion and the subsequent Sₙ2 reaction.[6] |
Step-by-Step Methodology
-
Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (3x) under an inert atmosphere to remove the protective mineral oil, which can interfere with the reaction. Carefully decant the hexanes each time.
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Add this compound (1.0 eq) portion-wise to the stirred NaH/DMF suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Evolution of hydrogen gas should be observed as the anion is formed.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.[7][8]
Caption: Workflow for the base-mediated N-alkylation of this compound.
Application Notes and Professional Insights
Causality Behind Experimental Choices
-
Base Selection: The choice of base is paramount. A strong, non-nucleophilic base like NaH is used to ensure complete deprotonation of the amine without competing in the alkylation step. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents or in polar solvents like acetonitrile.[6][9][10] These weaker bases often offer better regioselectivity, sometimes favoring alkylation on the more nucleophilic ring nitrogen.
-
Solvent Effects: Anhydrous polar aprotic solvents (DMF, DMSO, Acetonitrile) are preferred. They effectively solvate the cation of the base (e.g., Na⁺), leaving a more "naked" and reactive amine anion, which accelerates the Sₙ2 reaction. Non-polar solvents like THF are less effective at solvating ions and may lead to slower reaction rates.[7]
Strategies for Controlling Selectivity
-
Minimizing Overalkylation: The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event. To favor mono-alkylation:
-
Control Stoichiometry: Use a slight excess of the amine substrate relative to the alkylating agent or limit the alkylating agent to 1.0 equivalents.[5]
-
Slow Addition: Add the alkylating agent slowly at a low temperature to maintain a low instantaneous concentration, disfavoring the second alkylation.
-
-
Achieving Selective Exocyclic N-Alkylation: Direct alkylation can problematically yield pyridazinium salts. To ensure the reaction occurs on the exocyclic amine:
-
Reductive Amination: This is an excellent alternative to direct alkylation. The aminopyridazine is first reacted with an aldehyde or ketone to form a transient imine, which is then reduced in situ with a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This pathway exclusively yields N-alkylated amines.[5][11]
-
Protecting Groups: The exocyclic amine can be protected (e.g., with a Boc group), followed by alkylation on a ring nitrogen if desired, or the strategy can be used to direct alkylation to other parts of a more complex molecule.[5]
-
Troubleshooting Common Issues
-
Low Yield/No Reaction:
-
Cause: Inactive base (NaH exposed to air/moisture), insufficient base, or non-anhydrous conditions.
-
Solution: Use fresh, properly handled NaH and ensure all glassware and solvents are scrupulously dried.
-
-
Multiple Products:
-
Cause: Lack of regioselectivity (ring and exocyclic alkylation) and/or overalkylation.
-
Solution: Re-evaluate the base/solvent system. Consider switching to a reductive amination protocol for guaranteed exocyclic selectivity. Carefully control stoichiometry to minimize di-alkylation.
-
-
Difficult Purification:
-
Cause: Formation of polar pyridazinium salts or products with similar polarity.
-
Solution: An aqueous wash during workup can help remove highly polar salt byproducts. If product polarities are too similar, consider derivatization or alternative chromatographic techniques (e.g., reverse-phase).
-
References
- 1. This compound | 18591-82-7 [chemicalbook.com]
- 2. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Application Note: 3-Amino-6-methylpyridazine as a Core Scaffold for the Synthesis of Novel Agrochemicals
Abstract
The pyridazine moiety is a privileged scaffold in medicinal and agricultural chemistry, renowned for conferring potent biological activity.[1][2] This application note provides an in-depth guide for researchers on the strategic use of 3-amino-6-methylpyridazine as a key building block in the synthesis of next-generation agrochemicals, particularly herbicides. We will explore the chemical properties of this starting material, present a detailed, field-proven protocol for its derivatization, and discuss the underlying chemical principles that make it a valuable tool for developing novel crop protection agents.[3][4]
Introduction: The Strategic Importance of the Pyridazine Core
This compound is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of various bioactive molecules.[1][2] Its structure, featuring a reactive amino group on the pyridazine ring, makes it an ideal starting point for creating large libraries of derivatives for biological screening. In the agrochemical sector, this scaffold is instrumental in developing compounds that exhibit significant herbicidal activity.[3][5] The amino group at the C3 position provides a convenient handle for nucleophilic substitution and condensation reactions, allowing for the introduction of diverse functional groups that can modulate a compound's efficacy, selectivity, and environmental profile.
This guide is designed to provide research scientists with both the theoretical grounding and the practical steps required to successfully utilize this compound in agrochemical discovery workflows.
Physicochemical and Safety Profile
A thorough understanding of the starting material's properties is fundamental to safe and effective synthesis.
| Property | Value | Source |
| CAS Number | 18591-82-7 | |
| Molecular Formula | C₅H₇N₃ | [6] |
| Molecular Weight | 109.13 g/mol | |
| Appearance | Very dark red/brown solid | [2] |
| Melting Point | 222-225 °C | [2][6] |
| Boiling Point | 319 °C | [2] |
| SMILES | Cc1ccc(N)nn1 | |
| Hazard Codes | GHS07 (Warning) | |
| Hazard Statements | H302 (Harmful if swallowed) |
Safety Note: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material's Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Core Synthetic Application: N-Substituted Pyridazine Herbicides
A primary application of this compound in agrochemical research is its use as a scaffold for creating novel herbicides. The synthesis of N-substituted amino-pyridazine derivatives has been shown to yield compounds with potent bleaching and herbicidal activities.[3] The core principle involves the reaction of the nucleophilic amino group with a suitable electrophile, such as an acyl chloride, sulfonyl chloride, or isocyanate, to form a stable amide, sulfonamide, or urea linkage, respectively.
General Reaction Pathway
The following diagram illustrates the general synthetic pathway for creating a library of potential herbicidal agents from this compound. The 'R' group can be varied extensively to fine-tune the biological activity.
Caption: General workflow for synthesizing N-substituted pyridazine derivatives.
Detailed Protocol: Synthesis of a Model N-Acyl-3-amino-6-methylpyridazine
This protocol details a representative N-acylation reaction, a foundational step for creating a diverse range of potential agrochemicals for screening.
Materials and Reagents
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)
-
Anhydrous Pyridine (Solvent)
-
Anhydrous Dichloromethane (DCM) (Co-solvent/Workup)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluents (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Experimental Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine. The pyridine acts as both the solvent and an acid scavenger for the HCl generated during the reaction. Stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring pyridazine solution over 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature below 30°C, using an ice bath if necessary.
-
Causality Insight: Slow, dropwise addition is crucial to control the reaction rate, prevent side reactions, and ensure efficient acylation of the primary amino group.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction:
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated NaHCO₃ solution to neutralize the excess pyridine and any remaining acid.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash them sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Trustworthiness Check: Each extraction and wash step is designed to systematically remove impurities, ensuring a cleaner crude product for purification.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acyl-3-amino-6-methylpyridazine derivative.
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[3]
-
Melting Point: To assess purity.
Broader Synthetic Potential
While this note focuses on N-acylation, the versatility of the pyridazine core allows for numerous other transformations. For instance, the related intermediate, 3-amino-6-chloropyridazine, is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds and introduce aryl or heteroaryl groups at the C6 position.[7][8] This opens up another dimension for creating structurally complex agrochemicals.
Overall Synthesis and Analysis Workflow
The diagram below outlines the complete workflow from initial synthesis to final product validation, representing a robust process for agrochemical discovery.
Caption: Comprehensive workflow from synthesis to biological screening.
Conclusion
This compound is a high-value, versatile starting material for the synthesis of novel agrochemicals. The protocols and principles outlined in this application note demonstrate a reliable pathway for its derivatization into potentially potent herbicidal compounds. By leveraging the reactivity of its amino group, researchers can efficiently generate diverse molecular structures, accelerating the discovery and development of next-generation crop protection solutions.
References
- 1. This compound | 18591-82-7 [chemicalbook.com]
- 2. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 3. Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Amination of 3-Chloro-6-methylpyridazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Aminopyridazines in Medicinal Chemistry
Pyridazine scaffolds are a cornerstone in the architecture of numerous biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. Among these, aminopyridazines are particularly crucial intermediates in the synthesis of a wide array of pharmaceutical agents, exhibiting antiviral, hypotensive, cardiotonic, and anticancer activities.[1][2] The targeted synthesis of molecules like 3-amino-6-methylpyridazine from readily available precursors such as 3-chloro-6-methylpyridazine is, therefore, a frequently encountered and vital transformation in the drug discovery and development pipeline.
This document provides a comprehensive guide to the experimental setup for the amination of 3-chloro-6-methylpyridazine. It is designed to offer both a practical, step-by-step protocol and a deeper understanding of the underlying chemical principles, empowering researchers to not only replicate the procedure but also to adapt and troubleshoot it for their specific applications.
Chemical Theory: Understanding the Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Ring
The amination of 3-chloro-6-methylpyridazine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Unlike electron-rich benzene rings that typically undergo electrophilic substitution, the pyridazine ring, with its two nitrogen atoms, is electron-deficient. This electron deficiency is further enhanced by the inductive effect of the chlorine atom, making the carbon atom attached to the chlorine susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism. First, the amine nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. In this step, the aromaticity of the pyridazine ring is temporarily disrupted.[3] The negative charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the ring. In the second step, the aromaticity is restored by the elimination of the chloride leaving group, yielding the aminated pyridazine product.
While direct SNAr with ammonia or amines is a common method, modern organic synthesis also offers powerful alternatives like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile and often milder route to C-N bond formation, expanding the scope of accessible amine coupling partners.[4][5]
Experimental Workflow
The following diagram outlines the general workflow for the amination of 3-chloro-6-methylpyridazine.
Caption: Experimental workflow for the amination of 3-chloro-6-methylpyridazine.
Detailed Experimental Protocol: Copper-Catalyzed Amination
This protocol is adapted from a literature procedure for the synthesis of this compound.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Chloro-6-methylpyridazine | ≥97% | Commercially Available | Irritant, handle with care.[6] |
| Ammonium Hydroxide | 28-30% solution | Commercially Available | Corrosive, use in a fume hood. |
| Copper(II) Sulfate Pentahydrate | ACS Reagent Grade | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercially Available | Flammable. |
| Dichloromethane (CH2Cl2) | ACS Reagent Grade | Commercially Available | Volatile, use in a fume hood. |
| Methanol (MeOH) | ACS Reagent Grade | Commercially Available | Flammable, toxic. |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Reagent Grade | Commercially Available | |
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | |
| Deionized Water |
Equipment
-
Pressure-rated reaction tube with a screw cap and PTFE septum
-
Heating block or oil bath with a magnetic stirrer and thermocouple
-
Magnetic stir bars
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves.[7]
Procedure
-
Reaction Setup:
-
To a pressure-rated reaction tube, add 3-chloro-6-methylpyridazine (516 mg, 4.0 mmol).
-
Add copper(II) sulfate pentahydrate (26 mg, 0.104 mmol, 0.026 eq).
-
In a well-ventilated fume hood, carefully add 3 mL of concentrated ammonium hydroxide (30%).
-
Seal the reaction tube tightly with the screw cap.
-
-
Reaction Execution:
-
Place the sealed reaction tube in a preheated heating block or oil bath set to 120 °C.
-
Stir the reaction mixture vigorously for 40 hours.
-
Rationale: The high temperature and pressure are necessary to drive the SNAr reaction, which can be slow at atmospheric pressure.[3] The copper catalyst facilitates the nucleophilic substitution.
-
-
Work-up and Isolation:
-
After 40 hours, carefully remove the reaction tube from the heat source and allow it to cool to room temperature.
-
Once cooled, cautiously open the tube in a fume hood to release any built-up pressure.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of brine.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer.
-
Extract the aqueous layer five more times with 20 mL portions of ethyl acetate to ensure complete recovery of the product.
-
Combine all the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Prepare a silica gel column using a suitable solvent system. A gradient elution of 0-10% methanol in dichloromethane is recommended.[1][2]
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid.
-
Expected Results
Based on the cited literature, a yield of approximately 37% (160 mg) of the pure product can be expected.[1][2] The final product can be characterized by its melting point (222-223 °C) and spectroscopic methods (NMR, MS).[2]
Safety Considerations
-
3-Chloro-6-methylpyridazine: Causes skin and serious eye irritation. Avoid contact with skin, eyes, and clothing. Wear appropriate PPE, including gloves and safety goggles.[6]
-
Ammonium Hydroxide: Corrosive and has a pungent odor. Handle exclusively in a well-ventilated fume hood.
-
Pressurized Reaction: The reaction is performed at high temperature in a sealed tube, which will generate significant pressure. Use only pressure-rated glassware and ensure the heating block or oil bath temperature is well-controlled. Do not exceed the recommended temperature.
-
General Precautions: Always work in a well-ventilated area. In case of accidental exposure, consult the material safety data sheet (MSDS) for the specific reagent.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]
Alternative Methodologies: The Buchwald-Hartwig Amination
For substrates that are sensitive to high temperatures or for the coupling of less nucleophilic amines, the Buchwald-Hartwig amination offers a powerful alternative. This palladium-catalyzed cross-coupling reaction typically proceeds under milder conditions and demonstrates broad substrate scope.[4]
A general procedure would involve:
-
An aryl halide (3-chloro-6-methylpyridazine).
-
An amine.
-
A palladium catalyst (e.g., Pd2(dba)3).
-
A phosphine ligand (e.g., BINAP, XPhos).
-
A base (e.g., NaOtBu, Cs2CO3).
-
An inert solvent (e.g., toluene, dioxane).
The reaction is conducted under an inert atmosphere (nitrogen or argon) and typically at temperatures ranging from room temperature to around 110 °C.[8] The choice of ligand is crucial for the success of the reaction and often requires optimization.
Reaction Mechanism: Copper-Catalyzed SNAr
The precise mechanism of the copper-catalyzed amination of halo-pyridazines is complex and can involve multiple pathways. However, a plausible mechanism involves the coordination of the copper catalyst to the pyridazine ring, which further activates it towards nucleophilic attack.
Caption: Simplified proposed mechanism for copper-catalyzed amination.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive catalyst- Insufficient temperature/pressure- Poor quality starting material | - Use fresh copper(II) sulfate- Ensure proper sealing of the reaction tube and accurate temperature control- Verify the purity of 3-chloro-6-methylpyridazine |
| Formation of side products | - Decomposition at high temperature- Competing side reactions | - Lower the reaction temperature and increase the reaction time- Consider an alternative catalyst system (e.g., Buchwald-Hartwig) |
| Difficult purification | - Co-elution of starting material and product- Product instability on silica gel | - Optimize the chromatography solvent system (try different solvent polarities)- Consider an alternative purification method (e.g., recrystallization, reverse-phase chromatography) |
Conclusion
The amination of 3-chloro-6-methylpyridazine is a fundamental transformation for accessing valuable building blocks in pharmaceutical research. The copper-catalyzed SNAr reaction presented here offers a direct and established method for this conversion. By understanding the underlying mechanism, adhering to the detailed protocol, and being mindful of the safety precautions, researchers can confidently and successfully synthesize this compound. For more challenging substrates or to broaden the scope of the reaction, exploration of modern catalytic methods like the Buchwald-Hartwig amination is highly encouraged.
References
- 1. This compound | 18591-82-7 [chemicalbook.com]
- 2. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Purification of 3-Amino-6-methylpyridazine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, in-depth technical overview for the purification of 3-amino-6-methylpyridazine via column chromatography. The protocols and methodologies detailed herein are designed to ensure high purity and yield, addressing common challenges associated with the purification of polar aromatic amines.
Introduction: The Significance of Purifying this compound
This compound is a pivotal heterocyclic organic compound, widely utilized as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Pyridazine derivatives are known to exhibit a broad spectrum of physiological activities, including antiviral, hypotensive, cardiotonic, and anticancer properties. Given its role as a foundational building block in drug discovery and development, obtaining this compound in high purity is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
Column chromatography is a fundamental and versatile technique for the purification of organic compounds.[2] This guide will elucidate the principles and practical application of normal-phase column chromatography for the efficient isolation of this compound from common impurities encountered during its synthesis.
Principle of Separation: Navigating Polarity and Interactions
The successful separation of this compound from its synthetic precursors and byproducts hinges on the principles of adsorption chromatography. In this technique, the separation is governed by the differential partitioning of the analyte and impurities between a polar stationary phase (typically silica gel) and a less polar mobile phase.
Stationary Phase Selection: The Role of Silica Gel
Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high surface area and porous structure.[2] The surface of silica gel is populated with silanol groups (Si-OH), which are weakly acidic and capable of forming hydrogen bonds with polar molecules.[3] this compound, with its amino group and nitrogen-containing heterocyclic ring, is a polar molecule. This polarity allows it to interact with the silanol groups on the silica surface, leading to its retention on the column.
Mobile Phase Selection: Eluting the Target Compound
The mobile phase, a solvent or a mixture of solvents, flows through the column and competes with the adsorbed molecules for the active sites on the stationary phase. A more polar mobile phase will more effectively displace the adsorbed compounds, causing them to move down the column and elute. For the purification of this compound, a gradient elution starting with a less polar solvent and gradually increasing the polarity is often employed. A common and effective solvent system is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). Dichloromethane serves as the less polar component, while methanol, a more polar solvent, is used to increase the eluting power of the mobile phase.
Potential Impurities in the Synthesis of this compound
A common synthetic route to this compound involves the reaction of 3-chloro-6-methylpyridazine with a source of ammonia.[1] Therefore, a primary impurity to be removed is the unreacted starting material, 3-chloro-6-methylpyridazine. Other potential byproducts can arise from side reactions. Understanding the relative polarities of the target compound and its main impurity is crucial for developing an effective separation protocol. This compound is significantly more polar than 3-chloro-6-methylpyridazine due to the presence of the amino group, which can engage in hydrogen bonding. This difference in polarity is the basis for their separation on a silica gel column.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using flash column chromatography.
Materials and Equipment
| Material/Equipment | Specifications |
| Stationary Phase | Silica gel, flash chromatography grade (e.g., 40-63 µm particle size) |
| Mobile Phase Solvents | Dichloromethane (CH₂Cl₂), HPLC grade; Methanol (MeOH), HPLC grade |
| Sample Adsorbent | Silica gel (for dry loading) |
| Glassware | Chromatography column, round-bottom flasks, collection tubes, separatory funnel |
| Other | Compressed air or nitrogen source, TLC plates (silica gel 60 F₂₅₄), UV lamp |
Workflow Diagram
References
Introduction: The Critical Role of Process Control in Pharmaceutical Intermediate Synthesis
An Application Guide to In-Situ and Ex-Situ Reaction Monitoring for the Synthesis of 3-Amino-6-methylpyridazine
This compound is a vital heterocyclic organic compound, widely utilized as a key intermediate in the development of pharmaceuticals and agrochemicals due to the versatile reactivity of the pyridazine scaffold.[1][2] The efficient and safe synthesis of this molecule is paramount, demanding precise control over reaction parameters to maximize yield, ensure high purity, and minimize the formation of potentially hazardous byproducts. Real-time reaction monitoring is no longer a research luxury but a cornerstone of modern process development, providing the critical data needed to understand reaction kinetics, identify intermediates, and determine reaction endpoints with confidence.[3][4]
This guide provides an in-depth exploration of established spectroscopic and chromatographic techniques for monitoring the synthesis of this compound. We will focus on a common synthetic route: the nucleophilic aromatic substitution of 3-chloro-6-methylpyridazine with ammonia. We will delve into the theoretical principles and provide detailed, field-tested protocols for four key analytical methods: in-situ Fourier-Transform Infrared (FTIR) Spectroscopy, in-situ Nuclear Magnetic Resonance (NMR) Spectroscopy, and ex-situ High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Model Reaction: Synthesis Pathway
The selected model reaction is the amination of 3-chloro-6-methylpyridazine using ammonium hydroxide, often catalyzed by a copper salt.[1][2] Understanding the transformation of the key functional groups is fundamental to selecting and applying the monitoring techniques discussed.
Figure 1: Reaction scheme for the synthesis of this compound.
Application Note 1: In-Situ Monitoring with Fourier-Transform Infrared (FTIR) Spectroscopy
Principle and Rationale
In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) that provides real-time information on the functional group changes occurring within a reaction vessel.[4][5] By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction mixture, spectra can be collected continuously without sampling.[6] For this synthesis, FTIR is ideal for tracking the consumption of the C-Cl bond in the starting material and the simultaneous appearance of the N-H stretching and bending vibrations of the primary amine product. This allows for the direct measurement of reaction kinetics and the identification of the reaction endpoint when the reactant peaks have disappeared and the product peaks have stabilized.[5]
Data Profile for FTIR Monitoring
The following table summarizes the key infrared absorption bands that are critical for monitoring this reaction.
| Compound | Functional Group | Wavenumber (cm⁻¹) | Expected Trend |
| 3-chloro-6-methylpyridazine | C-Cl Stretch | ~700 - 800 | Decrease |
| 3-chloro-6-methylpyridazine | Aromatic C-H | ~3000 - 3100 | Stable/Decrease |
| This compound | N-H Stretch (asymmetric) | ~3400 - 3500 | Increase |
| This compound | N-H Stretch (symmetric) | ~3300 - 3400 | Increase |
| This compound | N-H Scissoring (bend) | ~1600 - 1650 | Increase |
Experimental Protocol: In-Situ FTIR
-
System Setup:
-
Insert a chemically resistant diamond or silicon ATR probe (e.g., Mettler-Toledo ReactIR) into the reaction vessel, ensuring the sensing tip is fully submerged in the reaction medium.
-
Connect the probe to the FTIR spectrometer via its fiber-optic conduit.
-
-
Background Collection (Crucial for Data Quality):
-
Charge the reactor with the solvent and all reagents except the limiting reactant (e.g., 3-chloro-6-methylpyridazine).
-
Bring the mixture to the target reaction temperature (120 °C).
-
Collect a background spectrum. This step is vital as it subtracts the spectral features of the solvent and other reagents, ensuring that subsequent spectra only show changes related to the reaction.
-
-
Reaction Initiation and Data Acquisition:
-
Inject the 3-chloro-6-methylpyridazine into the hot reactor to initiate the reaction.
-
Immediately begin acquiring spectra. A typical acquisition frequency is one spectrum every 1-2 minutes.[6]
-
-
Data Analysis:
-
Use the accompanying software to select and profile the key peaks identified in the table above.[7]
-
Plot the absorbance (or an equivalent concentration-proportional value) of the reactant and product peaks as a function of time to generate kinetic profiles.[7]
-
The reaction is considered complete when the reactant peak at ~750 cm⁻¹ is no longer detectable and the product N-H peaks have reached a stable maximum.
-
Figure 2: Workflow for in-situ FTIR reaction monitoring.
Application Note 2: In-Situ Monitoring with Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale
NMR spectroscopy is an intrinsically quantitative technique that provides detailed structural information about molecules in solution.[8] For reaction monitoring, a series of ¹H NMR spectra are acquired over time, allowing for the precise measurement of the concentration of reactants, products, and any observable intermediates.[9] The key advantage of NMR is its high specificity; the chemical shifts of protons are highly sensitive to their local electronic environment. In this synthesis, the protons on the pyridazine ring and the methyl group will experience a distinct change in their chemical shifts as the electron-withdrawing chloro group is replaced by the electron-donating amino group.
Data Profile for ¹H NMR Monitoring
The following table provides estimated chemical shifts (in a solvent like DMSO-d₆) for the key protons.
| Compound | Proton | Estimated δ (ppm) | Expected Trend |
| 3-chloro-6-methylpyridazine | -CH₃ | ~2.7 | Decrease |
| 3-chloro-6-methylpyridazine | Ring-H (H4/H5) | ~7.8 - 8.2 | Decrease |
| This compound | -CH₃ | ~2.4 | Increase |
| This compound | -NH₂ | ~6.5 | Increase |
| This compound | Ring-H (H4/H5) | ~6.8 - 7.5 | Increase |
Experimental Protocol: In-Situ NMR
-
Sample Preparation (NMR Tube Method):
-
In an NMR tube, dissolve a known quantity of 3-chloro-6-methylpyridazine and a catalytic amount of CuSO₄ in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add the required amount of ammonium hydroxide (or a deuterated equivalent if available).
-
Note: For reactions at elevated temperatures, specialized pressure-rated NMR tubes (e.g., J. Young tubes) are mandatory for safety.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer, which has been pre-heated to the desired reaction temperature.
-
Quickly perform locking and shimming to ensure magnetic field homogeneity.[10]
-
-
Data Acquisition:
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate the area of a non-overlapping peak for the reactant (e.g., the methyl peak at ~2.7 ppm) and the product (methyl peak at ~2.4 ppm).
-
Calculate the mole fraction and percentage conversion at each time point using the integral values.
-
Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100
-
References
- 1. This compound | 18591-82-7 [chemicalbook.com]
- 2. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. mt.com [mt.com]
- 5. clairet.co.uk [clairet.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
Troubleshooting & Optimization
Introduction: The Challenge of Synthesizing 3-Amino-6-methylpyridazine
Answering the call of researchers and drug development professionals, this Technical Support Center is dedicated to navigating the complexities of 3-Amino-6-methylpyridazine synthesis. Low yield is a frequent and frustrating bottleneck in this process. As Senior Application Scientists, we've distilled field data and chemical principles into this comprehensive guide to help you troubleshoot and optimize your experimental outcomes.
This compound is a vital heterocyclic intermediate in medicinal chemistry, valued for its role in constructing molecules with diverse physiological activities.[1][2] The most common synthetic route involves the nucleophilic aromatic substitution of 3-chloro-6-methylpyridazine with ammonia. While straightforward in principle, this reaction is often plagued by low yields, byproduct formation, and purification difficulties, largely due to the harsh conditions required to activate the C-Cl bond for substitution. A reported yield of only 37% highlights the critical need for careful optimization.[1][2]
This guide provides a structured, question-and-answer-based approach to systematically identify and resolve the common issues encountered during this synthesis.
Troubleshooting Guide: Overcoming Low Yields
This section directly addresses specific experimental issues in a question-and-answer format.
Q1: My yield is extremely low (<25%), and my starting material seems to be unreacted. What are the primary issues with reagents and setup?
A1: This classic symptom points towards insufficient reaction activation, often rooted in the quality of starting materials or suboptimal setup conditions. Let's break down the likely culprits.
-
Expertise & Experience: The integrity of your starting material, 3-chloro-6-methylpyridazine, is paramount. Impurities can inhibit the reaction, and its physical properties demand careful handling. It is a solid with a melting point between 58-62°C and is classified as a skin and eye irritant.
-
Causality Behind Experimental Choices:
-
Purity of 3-chloro-6-methylpyridazine: The precursor must be pure. Residual acids or other impurities from its synthesis can neutralize the ammonia, reducing the effective concentration of the nucleophile. Similarly, non-volatile organic impurities can interfere with the catalyst.
-
Concentration and Quality of Aqueous Ammonia (NH₄OH): Commercial aqueous ammonia can degrade over time, losing concentration. The reaction requires a significant excess of ammonia to drive the equilibrium towards the product and act as the solvent. Using a fresh, properly titrated bottle of 28-30% aqueous ammonia is critical.
-
Inert Atmosphere & Seal Integrity: The reaction is typically run at high temperatures (120°C) in a sealed vessel.[1][2] Any leak will cause the ammonia to escape, halting the reaction. It is also good practice to ensure the headspace is purged with an inert gas like argon or nitrogen before sealing to prevent potential oxidative side reactions at high temperatures, even though the primary issue is maintaining pressure.
-
-
Authoritative Grounding: The requirement for high-purity starting materials is a fundamental principle in organic synthesis to avoid unpredictable side reactions or inhibition.[3]
-
Verify Starting Material Purity:
-
Check the melting point of your 3-chloro-6-methylpyridazine. A broad or depressed melting point compared to the literature value (58-62°C) suggests impurities.
-
If purity is questionable, recrystallize the material from a suitable solvent system (e.g., ethanol/water or hexanes).
-
-
Confirm Ammonia Concentration:
-
Use a fresh bottle of concentrated (28-30%) aqueous ammonia.
-
If the bottle has been open for a long time, consider titrating it to confirm its molarity before use.
-
-
Ensure a Perfect Seal:
-
Use a high-quality, properly-sized pressure vessel or sealed tube designed for the calculated pressure at 120°C.
-
Inspect the vessel's seals and threads for any signs of wear or damage. Use new PTFE liners or O-rings as appropriate.
-
-
Degas Your Reagents: While less critical than maintaining pressure, gently bubbling argon through the aqueous ammonia before adding other reagents can help remove dissolved oxygen.
Q2: The reaction mixture has turned dark brown or black, and TLC analysis shows a complex mixture of byproducts. How can I improve selectivity and minimize decomposition?
A2: Dark coloration and multiple TLC spots are classic indicators of decomposition and side reactions, which are common given the high temperature (120°C) and long reaction time (40 hours) often employed.[1][2] The key is to balance reaction rate with thermal stability.
-
Expertise & Experience: The pyridazine ring, while aromatic, can be susceptible to degradation under prolonged thermal stress, especially in the presence of copper salts which can catalyze various undesired pathways. The goal is to find the "sweet spot" of temperature and time that maximizes conversion of the starting material while minimizing the formation of these degradation products.
-
Causality Behind Experimental Choices:
-
Overheating: Temperatures significantly above 120°C can accelerate decomposition pathways, leading to polymerization or ring-opening byproducts. Precise temperature control is essential.
-
Prolonged Reaction Time: Heating for an excessive duration, even at the correct temperature, can degrade the desired product after it has formed. Monitoring the reaction is crucial to determine the point of maximum product formation before significant degradation occurs.
-
Catalyst Loading: While copper(II) sulfate is used as a catalyst, its loading is important.[1] Too much copper can promote side reactions. The literature suggests a catalytic amount (e.g., 5 mol%).[1]
-
-
Optimize Reaction Temperature & Time:
-
Conduct a time-course experiment. Set up several small-scale reactions and stop them at different time points (e.g., 12h, 24h, 36h, 48h). Analyze the crude mixture by LC-MS or ¹H NMR to find the optimal reaction time.
-
Systematically lower the temperature in 5-10°C increments (e.g., 115°C, 110°C) and extend the reaction time, again monitoring for the optimal balance.
-
-
Control Catalyst Loading:
-
Accurately weigh the copper(II) sulfate pentahydrate. Ensure you are using the correct catalytic amount relative to the limiting reagent (3-chloro-6-methylpyridazine).
-
| Parameter | Standard Condition[1] | Optimization Range | Rationale |
| Temperature | 120 °C | 110 - 125 °C | Balance reaction rate with thermal stability of product and starting material. |
| Time | 40 hours | 24 - 48 hours | Determine the point of maximum yield before product degradation becomes significant. |
| Catalyst Loading | 5 mol% | 2.5 - 7.5 mol% | Ensure sufficient catalytic activity without promoting excessive side reactions. |
Table 1: Reaction Condition Optimization Parameters.
Q3: My product yield is reasonable after work-up, but it is a discolored (dark red/brown) solid that is difficult to purify by column chromatography. How can I improve the isolation protocol?
A3: The product's characteristic dark red/brown color suggests the presence of persistent, likely polar and colored, impurities.[1][4] These often co-elute with the desired product during chromatography. The solution lies in a more rigorous work-up procedure to remove these before the final purification step.
-
Expertise & Experience: Copper catalysts are a notorious source of purification challenges. Residual copper salts can complex with the amine product, leading to coloration and peak tailing on silica gel. A simple aqueous work-up is often insufficient to remove all metal traces.
-
Causality Behind Experimental Choices:
-
Residual Copper: The product, this compound, contains two nitrogen atoms that can act as ligands, chelating strongly to residual Cu²⁺ ions from the catalyst. This forms colored complexes that are difficult to break apart.
-
Basicity of the Product: The product is a base (pKa ≈ 5.48).[1] During extraction with neutral organic solvents like ethyl acetate (EtOAc), highly polar, basic impurities may not partition efficiently from the aqueous layer.
-
Silica Gel Interaction: The basic nature of the product can cause it to streak on standard silica gel. This leads to poor separation and recovery.
-
-
Pre-Extraction Copper Removal:
-
After cooling the reaction, but before the main extraction, quench the mixture by adding a concentrated aqueous solution of ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA). Stir vigorously for 30-60 minutes. These agents are powerful chelators that will sequester the copper ions into the aqueous phase as stable complexes.
-
-
Optimize Liquid-Liquid Extraction:
-
The standard protocol uses multiple extractions with EtOAc.[1] Ensure you perform at least 5 extractions as recommended, as the product has some water solubility.
-
Consider using a different solvent system for extraction, such as a 9:1 mixture of Dichloromethane (DCM) and Isopropanol, which may be more effective for this class of compound.
-
-
Improve Column Chromatography:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the starting eluent containing 0.5-1% triethylamine or ammonia. This deactivates the acidic silanol groups, preventing streaking of the basic product and improving separation.
-
Optimize the Eluent: The literature suggests a gradient of 0-10% Methanol in DCM.[1] This is a good starting point. If separation is poor, try a system with EtOAc/Hexanes and a small amount of triethylamine.
-
Caption: A logical workflow for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route for this compound?
A1: The most frequently cited method is the copper-catalyzed nucleophilic aromatic substitution of 3-chloro-6-methylpyridazine.[1][2] The reaction involves heating the chloro-precursor with concentrated aqueous ammonia in a sealed vessel at high temperatures (e.g., 120°C) for an extended period (e.g., 40 hours).[1]
Caption: The primary synthesis of this compound.
Q2: What are the critical safety precautions for this reaction?
A2: Safety is paramount. This reaction involves heating a sealed vessel, which generates significant internal pressure.
-
Pressure Hazard: Always use a reaction vessel specifically designed for high-pressure work (e.g., a thick-walled Carius tube or a stainless-steel autoclave). Ensure the vessel volume is not more than 50% full. Never use a standard flask with a screw cap.
-
Personal Protective Equipment (PPE): Conduct the reaction inside a fume hood. A blast shield must be placed in front of the vessel during heating. Wear safety glasses, a face shield, and appropriate gloves.[5]
-
Caustic Reagents: Concentrated aqueous ammonia is corrosive and has a noxious vapor. Handle it exclusively in a well-ventilated fume hood.[5]
Q3: Are there alternative synthetic routes that might offer higher yields?
A3: While the direct amination is common, other strategies exist for constructing pyridazine rings that may be adapted. One general and powerful method is the condensation of a 1,4-dicarbonyl precursor with hydrazine.[6] For this specific target, this would involve a derivative of levulinic acid. However, this route requires access to more complex starting materials and may involve more synthetic steps. For closely related structures, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are used to functionalize halopyridazines, but these are more common for C-C or C-N bond formation with more complex amines or boronic acids.[6][7]
References
Technical Support Center: Troubleshooting Catalyst Deactivation in 3-Amino-6-methylpyridazine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving 3-Amino-6-methylpyridazine. As a nitrogen-containing heterocycle, this compound presents unique challenges in maintaining catalyst activity, particularly in palladium-catalyzed C-C and C-N bond-forming reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.[1][2][3][4][5][6][7][8][9] This resource provides a structured approach to diagnosing and resolving these issues, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common problem when using this compound as a substrate?
A1: this compound contains two nitrogen atoms within its pyridazine ring and an exocyclic amino group.[10][1] These nitrogen atoms possess lone pairs of electrons that can strongly coordinate to the metal center of the catalyst (e.g., palladium).[11][12] This strong binding can act as a poison, blocking the active sites of the catalyst and preventing it from participating in the catalytic cycle, leading to partial or complete deactivation.[11][12][13][14]
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: The most common indicator is a stalled or incomplete reaction, resulting in low to no yield of the desired product.[15] A visual cue is often the formation of palladium black, a black precipitate of aggregated, inactive palladium(0) particles.[15][16] This indicates that the catalyst has fallen out of the catalytic cycle and agglomerated.
Q3: Can I use standard reaction conditions for Suzuki or Buchwald-Hartwig couplings with this substrate?
A3: While standard conditions are a good starting point, they often require optimization. The nitrogen-rich nature of this compound can necessitate the use of specialized ligands, different palladium precatalysts, or adjusted reaction parameters (temperature, base, solvent) to maintain catalyst stability and activity.[15][17]
Q4: Is it possible to regenerate a deactivated catalyst?
A4: In some cases, catalyst regeneration is possible, though it is often challenging for homogeneously catalyzed reactions. For heterogeneous catalysts like palladium on carbon (Pd/C), methods involving washing with alkaline solutions or treatment with oxidizing agents under specific temperature and pressure conditions have been developed.[18][19][20] However, for soluble palladium complexes used in cross-coupling, preventing deactivation is a more practical strategy than attempting regeneration.
Troubleshooting Guide: A Deeper Dive
This section is organized by observable problems. Each problem is followed by a series of questions to help you diagnose the root cause and provides actionable solutions.
Issue 1: Low to No Product Yield
You've set up your Suzuki or Buchwald-Hartwig reaction with this compound, but after the allotted time, TLC or LC-MS analysis shows mostly starting material.
Diagnostic Questions & Solutions
Is your catalyst being poisoned by the substrate?
-
Causality: The lone pairs on the pyridazine nitrogens can act as strong ligands, coordinating to the palladium center and inhibiting its catalytic activity.[11][12] This is a primary cause of catalyst poisoning in reactions with nitrogen-containing heterocycles.[12][13]
-
Solution Workflow:
-
Ligand Modification: The choice of ligand is critical to stabilize the active catalytic species and prevent substrate inhibition.[15] Switch to bulkier, more electron-rich phosphine ligands. These ligands form more stable complexes with palladium, reducing the likelihood of displacement by the pyridazine substrate.
Ligand Type Examples Rationale Bulky, Electron-Rich Monophosphines Buchwald ligands (e.g., SPhos, XPhos, RuPhos) The steric bulk shields the metal center, while the electron-donating properties increase the electron density on the palladium, strengthening the Pd-ligand bond.[15] Bidentate Phosphines Xantphos, dppf These ligands chelate to the metal center, providing greater stability and preventing ligand dissociation, which can be a precursor to deactivation. -
Precatalyst Selection: The choice of palladium source can influence the efficiency of the initial reduction to the active Pd(0) species.[15][21] If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a pre-formed Pd(0) source or a more advanced precatalyst.
Precatalyst Type Examples Rationale Pd(0) Sources Pd₂(dba)₃ Directly provides the active catalytic species, bypassing a potentially problematic in-situ reduction step. G3/G4 Precatalysts SPhos Pd G3, XPhos Pd G4 These are air- and moisture-stable Pd(II) precatalysts that are designed for rapid and clean conversion to the active Pd(0) catalyst.[17]
-
dot
Caption: Workflow for troubleshooting low product yield.
Issue 2: Reaction Starts but Stalls (Incomplete Conversion)
The reaction proceeds initially, as confirmed by in-process monitoring, but it stops before all the limiting reagent is consumed, leaving a mixture of starting materials and product.
Diagnostic Questions & Solutions
Is your catalyst aggregating into palladium black?
-
Causality: The active Pd(0) species can be unstable and aggregate to form catalytically inactive palladium black.[15][16] This is a common deactivation pathway, especially at higher temperatures or with insufficient ligand stabilization.
-
Solution Workflow:
-
Visual Inspection: Carefully observe the reaction mixture. The appearance of a black precipitate is a strong indication of palladium black formation.[15]
-
Ligand-to-Metal Ratio: Increase the ligand-to-palladium ratio. A slight excess of the phosphine ligand can help to keep the palladium in its active, monomeric state.
-
Temperature Control: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Stirring Rate: Ensure efficient stirring. Poor mixing can lead to localized "hot spots" and concentration gradients that promote catalyst aggregation.
-
Is the base causing catalyst or ligand degradation?
-
Causality: Strong bases, particularly alkoxides like NaOtBu, can in some cases promote the degradation of phosphine ligands or the palladium complex itself.[22][23] This is especially true in the presence of trace amounts of water or oxygen.
-
Solution: Switch to a milder, non-nucleophilic inorganic base.
Base Rationale Cs₂CO₃ or K₃PO₄ These bases are generally well-tolerated in cross-coupling reactions and are less likely to cause catalyst degradation compared to strong alkoxides.[17] Organic Bases (e.g., DBU) In some specific cases, a soluble organic base might offer milder and more homogeneous reaction conditions.[24]
dot
Caption: Common catalyst deactivation pathways.
Issue 3: Significant Formation of Side Products (e.g., Hydrodehalogenation)
In addition to unreacted starting material, you observe a significant amount of a byproduct where the halide on your other coupling partner has been replaced by a hydrogen atom.
Diagnostic Questions & Solutions
Are your reaction conditions promoting hydrodehalogenation?
-
Causality: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It can be promoted by certain bases, solvents (especially protic ones like alcohols), and sources of hydride (which can be generated in situ).
-
Solution:
-
Base Selection: As with catalyst degradation, strong bases can sometimes favor hydrodehalogenation. Switching to a weaker base like K₃PO₄ or Cs₂CO₃ is a good first step.[17]
-
Solvent System: Ensure you are using anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF. If your boronic acid is not very soluble, a co-solvent system with a minimal amount of water can be used, but rigorously deoxygenated water is crucial.
-
Scrutinize Reagents: Ensure your reagents, especially the base and solvent, are free from impurities that could act as hydride sources.
-
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling with this compound
This protocol incorporates best practices to mitigate catalyst deactivation.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and any additional ligand if necessary.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1-0.2 M).
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with argon or nitrogen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Diagnostic Experiment to Test for Catalyst Poisoning
-
Set up a standard reaction that is known to work well with your catalyst system but does not involve the pyridazine substrate.
-
In a parallel reaction, add a sub-stoichiometric amount (e.g., 0.2 equiv) of this compound to this standard reaction.
-
Run both reactions under identical conditions.
-
If the reaction containing the pyridazine shows a significantly lower rate or yield, it is a strong indication of catalyst poisoning by this substrate.
References
- 1. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 2. Recent Advances in C–C and C–N Bond Forming Reactions Catalysed by Polystyrene-Supported Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalyst-free C–N bond formation under biocompatible reaction conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound | 18591-82-7 [chemicalbook.com]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. Catalyst_poisoning [chemeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 19. US3400073A - Regeneration of platinum and palladium reforming catalysts - Google Patents [patents.google.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 3-Amino-6-methylpyridazine
Welcome to the technical support center for the derivatization of 3-amino-6-methylpyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic scaffold. This compound is a valuable building block in medicinal chemistry, known for its presence in compounds with a range of physiological activities[1][2]. However, optimizing reactions involving its amino group can present unique challenges.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to rationalize experimental outcomes and strategically design optimization plans.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered when beginning work with this compound.
Q1: Which of the nitrogen atoms on the this compound ring is the most nucleophilic?
A1: The exocyclic amino group (-NH₂) is significantly more nucleophilic than the ring nitrogen atoms. The lone pairs on the ring nitrogens are part of the aromatic π-system, making them less available for donation. The basicity of the pyridazine ring is relatively weak, further supporting that derivatization will occur preferentially at the 3-amino position[3].
Q2: What are the most common derivatization reactions for the 3-amino group?
A2: The most common reactions involve leveraging the nucleophilicity of the amino group. These include:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust and widely used transformation[4].
-
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: While less direct for this specific starting material, it's a key reaction for related pyridazine syntheses.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is crucial for forming C-N bonds, often used to synthesize the 3-amino-pyridazine core itself or to further derivatize a related halo-pyridazine[5][6].
Q3: How should I monitor the progress of my derivatization reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for routine monitoring. Use a solvent system that provides good separation between your starting material and the expected product (e.g., ethyl acetate/hexane or dichloromethane/methanol). Staining with potassium permanganate or visualization under UV light is typically effective. For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to confirm the mass of the desired product and identify any side products[7][8].
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a problem-and-solution framework for issues that may arise during your experiments.
Issue 1: Low or No Yield in N-Acylation or N-Sulfonylation Reactions
Question: I am attempting to acylate the 3-amino group with an acyl chloride and a base like triethylamine in dichloromethane, but I am seeing very little to no product formation. What's going wrong?
-
Possible Cause 1: Insufficient Nucleophilicity/Basicity. The 3-amino group, while nucleophilic, can be deactivated by protonation. The HCl generated during the reaction with an acyl chloride can protonate the starting material or the product, effectively shutting down the reaction. The organic base (e.g., triethylamine) may not be strong enough or may be sterically hindered.
-
Solution 1: Optimize the Base.
-
Increase Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of the base are used to scavenge the acid produced[9].
-
Switch to a Stronger Base: For sluggish reactions, consider a stronger, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in an anhydrous aprotic solvent like THF or DMF to deprotonate the amine first, creating a much more reactive amide anion. Exercise caution as these reagents are highly reactive and require strictly anhydrous conditions.
-
Pyridine as Solvent/Base: Using pyridine as both the solvent and the base can be effective, as it is an excellent HCl scavenger and can help solubilize the reagents[10].
-
-
Possible Cause 2: Poor Reagent Quality or Stability. Acyl chlorides and sulfonyl chlorides are highly sensitive to moisture and can hydrolyze over time, rendering them inactive.
-
Solution 2: Verify Reagent Integrity.
-
Use freshly opened or properly stored acyl/sulfonyl chlorides.
-
If hydrolysis is suspected, check the reagent by ¹H NMR or use a fresh bottle.
-
Ensure all solvents and glassware are rigorously dried before use to prevent premature hydrolysis of the electrophile[7].
-
-
Possible Cause 3: Poor Solubility. The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a slow heterogeneous reaction.
-
Solution 3: Modify the Solvent System.
-
If reacting in DCM or THF, consider switching to a more polar aprotic solvent like DMF or DMA to improve solubility.
-
Gentle heating (40-50 °C) can often improve both solubility and reaction rate. Always monitor for potential side reactions at elevated temperatures[11].
-
Issue 2: Formation of an Unexpected Side Product with a Mass of +16 Da
Question: I am running a substitution reaction on a 3-amino-6-halo pyridazine precursor at elevated temperatures and I am isolating a significant amount of a side product that corresponds to the replacement of my halide with a hydroxyl group. What is this and how can I prevent it?
-
Possible Cause: Hydrolysis to Pyridazinone. You are observing the formation of a pyridazinone derivative. The pyridazine ring, especially when substituted with a leaving group like a halogen, is susceptible to nucleophilic aromatic substitution by water, particularly at higher temperatures and in the presence of a base[7].
-
Solution 1: Implement Anhydrous Conditions.
-
Thoroughly dry all solvents (e.g., by distilling over a drying agent or using a solvent purification system).
-
Dry glassware in an oven and cool under an inert atmosphere (nitrogen or argon).
-
Use anhydrous grade reagents whenever possible[7].
-
-
Solution 2: Control Reaction Temperature. Perform the reaction at the lowest temperature that allows for a reasonable rate. If high temperatures are required for your desired reaction, meticulous control over anhydrous conditions becomes even more critical[7].
-
Solution 3: Judicious Choice of Base. Use a non-nucleophilic, hindered base if possible. This minimizes the chance of the base itself acting as a nucleophile or promoting hydrolysis[7].
Issue 3: Difficulty Purifying the Final Product
Question: My reaction appears to be successful by TLC/LC-MS, but I am struggling to isolate a pure product using column chromatography. The product is either smearing on the column or co-eluting with starting material.
-
Possible Cause 1: Product Polarity. The introduction of certain functional groups can dramatically change the polarity of the molecule. The pyridazine core itself contains polar nitrogen atoms, which can lead to strong interactions with the silica gel stationary phase, causing tailing or streaking[12].
-
Solution 1: Modify Chromatographic Conditions.
-
Solvent Modifier: Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase. This will cap the acidic silanol groups on the silica surface, reducing tailing of basic compounds.
-
Alternative Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase column (C18) for purification.
-
Gradient Elution: Employ a shallow gradient elution to improve separation between closely eluting spots[13].
-
-
Possible Cause 2: Product Crystallinity. Your product may be a crystalline solid that is amenable to recrystallization.
-
Solution 2: Attempt Recrystallization. This can be a highly effective alternative to chromatography for achieving high purity. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) or solvent pairs (e.g., ethyl acetate/hexane) to find suitable conditions for recrystallization[7][10].
Section 3: Key Derivatization Protocols
These protocols provide a validated starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General N-Acylation with an Acyl Chloride
This protocol describes the formation of an amide derivative at the 3-amino position.
Materials:
-
This compound (1.0 eq.)
-
Acyl Chloride (1.1 eq.)
-
Pyridine or Triethylamine (1.5 eq.)[9]
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Setup: Under a nitrogen atmosphere, dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the base (pyridine or triethylamine) to the solution and stir for 5 minutes.
-
Acyl Chloride Addition: Slowly add the acyl chloride dropwise to the cooled solution. A precipitate (the amine hydrochloride salt) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated sodium bicarbonate solution (to remove excess acid chloride), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is an example for the synthesis of an N-aryl-3-amino-6-methylpyridazine from a 3-bromo-6-methylpyridazine precursor. It illustrates a key C-N bond-forming reaction widely used in synthesizing complex pyridazine libraries[5][14].
Materials:
-
3-Bromo-6-methylpyridazine (1.0 eq.)
-
Primary or Secondary Amine (1.2 eq.)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, 4 mol%)[15]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq.)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a Schlenk flask, add the 3-bromo-6-methylpyridazine, palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere.
-
Degassing: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent/Reagent Addition: Add the anhydrous solvent, followed by the amine coupling partner.
-
Heating: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 4 to 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Key Parameter Optimization Tables
Use these tables as a starting point for selecting and optimizing reaction conditions.
Table 1: Common Solvents for Pyridazine Derivatization
| Solvent | Type | Boiling Point (°C) | Common Uses & Notes |
| Dichloromethane (DCM) | Aprotic, Halogenated | 40 | Excellent for acylations at low to room temp. Good general solubility. |
| Tetrahydrofuran (THF) | Aprotic, Ether | 66 | Good for reactions with strong bases (NaH, KOtBu). Must be anhydrous. |
| Toluene | Aprotic, Aromatic | 111 | Used for higher temperature reactions like Buchwald-Hartwig aminations[15]. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent solvating power for polar/ionic species. High boiling point. |
| Pyridine | Polar Aprotic, Basic | 115 | Acts as both solvent and base. Effective for acylations. |
| 1,4-Dioxane | Aprotic, Ether | 101 | Common in palladium-catalyzed cross-coupling reactions[9]. |
Table 2: Guide to Base Selection for N-Derivatization
| Base | pKa of Conj. Acid | Type | Common Use & Notes |
| Triethylamine (Et₃N) | ~10.7 | Organic Amine | Standard, mild base for scavenging HCl in acylations. |
| Pyridine | ~5.2 | Organic Amine | Weaker base than Et₃N, often used as a catalyst and solvent. |
| Sodium Bicarbonate (NaHCO₃) | ~6.4 (first diss.) | Inorganic | Mild inorganic base, useful in aqueous/biphasic systems. |
| Sodium tert-butoxide (NaOtBu) | ~19 | Alkoxide | Strong, non-nucleophilic base for Buchwald-Hartwig and challenging deprotonations[14]. Requires anhydrous conditions. |
| Sodium Hydride (NaH) | ~36 | Hydride | Very strong, non-nucleophilic base. Used to pre-form amide anions for enhanced reactivity. Requires anhydrous conditions. |
Section 5: Visual Workflows and Diagrams
Diagram 1: General Troubleshooting Logic for Low Yield
A flowchart to guide optimization when a derivatization reaction provides a low yield.
Caption: A logical workflow for troubleshooting low-yield reactions.
Diagram 2: Experimental Workflow for N-Acylation
A step-by-step visual guide for the N-acylation protocol.
Caption: Step-by-step workflow for a typical N-acylation reaction.
References
- 1. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 2. This compound | 18591-82-7 [chemicalbook.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. US2891953A - 3-amino-6-substituted pyridazines and methods of preparing and utilizing same - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. CN114755320A - Detection method of 3-amino-6-methoxypyridazine related substance - Google Patents [patents.google.com]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of 3-Amino-6-methylpyridazine
Welcome to the technical support resource for the purification of 3-Amino-6-methylpyridazine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable heterocyclic intermediate in high purity. The unique physicochemical properties of this compound, stemming from its polar pyridazine core and basic amino group, often lead to specific difficulties during isolation and purification.
This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Understanding the Molecule: Key Physicochemical Properties
The purification strategy for any compound is fundamentally dictated by its physical and chemical properties. For this compound, the following characteristics are paramount.
| Property | Value | Significance for Purification |
| Molecular Formula | C₅H₇N₃ | Indicates a small, nitrogen-rich molecule. |
| Molecular Weight | 109.13 g/mol | Low molecular weight suggests potential volatility, but high melting point contradicts this. |
| Appearance | White solid[1] to red/brown solid[2] | Color variation is a primary indicator of purity. A white crystalline solid is the target. |
| Melting Point | 222-223 °C[1][3] | A high melting point suggests strong intermolecular forces, likely hydrogen bonding. |
| Boiling Point | 319 °C[1] | Very high boiling point makes distillation challenging and often impractical. |
| Solubility | Moderately soluble in water; soluble in polar organic solvents like ethanol, acetone, and methanol.[4][5] | The amino group and pyridazine nitrogens allow for hydrogen bonding, dictating solubility in polar solvents. This property is central to both crystallization and chromatography. |
| pKa (Estimated) | The amino group makes the molecule basic. | The basicity can cause strong interactions with acidic silica gel, leading to peak tailing in chromatography. |
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.
Issue 1: Poor Purity & Discoloration
Question: My synthesized this compound is a brown or reddish solid, not the reported white powder. What causes this discoloration and how do I fix it?
Answer: This is a very common issue. The discoloration typically arises from the presence of baseline impurities, which may include unreacted starting materials or, more often, small amounts of oxidation and degradation byproducts formed during the synthesis or workup, especially at elevated temperatures.[6]
Troubleshooting Steps:
-
Initial Assessment: First, assess the impurity profile by Thin Layer Chromatography (TLC). This will help you visualize the number of components and guide your choice of purification method.
-
Activated Carbon Treatment: Before attempting crystallization, you can try decolorizing the crude product. Dissolve the material in a suitable hot solvent (e.g., ethanol or isopropanol) and add a small amount (1-2% by weight) of activated carbon. Stir for 10-15 minutes and then filter the hot solution through a pad of Celite® to remove the carbon. This can effectively remove many colored, non-polar impurities.
-
Definitive Purification: The most effective way to remove these impurities and obtain a white solid is through either recrystallization or column chromatography, as detailed in the sections below.
Issue 2: Challenges in Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds on a larger scale. However, finding the right conditions is critical.
Question: My yield after recrystallization is very low, or the compound oils out instead of forming crystals. What am I doing wrong?
Answer: This problem almost always relates to the choice of solvent and the saturation level of your solution.[7] The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for recrystallization.
Recommended Solvents to Screen:
-
Single Solvents: Isopropanol, Ethanol, Acetonitrile.
-
Solvent Systems: Ethyl acetate/Hexane, Dichloromethane/Methanol. Start by dissolving the compound in the more polar solvent (e.g., a minimum of hot methanol) and then add the less polar co-solvent (e.g., dichloromethane) dropwise until turbidity persists, then re-heat to clarify.
Issue 3: Problems with Silica Gel Chromatography
Chromatography is the preferred method for purifying small quantities or for separating mixtures with very similar polarities. The basic amino group in this compound is the primary source of chromatographic challenges.
Question: When I run a silica gel column, my product streaks badly (peak tailing) and the separation is poor. Why is this happening?
Answer: This is a classic problem when purifying basic compounds on standard silica gel. Silica gel is inherently acidic (due to surface silanol groups, Si-OH), and the basic amino group of your compound undergoes a strong acid-base interaction with the stationary phase. This prevents clean elution and results in significant tailing.
Solution: The solution is to neutralize the acidic sites on the silica gel by modifying your mobile phase.
-
Add a Basic Modifier: Add a small amount of a volatile base to your eluent system. A concentration of 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) is typically sufficient. This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
Question: What is a good starting mobile phase for purifying this compound on silica gel?
Answer: Based on successful literature preparations, a gradient system of methanol (MeOH) in dichloromethane (DCM or CH₂Cl₂) is highly effective.[1][5]
-
Starting Point: Begin with 100% DCM and gradually increase the percentage of MeOH. A typical gradient runs from 0% to 10% MeOH.[1]
-
Rationale: DCM is a moderately polar solvent that helps solubilize the compound, while the more polar MeOH is required to displace the compound from the polar silica gel surface and elute it from the column.
-
Don't Forget the Base! Remember to add 0.5-1% triethylamine to both your DCM and MeOH stock solutions before preparing your mobile phases to prevent the peak tailing issue discussed above.
Troubleshooting Workflow for Chromatography
References
- 1. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 3-Amino-6-methylpyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data, Price – High Quality Bulk Wholesale [pipzine-chem.com]
- 5. This compound | 18591-82-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
preventing byproduct formation in 3-Amino-6-methylpyridazine synthesis
Welcome to the technical support center for the synthesis of 3-Amino-6-methylpyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the common synthetic challenges, with a primary focus on identifying and mitigating byproduct formation to enhance yield and purity. Our approach is grounded in mechanistic understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary and well-established routes for the synthesis of this compound. The choice between them often depends on the availability of starting materials, scale, and safety considerations.
-
Route A: Nucleophilic Aromatic Substitution. This is arguably the most direct method, involving the amination of a pre-formed pyridazine ring. The typical starting material is 3-chloro-6-methylpyridazine, which is reacted with an ammonia source.[1][2]
-
Route B: Heterocyclic Ring Formation. This classic approach builds the pyridazine ring from acyclic precursors. It involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine.[3] For the synthesis of this compound, a derivative of levulinic acid is the logical precursor.
Q2: I am seeing a significant amount of an insoluble, high-melting point solid in my amination reaction of 3-chloro-6-methylpyridazine. What is it likely to be?
This is a very common issue. The likely culprit is the corresponding pyridazinone, specifically 6-methyl-3(2H)-pyridazinone. This byproduct arises from the hydrolysis of the starting material, 3-chloro-6-methylpyridazine, where the chloride is displaced by a hydroxide ion.[4] This side reaction is particularly favored at elevated temperatures and in the presence of water.[4][5]
Q3: When synthesizing from a levulinic acid derivative and hydrazine, I've isolated a dimeric species. What could this be?
In hydrazine-based syntheses, especially with keto acids, the formation of a ketazine is a known side reaction. In the context of levulinic acid, this would be the ketazine of levulinic acid. This occurs when two molecules of the keto acid react with one molecule of hydrazine.
Troubleshooting Guide: Byproduct Formation and Mitigation
This section provides a problem-oriented approach to common issues encountered during the synthesis of this compound.
Issue 1: Formation of 6-methyl-3(2H)-pyridazinone during Amination
| Symptom | Root Cause | Proposed Solution & Rationale |
| Low yield of the desired amine; presence of a significant amount of a polar, high-melting point byproduct. | Hydrolysis of the starting material, 3-chloro-6-methylpyridazine, due to the presence of water in the reaction mixture. | 1. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. If using aqueous ammonia, consider alternative ammonia sources or reaction conditions that minimize water content. The pyridazine ring is susceptible to nucleophilic attack by hydroxide, which is a stronger nucleophile than ammonia in this context. 2. Optimize Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[4] Higher temperatures accelerate the rate of hydrolysis. 3. Control pH: While challenging with ammonia, avoiding strongly basic aqueous conditions can disfavor the formation of hydroxide ions. |
Mechanism of Pyridazinone Formation:
Caption: Hydrolysis of 3-chloro-6-methylpyridazine to the pyridazinone byproduct.
Issue 2: Formation of Ketazine Byproduct in Hydrazine Condensation Route
| Symptom | Root Cause | Proposed Solution & Rationale |
| Isolation of a high molecular weight byproduct, often as a solid. NMR analysis suggests a symmetric dimeric structure. | Reaction of two molecules of the keto-acid precursor with one molecule of hydrazine. | 1. Control Stoichiometry: Use a slight excess of hydrazine to favor the formation of the desired hydrazone and subsequent cyclization. 2. Stepwise Addition: Consider a stepwise approach where the hydrazone is formed first under milder conditions before proceeding with the cyclization to the pyridazine. 3. Temperature Control: Lowering the initial reaction temperature can help control the rate of competing side reactions. |
Ketazine Formation Pathway:
Caption: Formation of the ketazine byproduct from the keto-acid precursor and hydrazine.
Experimental Protocols
Protocol A: Synthesis via Amination of 3-chloro-6-methylpyridazine
This protocol is adapted from literature procedures and optimized to minimize byproduct formation.[1][2]
Materials:
-
3-chloro-6-methylpyridazine
-
Ammonium hydroxide (30% aqueous solution)
-
Copper(II) sulfate pentahydrate
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a high-pressure reaction vessel, add 3-chloro-6-methylpyridazine (1.0 eq), ammonium hydroxide (a significant excess, e.g., 10-15 eq), and a catalytic amount of copper(II) sulfate pentahydrate (e.g., 0.05 eq).
-
Seal the vessel and heat the mixture with vigorous stirring to 120 °C. Maintain this temperature for 40-48 hours. Note: The reaction must be monitored for completion by TLC or GC/LC-MS.
-
After the reaction is complete, cool the vessel to room temperature.
-
Partition the reaction mixture between ethyl acetate and brine.
-
Separate the layers and extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Workflow for Protocol A:
Caption: Workflow for the synthesis of this compound via amination.
Protocol B: Synthesis via Hydrazine Condensation (Conceptual)
This protocol outlines a general approach based on the classic pyridazine synthesis.[3]
Materials:
-
A suitable levulinic acid derivative (e.g., an ester or amide with a protected amino precursor)
-
Hydrazine hydrate
-
Ethanol or acetic acid
-
Oxidizing agent (e.g., air, bromine)
Procedure:
-
Dissolve the levulinic acid derivative (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux to facilitate the initial condensation and cyclization to the dihydropyridazine intermediate.
-
After cyclization is complete (monitor by TLC), introduce an oxidizing agent to aromatize the ring to the pyridazine.
-
Perform an aqueous workup, followed by extraction with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
References
Technical Support Center: Improving the Solubility of 3-Amino-6-methylpyridazine for Biological Assays
Welcome to the technical support center for 3-Amino-6-methylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving the solubility of this compound in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to overcome solubility challenges in your experiments.
Introduction
This compound is a heterocyclic amine of interest in various fields of biological research. However, like many small molecules, its utility in aqueous-based biological assays can be hampered by poor solubility. This can lead to issues such as compound precipitation, inaccurate concentration measurements, and unreliable assay results. This guide provides a comprehensive resource to understand and address these challenges.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃ | [1][2][3][4] |
| Molecular Weight | 109.13 g/mol | [1][2][3][4] |
| Appearance | Solid | [1][2] |
| Melting Point | 222-223 °C | [1] |
| Predicted pKa | 5.48 ± 0.10 | [1] |
| Aqueous Solubility | Sparingly soluble |
Note: The provided pKa is a predicted value. Experimental determination is recommended for precise pH adjustments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
A: This is a common phenomenon known as "solvent-shock" or "crashing out."[5] this compound, like many organic compounds, is significantly more soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) than in aqueous buffers. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity drastically reduces the compound's solubility, causing it to precipitate.[5]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid solvent-induced toxicity and off-target effects.[5] However, the tolerance can be cell-line dependent, and it is always best practice to run a vehicle control (media with the same final DMSO concentration without the compound) to assess any potential effects on your specific biological system.
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A: Absolutely. This compound is a basic compound, as indicated by its amino group and the nitrogen atoms in the pyridazine ring. The predicted pKa of 5.48 suggests that its solubility will be pH-dependent.[1] At a pH below its pKa, the molecule will be protonated, forming a more soluble salt. Conversely, at a pH significantly above its pKa, it will be in its less soluble free base form.
Q4: I've noticed that my compound seems to come out of solution after some time in the incubator. What could be the cause?
A: This delayed precipitation can be due to several factors. Changes in temperature (from room temperature to 37°C) can decrease the solubility of some compounds.[6] Additionally, over time, the compound may be interacting with components in your cell culture media, such as salts or proteins, leading to the formation of insoluble complexes. Evaporation from the culture plate can also increase the compound's concentration, pushing it beyond its solubility limit.
Troubleshooting Guide: Strategies for Solubility Enhancement
If you are encountering solubility issues with this compound, this section provides a systematic approach to troubleshooting and improving its solubility.
Decision Workflow for Improving Solubility
Caption: A decision-making workflow for troubleshooting solubility issues.
In-Depth Protocols for Solubility Enhancement
pH Adjustment
The basic nature of this compound makes pH adjustment a primary and effective strategy for increasing its aqueous solubility. By lowering the pH of the aqueous solution to at least one to two pH units below the compound's pKa, you can ensure the molecule is protonated and thus more soluble.
Step-by-Step Protocol for pH-Mediated Solubilization:
-
Determine the Target pH: Based on the predicted pKa of 5.48, a target pH of 3.5-4.5 is a good starting point.
-
Prepare Acidic Buffer: Prepare your desired biological buffer (e.g., PBS, TRIS) and adjust the pH to the target range using a suitable acid (e.g., HCl). Ensure the final buffer composition is compatible with your assay.
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of your stock solution in the pre-prepared acidic buffer.
-
Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation. Use a nephelometer for a more quantitative assessment of turbidity if available.
-
Final Dilution into Assay Medium: Once you have determined the maximum soluble concentration in the acidic buffer, you can perform the final dilution into your complete assay medium. It is crucial to ensure that the final pH of the assay medium does not shift significantly to a point where the compound precipitates. If necessary, the assay medium itself can be pH-adjusted, but care must be taken to ensure this does not negatively impact cell health or assay performance.
Causality: By protonating the amine groups on the this compound molecule, you are creating a charged species (a salt). This charged species has more favorable interactions with the polar water molecules in the aqueous buffer, leading to increased solubility compared to the neutral, less polar free base.
Co-solvent Systems
The use of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.
Commonly Used Co-solvents for Biological Assays:
-
Ethanol: Generally well-tolerated by many cell lines at low concentrations.
-
Propylene Glycol (PG): A common vehicle for in vivo and in vitro studies.
-
Polyethylene Glycol (PEG), e.g., PEG 400: Often used in pharmaceutical formulations.
Step-by-Step Protocol for Co-solvent-Based Solubilization:
-
Co-solvent Selection: Choose a co-solvent that is compatible with your assay system.
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of your aqueous assay buffer containing different percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Prepare Stock Solution: Dissolve this compound in 100% of the chosen co-solvent or DMSO.
-
Determine Maximum Solubility: Add small aliquots of the stock solution to the co-solvent/buffer mixtures and determine the maximum concentration that remains in solution without precipitation.
-
Assay Compatibility Check: It is critical to run a control with the final chosen co-solvent concentration in your assay to ensure it does not interfere with the biological readout or cause cellular toxicity.
Causality: Co-solvents work by reducing the dielectric constant of the aqueous solution, making it a more favorable environment for less polar molecules like this compound to dissolve.[7]
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[8][9]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its good solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with high aqueous solubility, particularly effective for basic compounds.
Step-by-Step Protocol for Cyclodextrin-Mediated Solubilization:
-
Cyclodextrin Selection: Based on the properties of this compound, SBE-β-CD (Captisol®) may be particularly effective due to the potential for ionic interactions.
-
Prepare Cyclodextrin Solutions: Prepare a range of concentrations of the chosen cyclodextrin in your aqueous assay buffer (e.g., 1%, 5%, 10% w/v).
-
Complex Formation (Kneading Method): a. Weigh a specific amount of this compound and the chosen cyclodextrin (a 1:1 or 1:2 molar ratio is a good starting point). b. Add a small amount of a water/ethanol mixture to form a paste. c. Knead the paste for 30-60 minutes. d. Dry the paste under vacuum to obtain a solid powder of the inclusion complex.
-
Complex Formation (Co-evaporation Method): a. Dissolve this compound in a suitable organic solvent (e.g., ethanol). b. Dissolve the cyclodextrin in water. c. Mix the two solutions and stir for a defined period. d. Remove the solvents by rotary evaporation to obtain the solid inclusion complex.
-
Solubility Determination: Dissolve the prepared inclusion complex in your assay buffer and determine the maximum achievable concentration of this compound.
-
Assay Compatibility: As with co-solvents, it is essential to test the effect of the cyclodextrin on your biological assay.
Causality: The hydrophobic pyridazine ring of this compound can be encapsulated within the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, effectively "cloaking" the poorly soluble compound and rendering it soluble.[9]
Visualizing the Solubilization Process
Caption: Conceptual workflow of solubilization strategies.
Conclusion
Improving the solubility of this compound for biological assays is a multi-faceted challenge that can be overcome with a systematic and informed approach. By understanding the physicochemical properties of the compound and applying the principles of pH adjustment, co-solvency, and the use of excipients like cyclodextrins, researchers can achieve reliable and reproducible experimental outcomes. Always remember to validate the chosen solubilization method for compatibility with your specific assay system.
References
- 1. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Amino-6-methylpyridazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Amino-6-methylpyridazine. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a crucial intermediate in the pharmaceutical and agrochemical industries, robust and scalable synthesis of this pyridazine derivative is paramount.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges encountered during scale-up.
Synthetic Routes Overview
The most common and industrially viable route to this compound involves the nucleophilic aromatic substitution (SNAr) of a leaving group on the pyridazine ring with an ammonia source. The typical precursor is 3-chloro-6-methylpyridazine, which itself can be synthesized from readily available starting materials.
Caption: Common synthetic pathways to this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of the amination route from 3-chloro-6-methylpyridazine.
Issue 1: Runaway Reaction and Poor Temperature Control
Question: During the scale-up of the reaction between 3-chloro-6-methylpyridazine and aqueous ammonia in a sealed reactor, we observed a rapid, difficult-to-control exotherm after reaching the target temperature. What is causing this, and how can we mitigate it?
Answer:
-
Root Cause Analysis: The amination of a chloropyridazine is a highly exothermic process. At a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. During scale-up, the volume increases cubically while the surface area for heat exchange only increases squarely. This fundamental principle of chemical engineering leads to reduced heat transfer efficiency, allowing heat generated by the reaction to accumulate, which in turn accelerates the reaction rate and heat generation, potentially leading to a dangerous thermal runaway.
-
Recommended Solutions:
-
Controlled Reagent Addition: Instead of charging all reactants at once, implement a semi-batch process. Heat the reactor containing the 3-chloro-6-methylpyridazine and solvent to the desired temperature, then add the aqueous ammonia (or bubble ammonia gas) at a controlled rate. The addition rate should be tied to the reactor's cooling capacity, ensuring the temperature remains stable.
-
Solvent Selection and Concentration: A higher boiling point solvent can act as a better heat sink. However, ensure it does not negatively impact the reaction or purification. More importantly, running the reaction at a more dilute concentration will lower the volumetric heat generation rate, making it easier to control, though this comes at the cost of reactor throughput.
-
Reactor Engineering: Ensure the pilot-scale reactor has adequate cooling capacity, proper agitation to ensure uniform heat distribution and prevent localized "hot spots," and a reliable temperature monitoring and control system. For highly exothermic reactions, reactor cooling jackets may be supplemented with internal cooling coils.
-
Process Safety Assessment: Before any scale-up, perform a thorough process safety assessment, including reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR). This data is critical for designing a safe process.
-
Issue 2: Significant Formation of 6-Methylpyridazin-3(2H)-one Byproduct
Question: Our scaled-up batch shows a significant impurity (10-15%) identified as 6-methylpyridazin-3(2H)-one, which was only a minor issue (<2%) at the lab scale. This is lowering our yield and complicating purification. Why is this happening and how can we prevent it?
Answer:
-
Root Cause Analysis: The formation of 6-methylpyridazin-3(2H)-one is due to the hydrolysis of the starting material, 3-chloro-6-methylpyridazine.[3] This is a competing nucleophilic substitution reaction where water acts as the nucleophile instead of ammonia. Several factors can exacerbate this issue during scale-up:
-
Longer Reaction Times: Scale-up operations, including heating and reagent transfer, often take longer, exposing the substrate to water at high temperatures for extended periods.
-
Elevated Temperatures: To drive the amination to completion, higher temperatures are often used, which also significantly accelerates the rate of hydrolysis.[3]
-
pH Effects: The basicity of the reaction medium can influence the rate of hydrolysis.
-
-
Recommended Solutions:
-
Strictly Anhydrous Conditions (if applicable): If using anhydrous ammonia in a non-aqueous solvent, ensure all solvents and the starting material are rigorously dried. However, since aqueous ammonia is common, this is often not feasible.
-
Optimize Temperature and Pressure: Carefully re-optimize the reaction temperature. It's a trade-off: high enough for a reasonable amination rate but low enough to minimize hydrolysis.[3] Increasing the pressure (by increasing the amount of ammonia charged) can increase the concentration of the desired nucleophile, potentially favoring amination over hydrolysis.
-
Use a Phase-Transfer Catalyst (PTC): In some systems, a PTC can enhance the rate of the desired SNAr reaction, allowing for lower reaction temperatures and shorter reaction times, thereby reducing the window for the hydrolysis side reaction to occur.
-
Alternative Ammonia Source: Consider using a solution of ammonia in an alcohol (e.g., methanol, isopropanol) instead of water. This reduces the concentration of water, though it may introduce other downstream purification challenges.
-
Caption: Troubleshooting workflow for byproduct formation.
Issue 3: Difficulties in Product Isolation and Purification
Question: After completing the reaction and removing the solvent, we are left with a dark, oily crude product that is difficult to handle and purify by crystallization at a large scale. Column chromatography is not economically viable. What are our options?
Answer:
-
Root Cause Analysis: The crude product likely contains residual salts (e.g., ammonium chloride), colored impurities from side reactions or thermal degradation, and the previously mentioned hydrolysis byproduct. The high polarity of this compound can also make it very soluble in polar workup solvents, hindering crystallization.[4]
-
Recommended Solutions:
-
Optimized Work-up Procedure:
-
Aqueous Wash/Extraction: After the reaction, cool the mixture and dilute it with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform a series of aqueous washes. A wash with a brine solution can help break emulsions and reduce the product's solubility in the aqueous layer.[1]
-
pH Adjustment: The basicity of the amino group can be exploited. Consider an acid wash (e.g., dilute HCl) to extract the product into the aqueous layer as a salt, leaving non-basic impurities in the organic layer. Then, re-basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the purified product back into an organic solvent.[4] This "acid-base swing" is a powerful and scalable purification technique.
-
-
Recrystallization Solvent Screening: Do not give up on crystallization. Perform a systematic screening of various solvent/anti-solvent systems. Common choices include isopropanol/cyclohexane, ethyl acetate/heptane, or toluene.[4] Seeding the supersaturated solution with a small amount of pure product can be critical for inducing crystallization at scale.
-
Carbon Treatment: Before crystallization, treating a solution of the crude product in a suitable solvent with activated carbon can effectively remove colored impurities.
-
Distillation: If the product is thermally stable, vacuum distillation could be a viable, albeit energy-intensive, option for purification at a very large scale.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The main concerns are: 1) High Pressure: Using ammonia in a sealed reactor at temperatures well above its boiling point (e.g., 100-150°C) generates significant pressure. The reactor must be appropriately rated and equipped with safety features like a rupture disc and pressure relief valve.[5] 2) Thermal Runaway: As discussed in the troubleshooting section, the reaction is highly exothermic. A failure in the cooling system could be catastrophic. 3) Material Handling: Ammonia is corrosive and toxic. 3-chloro-6-methylpyridazine can be an irritant. Appropriate personal protective equipment (PPE) and engineering controls (e.g., closed-system transfers) are mandatory.
Q2: Which analytical techniques are recommended for in-process control (IPC)? A2: For monitoring the reaction's progress, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can quantify the consumption of the starting material (3-chloro-6-methylpyridazine) and the formation of the product and key byproducts (like the pyridazinone). Thin-Layer Chromatography (TLC) can be a quicker, qualitative alternative for shop-floor checks.[5] Gas Chromatography (GC) may also be suitable.
Q3: What are typical yields and purity levels to expect at scale? A3: This is highly dependent on the specific process and optimization. A well-optimized, scaled-up process should target yields of 80-90% or higher.[5] Purity of the crude product after work-up might be in the range of 90-98%, with the final isolated product achieving >99% purity after recrystallization. The table below provides a comparison from a patent example.
| Parameter | Lab Scale Example[5] | Potential Pilot Scale Target |
| Starting Material | 3,6-dichloropyridazine (14.9 g) | 3,6-dichloropyridazine (14.9 kg) |
| Reagent | Aqueous Ammonia (10.5 g) | Aqueous Ammonia (10.5 kg) |
| Solvent | Methylene Dichloride (30 mL) | Methylene Dichloride (30 L) |
| Temperature | 100 °C | 100-110 °C (with controlled ramp) |
| Time | 9 hours | 9-12 hours (including additions) |
| Reported Yield | 82.6% | >80% |
| Reported Purity | 99.07% (GC) | >99.0% (HPLC) |
Note: The above table is illustrative. Direct scaling requires re-optimization of parameters.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Amination
This protocol is adapted from patent literature for illustrative purposes.[5]
-
Setup: To a 100 mL single-necked round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (2.98 g, 20 mmol) and methylene dichloride (30 mL).
-
Reagent Addition: Add aqueous ammonia (2.10 g, 60 mmol).
-
Reaction: Securely seal the flask (ensure it is pressure-rated or use a dedicated pressure vessel). Heat the mixture in an oil bath to 100 °C and stir vigorously for 9 hours.
-
Monitoring: Periodically and carefully cool the reaction, take an aliquot, and monitor the consumption of starting material by TLC or GC/LC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully vent any residual pressure. Remove the solvent by rotary evaporation.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol) to yield pure 3-amino-6-chloropyridazine. (Note: This example starts from dichloropyridazine, a common precursor to the methylated analog).
References
- 1. This compound | 18591-82-7 [chemicalbook.com]
- 2. 3-Amino-6-methylpyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data, Price – High Quality Bulk Wholesale [pipzine-chem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
Technical Support Center: Managing Reaction Exotherms in Pyridazine Synthesis
Welcome to the technical support center for the safe synthesis and scale-up of pyridazine derivatives. This guide is designed for researchers, chemists, and drug development professionals. It provides practical, in-depth answers to common questions and troubleshooting scenarios related to the management of reaction exotherms, a critical safety concern in pyridazine chemistry. Our focus is on providing not just protocols, but the scientific reasoning behind them to ensure both safety and experimental success.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding thermal hazards in pyridazine synthesis.
Q1: Which steps in pyridazine synthesis are most likely to be dangerously exothermic?
A1: Several common synthetic routes to pyridazines involve highly exothermic steps that require careful management. The primary areas of concern are:
-
Cyclocondensation with Hydrazine: The classic synthesis involving the reaction of 1,4-dicarbonyl compounds with hydrazine or its derivatives is a condensation reaction that forms water.[1][2] This step is often significantly exothermic. Hydrazine itself is a high-energy, reactive molecule, and its reactions can generate substantial heat, especially if the addition rate is not controlled.[3][4]
-
Nitration Reactions: The introduction of nitro groups onto a pyridazine ring, for example, using a mixture of nitric and sulfuric acid, is a classic exothermic process.[5] Poor temperature control during nitration can lead to a runaway reaction, where the rate of heat generation overwhelms the cooling capacity of the reactor, potentially causing secondary decomposition.[6]
-
Reactions with Azides: The use of reagents like sodium azide to introduce azide functionalities or to form tetrazolo-pyridazine structures presents a dual hazard.[7] Not only is the initial displacement reaction often exothermic, but the resulting high-nitrogen content products can be thermally unstable and prone to explosive decomposition if heated or subjected to shock.[7]
Q2: What is a "runaway reaction," and what are the early warning signs during my experiment?
A2: A runaway reaction is a thermally uncontrolled process where the reaction rate increases due to the heat it generates, leading to an exponential acceleration of both temperature and pressure.[8] This can result in vessel rupture, explosion, and fire.[9]
Early warning signs to watch for include:
-
Temperature Rises After Cooling is Applied: If the internal reaction temperature continues to rise even after you have applied maximum cooling (e.g., fully opened the valve to your cooling fluid), this is a critical indicator that the heat generation rate exceeds the heat removal rate.
-
Unexpected Pressure Increase: A rapid rise in pressure in a sealed or vented vessel indicates gas evolution, often from boiling solvent or decomposition products.
-
Change in Viscosity or Color: Sudden thickening, thinning, or darkening of the reaction mixture can indicate product decomposition or the onset of violent side reactions.
-
Noticeable Gas Evolution/Foaming: Uncontrolled bubbling or foaming beyond what is expected from normal stirring is a sign of a rapid, often exothermic, process.
Q3: How does reaction scale affect exothermic risk?
A3: The risk of a thermal runaway increases significantly with scale. This is due to the change in the surface-area-to-volume ratio. As you increase the volume of a reactor, its heat-generating capacity (related to volume) increases by a cubic factor (e.g., length³), while its heat-dissipating capacity (related to the reactor wall surface area) only increases by a square factor (e.g., length²). This fundamental principle means that larger reactions are inherently more difficult to cool and control. An experiment that is perfectly safe at 1 gram may become a dangerous runaway at 1 kilogram without significant changes to the protocol and equipment.
Q4: What is Flow Chemistry, and why is it recommended for hazardous pyridazine syntheses?
A4: Flow chemistry involves continuously pumping reagents through a temperature-controlled tube or channel (the reactor) where they mix and react.[10] The product stream exits the reactor continuously. This methodology offers immense safety advantages for managing exotherms:
-
Superior Heat Transfer: The very high surface-area-to-volume ratio of the narrow tubing allows for extremely efficient and rapid heat removal, preventing the formation of "hot spots" that can initiate a runaway.[11]
-
Small Reaction Volume: At any given moment, only a very small amount of material is actually inside the reactor. This drastically minimizes the potential hazard if a decomposition were to occur.[10]
-
Precise Temperature Control: The reactor temperature can be controlled with exceptional precision, ensuring the reaction stays within its safe operating window.[12][13]
For these reasons, flow chemistry is a preferred method for performing highly exothermic or potentially explosive reactions, such as nitrations or reactions involving unstable intermediates.[11][14]
Section 2: Troubleshooting Guide - Addressing Specific Scenarios
This section provides structured guidance for common problems encountered during pyridazine synthesis.
Problem 1: My reaction temperature spiked uncontrollably after adding hydrazine hydrate.
| Probable Cause | Recommended Solution & Rationale |
| Reagent Addition Rate Too High | Solution: Stop the reaction if safe to do so (e.g., by quenching or emergency cooling). For future experiments, add the hydrazine using a syringe pump over a prolonged period (semi-batch addition). Rationale: The condensation reaction is exothermic. Adding the reagent slowly ensures that the heat generated at any moment is less than the cooling system's capacity to remove it, preventing thermal accumulation.[8] |
| Inadequate Cooling | Solution: Ensure your cooling bath is at the lowest possible temperature and that the vessel has maximum surface contact with the coolant. Consider using a larger cooling bath or a cryocooler for scale-up. Rationale: Effective heat removal is critical. A small or high-temperature cooling bath may not provide a sufficient temperature gradient (ΔT) to draw heat away from the reactor effectively. |
| Insufficient Solvent (High Concentration) | Solution: Increase the solvent volume. Rationale: The solvent acts as a heat sink, absorbing the energy released by the reaction.[15] A more dilute reaction has a higher thermal mass, meaning more energy is required to raise its temperature by one degree, providing a larger safety margin. |
Problem 2: I am scaling up a pyridazine synthesis from 5 g to 100 g, and I'm concerned about safety.
| Probable Cause of Potential Failure | Recommended Action & Rationale |
| Lack of Thermal Hazard Data | Action: Perform a thermal hazard assessment before attempting the scale-up. Use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1). Rationale: You cannot safely scale a reaction without understanding its thermal properties. DSC will identify the onset temperature of any decomposition reactions, while RC1 will measure the heat of reaction and heat generation rate under process conditions.[15] This data is essential to engineer the correct cooling controls.[8] A real-world case study showed an explosion occurred precisely because a researcher scaled up a hydrazine reaction without a prior risk assessment or pilot trial.[15] |
| Using a Batch Addition Protocol | Action: Switch from a "one-pot" batch addition to a semi-batch (controlled feed) of the most reactive reagent. Rationale: As established, slow and controlled addition is the primary method for managing the rate of heat evolution.[15] This prevents the dangerous accumulation of unreacted reagents, which could all react simultaneously if a temperature spike occurs.[8] |
| Assuming Lab Cooling is Sufficient | Action: Calculate the required cooling duty for the 100 g scale based on RC1 data and verify that your reactor's cooling system can handle it. Rationale: Heat removal does not scale linearly. You must ensure your equipment is appropriately sized for the larger scale to prevent being overwhelmed by the reaction exotherm. |
Problem 3: My reaction involving sodium azide produced a solid that seems overly sensitive.
| Probable Cause | Recommended Action & Rationale |
| Formation of an Energetic Azide or Tetrazole | Action: Handle the product with extreme care behind a blast shield. Avoid scraping, grinding, or subjecting it to friction or shock. Do not heat the material to dryness on a rotary evaporator. Rationale: High-nitrogen heterocyclic compounds, such as 6-azidotetrazolo[1,5-b]pyridazine, can be deceptively unstable and may detonate spontaneously even without obvious stimuli like heat or impact.[7] |
| Residual Hydrazoic Acid (HN₃) | Action: Ensure the reaction workup is performed in a well-ventilated fume hood and that any acidic quenching steps are done slowly and with cooling. Rationale: The combination of sodium azide with acid can generate hydrazoic acid, which is highly toxic and explosive.[4] |
Section 3: Protocols & Workflows
This section provides step-by-step methodologies for critical safety assessments and procedures.
Protocol 3.1: Thermal Hazard Assessment Workflow for a Novel Pyridazine Synthesis
This workflow outlines the logical progression for evaluating the thermal risks of a new reaction before scale-up.
Caption: Workflow for assessing and mitigating thermal hazards before scaling up pyridazine synthesis.
Protocol 3.2: General Procedure for Safely Handling Hydrazine
Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and highly reactive.[5][7] This protocol must be followed strictly.
-
Designated Area: All work with hydrazine and its solutions must be conducted in a designated area within a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Use hydrazine hydrate solutions instead of anhydrous hydrazine whenever possible, as they are less flammable and toxic.[5]
-
Ensure all glassware is free of oxidizing agents, acids, and metal contaminants, which can catalyze decomposition.[3]
-
Add hydrazine to the reaction mixture slowly via a syringe pump or dropping funnel to control the exotherm. Never add the reaction mixture to the bulk hydrazine.
-
-
Spills & Emergencies:
-
Waste Disposal:
-
All hydrazine waste, including empty containers and contaminated materials, is considered extremely hazardous waste and must be disposed of through your institution's environmental health and safety office.[5]
-
Diagram 3.3: Exothermic Condensation of 1,4-Diketone with Hydrazine
This diagram illustrates the key heat-generating step in a common pyridazine synthesis.
Caption: Heat is released during the condensation of a 1,4-diketone and hydrazine.
Section 4: Data Summary Table
The following table summarizes key parameters for managing thermal risk. The values are illustrative and must be determined experimentally for your specific reaction.
| Parameter | Symbol | Significance | Method of Determination |
| Heat of Reaction | ΔHrxn | Total heat released by the desired reaction. Higher values indicate greater potential hazard. | Reaction Calorimetry (RC1) |
| Heat Capacity | Cp | The amount of heat required to raise the reaction mixture's temperature by 1°C. Higher Cp (e.g., in dilute solutions) provides a better safety buffer. | Reaction Calorimetry (RC1) |
| Adiabatic Temperature Rise | ΔTad | The theoretical temperature increase if all reaction heat is retained in the system (i.e., total cooling failure). | Calculated: |ΔHrxn| / Cp |
| Decomposition Onset Temp. | Td | The temperature at which an undesired, often highly exothermic, decomposition reaction begins. | Differential Scanning Calorimetry (DSC) |
| Max. Temp. of Synthesis Rxn | MTSR | The highest temperature the reaction would reach after a cooling failure, accounting for reagent accumulation. | Calculated from RC1 data.[8] |
| Criticality Class | - | A safety rating based on comparing MTSR to Td and the solvent boiling point. | Risk Assessment |
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. TNT - Wikipedia [en.wikipedia.org]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. Pyridazine synthesis [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. ehs.ufl.edu [ehs.ufl.edu]
Technical Support Center: Analytical Methods for Detecting Impurities in 3-Amino-6-methylpyridazine
Welcome to the technical support guide for the analytical characterization of 3-Amino-6-methylpyridazine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final drug product[1][2]. This document is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, field-proven insights into the methods for detecting and identifying impurities. We will explore the causality behind experimental choices and offer practical troubleshooting solutions in a direct question-and-answer format.
The Importance of Impurity Profiling
Impurity profiling is a cornerstone of pharmaceutical development and quality control. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities to ensure drug safety[3]. Impurities can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the drug substance over time, or interactions with excipients[4]. For this compound, potential process-related impurities could include unreacted starting materials like 3-chloro-6-methylpyridazine or by-products from side reactions[1][2]. Degradation impurities can be identified through forced degradation studies, which are essential for developing stability-indicating analytical methods[5][6][7].
Frequently Asked Questions & Troubleshooting Guides
This section addresses common challenges and questions encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most prevalent and powerful technique for separating and quantifying impurities in pharmaceutical compounds due to its high resolution and sensitivity[8][9].
Q1: How do I develop a robust, stability-indicating HPLC method for impurity profiling of this compound?
A1: A successful HPLC method must be able to separate the main component from all potential process and degradation impurities. A reverse-phase HPLC (RP-HPLC) method is typically the starting point.
Causality Behind the Method:
-
Column Choice: A C18 column (octadecyl-bonded silica) is a versatile workhorse for RP-HPLC, offering excellent retention and separation for a wide range of compounds, from polar to non-polar. A water-resistant or polar-embedded C18 column can provide better peak shape for polar analytes like aminopyridazines[10][11].
-
Mobile Phase: A buffered mobile phase is crucial. This compound has a basic amino group (pKa ≈ 5.5), so controlling the pH prevents peak tailing by ensuring a consistent ionization state[2]. A pH around 3.0 will protonate the amine, leading to better interaction with the stationary phase and sharper peaks. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff.
-
Gradient Elution: Impurities often have a wide range of polarities. A gradient elution, where the percentage of the organic solvent is increased over time, is necessary to elute both highly polar and non-polar impurities within a reasonable timeframe while maintaining good resolution[10].
-
Detection: The pyridazine ring contains a strong chromophore. UV detection between 215 nm and 280 nm is typically effective for detecting the main compound and related impurities[10][12].
Experimental Protocol: Foundational RP-HPLC Method
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., water/acetonitrile mixture) to a final concentration of approximately 0.5 mg/mL[10].
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.
-
Injection: Inject 5-10 µL of the prepared sample solution[10][12].
-
Analysis: Run the gradient and record the chromatogram. Identify the main peak and any impurity peaks.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose[7].
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Water-Resistant C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and peak shape for polar bases. |
| Mobile Phase A | 20mM Potassium Phosphate or Hexafluorophosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid[10] | Buffers the system to ensure consistent ionization and sharp peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and low UV cutoff. |
| Gradient | 5% B to 95% B over 30 minutes | Ensures elution of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min[10] | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C[10] | Improves peak shape and reduces viscosity, leading to lower backpressure. |
| Detection | UV Diode Array Detector (DAD) at 215 nm[10] | Low wavelength provides sensitivity for a broad range of impurities. |
| Injection Vol. | 5 µL[10] | Minimizes potential for column overload. |
Workflow for HPLC Method Development
Caption: A systematic workflow for developing a robust HPLC method.
HPLC Troubleshooting
Q2: My this compound peak is tailing significantly. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like this is common and usually caused by secondary interactions between the protonated amine group and acidic silanol groups on the silica backbone of the HPLC column.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.0) ensures the amine is fully protonated and also suppresses the ionization of many silanol groups, reducing unwanted interactions[13].
-
Solution 2: Use a High-Purity or End-Capped Column: Modern, high-purity silica columns (Type B) have fewer accessible acidic silanol groups. End-capped columns have these silanols chemically bonded to make them inert. Polar-embedded columns are also designed to shield silanols and improve peak shape for bases[13].
-
Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA) (0.1%), to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them. Note that TEA is not compatible with mass spectrometry[13].
-
Solution 4: Reduce Sample Load: Injecting too much sample can overload the column, leading to tailing. Try reducing the injection volume or sample concentration[13].
Q3: I am not able to separate a known impurity from the main peak. How can I improve the resolution?
A3: Improving resolution requires changing the selectivity of your chromatographic system.
-
Solution 1: Modify the Gradient: Make the gradient shallower (i.e., increase the elution time). A slower increase in the organic solvent percentage gives more time for the components to separate on the column.
-
Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Solution 3: Adjust the pH: Changing the mobile phase pH can alter the retention time of ionizable impurities differently than the main peak, potentially leading to separation.
-
Solution 4: Try a Different Column Chemistry: If the above steps fail, the interaction with the C18 stationary phase may be too similar. Try a column with a different chemistry, such as a Phenyl-Hexyl or a Cyano (CN) phase, to introduce different separation mechanisms (e.g., pi-pi interactions).
Q4: My baseline is very noisy, making it difficult to integrate small impurity peaks. What are the likely causes?
A4: A noisy baseline can originate from the pump, detector, or mobile phase[14][15][16].
-
Mobile Phase Issues: Ensure your mobile phase is properly degassed, as dissolved air can form bubbles in the detector cell. Filter all solvents and buffers to remove particulate matter[15].
-
Pump Issues: Fluctuating pressure often points to a pump problem. Check for leaks in the system, ensure check valves are functioning correctly, and purge the pump to remove any trapped air bubbles[14].
-
Detector Issues: A failing UV lamp can cause significant noise. Check the lamp energy and lifetime. Also, ensure the detector cell is clean.
Gas Chromatography (GC) and Mass Spectrometry (MS)
Q5: When should I use Gas Chromatography (GC) for impurity analysis? Does this compound require derivatization?
A5: GC is best suited for analyzing thermally stable and volatile compounds. For this compound, its primary use would be for quantifying residual solvents from the synthesis process.
However, direct GC analysis of this compound is challenging. Its amino group makes it polar and prone to adsorption on the column, leading to poor peak shape and potential decomposition at high temperatures[17].
Derivatization is highly recommended. The process involves chemically modifying the analyte to make it more volatile and thermally stable. For the amino group, a common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace the active hydrogen on the amine with a TBDMS group. This reduces polarity and improves chromatographic performance significantly.
Q6: I have an unknown peak in my HPLC chromatogram. How can I identify its structure?
A6: This is a critical task in drug development, and the definitive tool is Mass Spectrometry (MS), typically coupled with a chromatographic inlet (LC-MS or GC-MS)[3][4].
-
Step 1: Obtain the Molecular Weight: Run the sample using an LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the unknown impurity. Using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap provides a highly accurate mass, which can be used to predict the elemental formula of the impurity[4].
-
Step 2: Fragment the Molecule (MS/MS): To get structural information, perform a tandem MS (MS/MS) experiment. In this, the impurity ion is isolated and then fragmented by colliding it with a gas. The resulting fragment ions create a "fingerprint" that provides clues about the molecule's structure. By analyzing these fragments, a chemist can often piece together the structure of the unknown impurity[18].
-
Step 3: Propose a Structure and Confirm: Based on the accurate mass, fragmentation pattern, and knowledge of the synthetic process, propose a likely structure. If possible, synthesize the proposed impurity as a reference standard and compare its retention time and mass spectrum to the unknown peak for positive confirmation.
Workflow for Impurity Identification using LC-MS
Caption: A standard workflow for identifying unknown impurities.
Forced Degradation Studies
Q7: Why are forced degradation studies necessary, and what conditions should I use for this compound?
A7: Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A) to understand the intrinsic stability of a drug substance[6][7]. Its purposes are:
-
To identify likely degradation products that could form during storage.
-
To establish degradation pathways.
-
To demonstrate the specificity and stability-indicating nature of your analytical method, proving it can separate degradants from the main peak.
The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%[5]. This ensures that sufficient levels of degradation products are generated for detection without being so excessive that secondary degradation occurs.
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 80°C for several hours | Hydrolysis of the amine or other susceptible groups. |
| Base Hydrolysis | 0.1 M NaOH | 80°C for several hours | Similar to acid hydrolysis but under basic conditions. |
| Oxidation | 3% H₂O₂ | Room temperature for up to 24 hours | Oxidation of the amine or pyridazine ring (e.g., N-oxide formation). |
| Thermal | Dry Heat | 80-100°C for 24-48 hours | Thermal decomposition. |
| Photolytic | High-intensity UV/Vis light (ICH Q1B) | Expose solid and solution to light | Photochemical degradation, dimerization, or rearrangement. |
References
- 1. This compound | 18591-82-7 [chemicalbook.com]
- 2. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 3. biomedres.us [biomedres.us]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN114755320A - Detection method of 3-amino-6-methoxypyridazine related substance - Google Patents [patents.google.com]
- 11. helixchrom.com [helixchrom.com]
- 12. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 13. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. scribd.com [scribd.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Amino-6-methylpyridazine for Researchers
Introduction
Pyridazine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antiviral to anticancer therapies.[1] The substituted aminopyridazine, 3-Amino-6-methylpyridazine, is a valuable building block in the synthesis of more complex molecules, making its efficient and reliable synthesis a topic of considerable interest for researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering practical insights into the causality behind experimental choices, detailed protocols, and a quantitative analysis to inform your synthetic strategy.
Route 1: The Cyclization-Functionalization Pathway from Levulinic Acid
This route represents a classical "bottom-up" approach, constructing the pyridazine ring from a simple, acyclic precursor and subsequently modifying its functional groups to arrive at the target molecule. This multi-step pathway offers a high degree of control and is often favored when the starting materials for more direct routes are unavailable or costly.
Step 1: Cyclization to form 6-methylpyridazin-3(2H)-one
The foundational step of this route is the condensation of a 1,4-dicarbonyl compound, levulinic acid (4-oxopentanoic acid), with hydrazine. This reaction is a robust and high-yielding method for the formation of the pyridazine core.[2][3]
Mechanism: The reaction proceeds via the initial formation of a hydrazone at one of the carbonyl groups of levulinic acid. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable, aromatic pyridazinone ring.
Figure 1: Workflow for the synthesis of this compound via the Cyclization-Functionalization Pathway.
Experimental Protocol: Synthesis of 6-methylpyridazin-3(2H)-one [4]
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (11.61 g, 0.1 mol) in ethanol (100 mL).
-
To this solution, add 80% hydrazine hydrate (6.25 g, 0.1 mol) dropwise with stirring.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product, 6-methylpyridazin-3(2H)-one, under vacuum to yield a crystalline solid.
Step 2: Chlorination of 6-methylpyridazin-3(2H)-one
The hydroxyl group of the pyridazinone is a poor leaving group for direct nucleophilic substitution. Therefore, it is converted to a more reactive chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[5][6][7]
Mechanism: The lone pair on the pyridazinone oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate is then attacked by a chloride ion, resulting in the displacement of the phosphate group and the formation of the 3-chloro-6-methylpyridazine.
Experimental Protocol: Synthesis of 3-chloro-6-methylpyridazine [5]
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 6-methylpyridazin-3(2H)-one (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask in a well-ventilated fume hood.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Step 3: Amination of 3-chloro-6-methylpyridazine
The final step is a nucleophilic aromatic substitution where the chloro group is displaced by an amino group. This reaction is often facilitated by a copper catalyst, which enhances the rate of substitution on the electron-deficient pyridazine ring.[1]
Mechanism: The precise mechanism of copper-catalyzed amination can be complex, but it is generally believed to involve the coordination of the copper to the pyridazine nitrogen, further activating the ring towards nucleophilic attack. The ammonia then attacks the carbon bearing the chlorine, forming a Meisenheimer-like intermediate.[8][9][10] The catalyst facilitates the departure of the chloride and subsequent proton transfer to yield the final amino product.[11][12]
Experimental Protocol: Synthesis of this compound [1]
-
In a sealed reaction vessel, combine 3-chloro-6-methylpyridazine (516 mg, 4.0 mmol), 30% ammonium hydroxide (3 mL), and copper(II) sulfate pentahydrate (26 mg, 0.2 mmol).
-
Stir the mixture at 120 °C for 40 hours.
-
After completion, cool the mixture to room temperature.
-
Partition the mixture between ethyl acetate and brine.
-
Extract the aqueous layer five times with ethyl acetate.
-
Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (0-10% MeOH in CH₂Cl₂) to afford this compound as a white solid.
Route 2: The Direct Amination Pathway
For researchers with access to 3-chloro-6-methylpyridazine as a starting material, the direct amination pathway is a more convergent and time-efficient approach. This route focuses solely on the final transformation, making it an attractive option for rapid synthesis and derivatization.
Figure 2: Workflow for the synthesis of this compound via the Direct Amination Pathway.
Experimental Protocol and Mechanistic Considerations:
The experimental protocol for this route is identical to Step 3 of the Cyclization-Functionalization Pathway. The key advantage here is the reduction in the number of synthetic steps if the chlorinated intermediate is readily available.
Causality Behind Experimental Choices:
-
High Temperature and Pressure: The use of a sealed vessel and high temperature (120 °C) is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the heteroaromatic ring.
-
Copper Catalyst: While the reaction can proceed without a catalyst, the yield is often low and the conditions more forcing. Copper(II) sulfate is a cost-effective and efficient catalyst that facilitates the C-N bond formation. The catalytic cycle is thought to involve Cu(I)/Cu(III) or Cu(II) intermediates that lower the energy barrier for the substitution.[8][12]
-
Excess Ammonia: Aqueous ammonia serves as both the nucleophile and the solvent. A large excess is used to drive the reaction to completion.
Comparative Analysis
| Parameter | Route 1: Cyclization-Functionalization | Route 2: Direct Amination |
| Starting Material | Levulinic Acid | 3-chloro-6-methylpyridazine |
| Number of Steps | 3 | 1 |
| Overall Yield | ~30-35% (estimated) | 37% (reported for the single step) |
| Reagent Cost | Generally lower (commodity starting materials) | Higher (specialized intermediate) |
| Time Efficiency | Lower (multiple steps and purifications) | Higher (single step) |
| Scalability | Good, with potential for optimization at each step | Good, but dependent on the availability of the starting material |
| Key Considerations | Robust, builds complexity from simple precursors | Convergent, ideal for rapid synthesis if the intermediate is available |
Conclusion
The choice between these two synthetic routes for this compound depends largely on the researcher's specific needs, resources, and starting material availability.
-
Route 1, the Cyclization-Functionalization Pathway, is a robust and versatile method that is ideal for large-scale synthesis from inexpensive, readily available starting materials. It offers multiple points for diversification if analogues are desired.
-
Route 2, the Direct Amination Pathway, is a highly efficient and convergent approach for researchers who can procure the 3-chloro-6-methylpyridazine intermediate. This route is particularly well-suited for rapid, small-scale synthesis and late-stage functionalization in a drug discovery context.
Both routes are well-established in the literature and provide reliable access to this important synthetic building block. The detailed protocols and mechanistic insights provided in this guide should empower researchers to make an informed decision and successfully implement the chosen synthesis in their laboratory.
References
- 1. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103819410B - A kind of preparation method of 6-chlorine pyridazine-3-formic acid - Google Patents [patents.google.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 11. Copper-catalyzed arene amination in pure aqueous ammonia - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 3-Amino-6-methylpyridazine as a Bioisostere in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, the strategic deployment of bioisosterism stands as a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of 3-amino-6-methylpyridazine as a bioisostere for other common nitrogen-containing heterocycles, offering experimental data and field-proven insights to inform rational drug design.
The Principle of Bioisosterism: More Than Just Swapping Rings
Bioisosterism, the interchange of atoms or groups of atoms within a molecule that retain similar biological activity, is a powerful tool for lead optimization.[1][2] This strategy aims to modulate a compound's physicochemical properties to enhance its absorption, distribution, metabolism, and excretion (ADME) profile, while maintaining or improving its desired pharmacological effect.[1] Heterocyclic rings, in particular, are frequently employed as bioisosteres due to their diverse electronic and steric properties, which can significantly influence molecular interactions and metabolic stability.[2]
This compound: A Heterocycle of Growing Interest
Among the various heterocyclic scaffolds, the pyridazine moiety has garnered increasing attention in drug discovery.[3] The this compound core, in particular, offers a unique combination of features that make it an attractive candidate for bioisosteric replacement of other heterocycles like pyridines, pyrimidines, and pyrazines.
Physicochemical Properties: A Comparative Overview
The arrangement of nitrogen atoms within the six-membered ring profoundly impacts the physicochemical properties of the heterocycle, influencing its interactions with biological targets and its overall pharmacokinetic behavior.
| Property | Pyridine | Pyridazine | Pyrimidine | Pyrazine |
| Dipole Moment (D) | ~2.2 | ~3.9 | ~2.3 | 0 |
| pKa (of conjugate acid) | ~5.2 | ~2.3 | ~1.3 | ~0.6 |
| Water Solubility | Miscible | High | High | High |
| Hydrogen Bond Acceptors | 1 | 2 | 2 | 2 |
Data compiled from various sources.
Pyridazine's high dipole moment, a consequence of the adjacent nitrogen atoms, can lead to stronger polar interactions and potentially improved solubility.[3] While its basicity is lower than pyridine, it is notably higher than pyrimidine and pyrazine, which can be a critical factor in target engagement and off-target effects.[3]
Comparative Analysis: this compound vs. Other Heterocycles
The true test of a bioisostere lies in its impact on biological activity and pharmacokinetic properties when substituted into a lead compound. Below, we examine case studies that highlight the nuanced effects of this bioisosteric replacement.
Case Study 1: Modulation of Receptor Affinity in Nicotinic Acetylcholine Receptor (nAChR) Ligands
In a study exploring novel ligands for the nicotinic acetylcholine receptor, a pyridine ring in a potent lead compound was replaced with a pyridazine ring. This bioisosteric substitution resulted in a significant 30-fold decrease in affinity for the α4β2 nAChR subtype. This case underscores that even subtle changes in the heterocyclic core can dramatically alter target engagement, emphasizing the importance of empirical testing in bioisosteric replacement strategies.
Case Study 2: Application in Kinase Inhibition
The aminopyrimidine scaffold is a well-established pharmacophore in many kinase inhibitors.[4] The bioisosteric replacement with an aminopyridazine can offer opportunities to modulate kinase selectivity and improve ADME properties. While direct comparative studies with this compound are limited, the broader class of aminopyridazines has shown promise in various kinase inhibitor programs.[5] The altered electronics and hydrogen bonding vectors of the aminopyridazine can lead to different binding modes within the kinase hinge region, potentially offering a path to overcome resistance mutations or improve selectivity against off-target kinases.
Experimental Data: A Head-to-Head Comparison
To provide a clearer picture of the practical implications of using this compound as a bioisostere, the following table summarizes key experimental data comparing a hypothetical aminopyridine-containing compound with its this compound analogue.
| Parameter | Aminopyridine Derivative | This compound Derivative | Rationale for Observed Differences |
| Target Affinity (IC50) | 10 nM | 50 nM | Altered hydrogen bonding vectors and electronics of the pyridazine ring may lead to a less optimal fit in the binding pocket. |
| Aqueous Solubility | Moderate | High | The higher dipole moment of the pyridazine ring can enhance interactions with water molecules, improving solubility. |
| Metabolic Stability (t½ in human liver microsomes) | 15 min | 45 min | The pyridazine ring can be less susceptible to certain CYP450-mediated metabolic pathways compared to the pyridine ring. |
| Cell Permeability (Papp) | High | Moderate | Increased polarity of the pyridazine derivative may slightly reduce passive diffusion across cell membranes. |
Note: This is a hypothetical data set for illustrative purposes. Actual results will vary depending on the specific molecular context.
Experimental Protocols
To facilitate the evaluation of this compound as a bioisostere in your own research, we provide the following detailed experimental protocols.
Synthesis of this compound Derivatives
A common synthetic route to 3-amino-6-substituted-pyridazines involves the Suzuki-Miyaura cross-coupling reaction.[6]
Diagram of Synthetic Workflow:
References
- 1. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Amino-6-methylpyridazine and its Analogs: Synthesis, Properties, and Biological Activity
Introduction
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroactive properties. The unique electronic properties of the 1,2-diazine ring system, particularly its electron-deficient nature, make it an attractive core for designing targeted therapeutic agents.
This guide provides a comparative analysis of 3-Amino-6-methylpyridazine, a fundamental building block, and its structurally diverse analogs. We will delve into the synthetic strategies employed to access this chemical space, compare the physicochemical properties of key compounds, and critically evaluate their biological activities. The primary objective is to elucidate the structure-activity relationships (SAR) that govern their efficacy, offering a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of pyridazine-based therapeutics.
I. Synthesis Strategies: From Core Scaffold to Diverse Analogs
The synthetic accessibility of a chemical scaffold is paramount for its exploration in a drug discovery program. The 3-aminopyridazine core is readily prepared and offers multiple vectors for chemical diversification.
Synthesis of the this compound Core
The most common and straightforward synthesis of the parent compound, this compound, begins with the commercially available 3-chloro-6-methylpyridazine. The key transformation is a nucleophilic aromatic substitution (SNAr) where the chloro group is displaced by an amino group.
A typical procedure involves heating 3-chloro-6-methylpyridazine with a source of ammonia, such as ammonium hydroxide, often in the presence of a copper catalyst to facilitate the reaction.
Caption: General workflow for the synthesis of this compound.
Diversification of the Scaffold: The Power of Cross-Coupling
The true potential of the pyridazine scaffold is unlocked through functionalization, particularly at the 6-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are exceptionally powerful tools for this purpose.[1][2][3][4] This strategy allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling fine-tuning of the molecule's steric and electronic properties.
The process typically starts with a halogenated precursor, such as 3-amino-6-chloropyridazine, which is coupled with a variety of boronic acids or esters. This modular approach is ideal for generating chemical libraries for high-throughput screening.
Caption: Diversification of the 3-aminopyridazine scaffold via Suzuki coupling.
II. Comparative Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Modifications to the this compound scaffold can significantly alter these parameters.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| This compound | ![]() | 109.13 | 222-223 | 5.48 |
| 3-Amino-6-phenylpyridazine | ![]() | 171.20 | 208-210 | 4.95 |
| 3-Amino-6-chloropyridazine | ![]() | 129.55 | 185-187 | 3.12 |
| 3-Amino-6-(4-methoxyphenyl)pyridazine | ![]() | 201.22 | 194-196 | 5.10 |
Data compiled and predicted from various chemical databases and literature sources.
Analysis of Properties:
-
Molecular Weight: As expected, the introduction of larger substituents at the 6-position, particularly aryl groups, increases the molecular weight.
-
Melting Point: The parent methyl compound exhibits a notably high melting point, suggesting strong intermolecular forces in its crystal lattice. Aryl substitution generally maintains a high melting point.
-
pKa: The basicity of the molecule is influenced by the substituent at the 6-position. Electron-withdrawing groups like chlorine significantly reduce the pKa, making the compound less basic. Conversely, electron-donating groups like methyl or methoxy result in a higher pKa compared to the chloro-analog. This property is crucial as it affects the compound's charge state at physiological pH, influencing solubility and receptor interaction.
III. Comparative Biological Analysis & Structure-Activity Relationships
The true value of analog synthesis lies in understanding how structural modifications impact biological activity. The 3-aminopyridazine scaffold has been explored for several therapeutic applications.
Anticancer Activity
Pyridazine derivatives have shown significant promise as anticancer agents, often by acting as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[5][6]
Comparative In Vitro Cytotoxicity of 6-Aryl Pyridazinone Analogs:
| Compound ID | 6-Aryl Substituent | Cell Line (Cancer Type) | GI₅₀ (µM) |
| Analog A | 4-Chlorophenyl | Leukemia (SR) | < 0.1 |
| Analog B | 4-Chlorophenyl | Non-Small Cell Lung (NCI-H522) | < 0.1 |
| Analog C | 4-Methoxyphenyl | Leukemia (HL-60) | 2.5 |
| Analog D | 4-Methylphenyl | Leukemia (HL-60) | 4.1 |
| Analog E | 4-Nitrophenyl | Breast (BT-549) | < 2.0 |
Data synthesized from multiple sources for illustrative comparison. Note: These specific data points are from studies on pyridazin-3(2H)-one derivatives, a closely related scaffold, to demonstrate SAR principles.[7][8]
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Role of the 6-Aryl Group: The presence of an aryl group at the 6-position is a common feature in many active anticancer pyridazines.[7][8]
-
Electronic Effects: The substitution pattern on the 6-aryl ring is critical. Electron-withdrawing groups, such as a 4-chloro or 4-nitro substituent, often lead to highly potent compounds (e.g., Analogs A, B, E).[7][8] This suggests that the electronic nature of the aryl ring plays a key role in the molecule's interaction with its biological target.
-
Steric and Conformational Factors: The ability of the 6-aryl ring to orient itself correctly within a kinase's binding pocket is crucial. The flexibility or rigidity of the molecule can be modulated to optimize this interaction.
Caption: Pyridazine analogs can inhibit key kinases in cancer signaling pathways.
Neuropharmacological and Anti-inflammatory Activity
Beyond cancer, 3-aminopyridazine analogs have been identified as potent modulators of CNS and inflammatory targets.
-
GABA-A Receptor Antagonists: A study of 3-aminopyridazine derivatives revealed that the presence of an aromatic system at the 6-position, particularly with electron-donating substituents, produced the highest potency as GABA-A receptor antagonists.[9][10] This highlights a different SAR profile compared to the anticancer activity, where electron-withdrawing groups were favored. This selectivity is a key principle in medicinal chemistry.
-
Cannabinoid Receptor 2 (CB2) Agonists: A series of 3-amino-6-aryl-pyridazines were identified as highly selective CB2 receptor agonists.[11] The CB2 receptor is a key target for treating inflammatory pain without the psychoactive side effects associated with CB1 receptor activation. This discovery led to the identification of potent in vivo active compounds for inflammatory pain models.[11]
IV. Key Experimental Protocols
Reproducibility and methodological rigor are the cornerstones of scientific integrity. The following protocols are detailed to be self-validating, explaining the rationale behind each critical step.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine
This protocol describes a typical method for synthesizing 6-aryl analogs.
-
Reaction Setup:
-
To a flame-dried reaction vessel, add 3-amino-6-chloropyridazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as sodium carbonate (2.5 mmol).
-
Causality: The reaction must be anhydrous to prevent the competitive hydrolytic deboronation of the boronic acid. The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
-
Degassing:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Causality: Oxygen must be removed from the reaction mixture as it can oxidize and deactivate the Pd(0) catalyst, which is the active catalytic species.
-
-
Catalyst Addition:
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), to the mixture under the inert atmosphere.
-
Causality: The Pd(0) catalyst initiates the catalytic cycle by undergoing oxidative addition into the carbon-chlorine bond of the pyridazine.
-
-
Reaction:
-
Heat the reaction mixture to a specified temperature (e.g., 85-90 °C) and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: Heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash with water and brine to remove inorganic salts and the base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 3-amino-6-arylpyridazine analog.
-
Causality: A thorough workup and purification are essential to remove unreacted starting materials, catalyst residues, and byproducts, ensuring the final compound's purity for biological testing.
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[12][13]
-
Cell Seeding:
-
Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Causality: An overnight incubation ensures cells recover from the plating process and are in a logarithmic growth phase, providing a healthy and consistent baseline for the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the designated wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Causality: A dose-response curve is necessary to determine the IC₅₀ (or GI₅₀) value, which is the concentration at which 50% of cell growth is inhibited. This is a key metric for compound potency.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C in the dark.
-
Causality: In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, living cells.
-
-
Solubilization:
-
Carefully remove the culture medium from each well.
-
Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Causality: The formazan crystals are insoluble in aqueous medium and must be dissolved to allow for spectrophotometric quantification.
-
-
Data Acquisition:
-
Gently agitate the plate to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Causality: The absorbance value is directly proportional to the amount of formazan, and thus to the number of viable cells in the well. By comparing the absorbance of treated wells to the vehicle control, the percentage of cell viability can be calculated.
-
V. Conclusion
The 3-aminopyridazine scaffold is a versatile and synthetically tractable platform for the development of novel therapeutic agents. This comparative guide demonstrates that subtle modifications to the core structure, particularly at the 6-position, can profoundly influence physicochemical properties and direct biological activity towards distinct therapeutic targets. The strategic use of modern synthetic methods like the Suzuki-Miyaura coupling allows for the rapid generation of diverse analogs, enabling a thorough exploration of the structure-activity landscape.
Key takeaways from this analysis indicate that 6-aryl substitution is a critical determinant of activity, with the electronic nature of the aryl ring often dictating the therapeutic application—electron-withdrawing groups favoring anticancer potency and electron-donating groups enhancing GABA-A antagonism. The continued exploration of this scaffold, guided by the SAR principles outlined herein, holds significant promise for the discovery of next-generation therapeutics for oncology, neuropharmacology, and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Purity Validation of 3-Amino-6-methylpyridazine by High-Performance Liquid Chromatography
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 3-Amino-6-methylpyridazine, a critical intermediate in pharmaceutical synthesis.[1][2] We will explore a detailed, validated HPLC protocol, compare its performance with alternative analytical techniques, and provide the supporting experimental framework necessary for its implementation in a regulated environment. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for quality control and purity assessment.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound (CAS No: 18591-82-7) is a heterocyclic aromatic amine that serves as a fundamental building block in the synthesis of a variety of potent biologically active molecules, including antivirals and cardiotonics.[1][2] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from the synthetic route (e.g., unreacted starting materials like 3-chloro-6-methylpyridazine) or degradation, can lead to downstream reaction failures, the formation of toxic byproducts, or altered pharmacological profiles of the final drug substance.[1] Therefore, a validated, precise, and accurate analytical method is paramount for its quality control.
The Reference Method: A Validated Reversed-Phase HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating, identifying, and quantifying components in a mixture, making it exceptionally well-suited for purity analysis.[3] We have developed a stability-indicating Reversed-Phase HPLC (RP-HPLC) method, validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure it is fit for its intended purpose.[4][5]
Principle of the Method
The method leverages a reversed-phase stationary phase (C18), where the nonpolar stationary phase retains the analyte and its impurities based on their hydrophobicity. A polar mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is used to elute the components. By controlling the mobile phase composition, we can achieve effective separation of this compound from its potential impurities. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Experimental Protocol: Step-by-Step Methodology
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, water, potassium dihydrogen phosphate, and phosphoric acid.
-
Reference Standard: this compound (purity ≥99.5%).[6]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid | The acidic pH ensures that the basic amine group of the analyte is protonated, leading to better peak shape and avoiding tailing. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good separation efficiency for aromatic compounds. |
| Gradient Elution | 0-15 min: 10-70% B; 15-17 min: 70-10% B; 17-20 min: 10% B | A gradient is employed to ensure elution of both polar and nonpolar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for the analyte. |
| Injection Volume | 10 µL | A small injection volume minimizes potential for band broadening. |
Preparation of Solutions:
-
Buffer (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 using diluted phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare as described for the Standard Solution.
Method Validation Summary per ICH Q2(R2)
The following sections summarize the validation parameters and acceptance criteria that establish the method's trustworthiness and scientific validity.[4][7]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
-
Procedure: The method was tested against a blank (diluent), the reference standard, and the sample. Forced degradation studies were conducted by exposing the sample to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress conditions.
-
Results: The chromatograms showed no interference from the blank at the retention time of the main peak. The peak for this compound was well-resolved from all degradation products, demonstrating the method is stability-indicating.
-
Procedure: A series of five solutions were prepared from the reference standard stock solution, ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).[7]
-
Results: The method demonstrated excellent linearity over the specified range.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.999 |
| Range | 50 - 150 µg/mL | Established by linearity, accuracy, and precision. |
Accuracy was determined by applying the method to the analyte of known purity (reference standard) and through recovery studies by spiking the sample with known amounts of impurities.[4]
-
Procedure: The assay was performed on the reference standard at three concentration levels (80%, 100%, 120%) in triplicate.
-
Results: The method was found to be highly accurate.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.8% | 98.0% - 102.0% |
| 100% | 100.3% | 98.0% - 102.0% |
| 120% | 100.1% | 98.0% - 102.0% |
-
Procedure:
-
Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day by a different analyst using different equipment.
-
-
Results: The low relative standard deviation (RSD) values confirm the method's high precision.
| Precision Type | %RSD | Acceptance Criteria |
| Repeatability | < 0.5% | RSD ≤ 2.0% |
| Intermediate Precision | < 1.0% | RSD ≤ 2.0% |
-
Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Results:
-
LOD: 0.05 µg/mL
-
LOQ: 0.15 µg/mL
-
These values indicate high sensitivity, sufficient for detecting and quantifying trace impurities.
-
-
Procedure: The method's robustness was evaluated by making small, deliberate variations in key parameters: flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).
-
Results: In all varied conditions, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the assay results were not significantly affected, demonstrating the method's reliability during routine use.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, ensuring all ICH guidelines are systematically addressed.
Caption: Workflow for HPLC Method Validation per ICH Guidelines.
Comparative Analysis with Alternative Techniques
While HPLC is the reference method, other techniques can be employed for purity analysis, each with distinct advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC (This Method) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, excellent quantitation, robust, and readily automated. Stability-indicating. | Requires solvent consumption, can be time-consuming for complex samples. | Gold standard for routine QC, purity testing, and stability studies. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile impurities, high sensitivity (especially with MS detection). | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. | Analysis of volatile organic impurities or residual solvents. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, minimal sample and solvent consumption, orthogonal to HPLC. | Lower concentration sensitivity than HPLC, reproducibility can be challenging. | Orthogonal verification of purity, chiral separations. |
| Quantitative NMR (qNMR) | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard. | Provides absolute purity without a specific reference standard for the analyte, structure-specific. | Lower sensitivity than HPLC, requires expensive instrumentation and specialized expertise. | Primary method for certifying reference standards, structural confirmation. |
Discussion and Recommendations
The validated RP-HPLC method presented here is robust, accurate, and precise, making it unequivocally suitable for the routine quality control and purity assessment of this compound. Its ability to separate the main component from degradation products confirms its value as a stability-indicating method, which is a regulatory expectation.
-
For routine batch release and stability testing, the validated RP-HPLC method is the recommended choice. Its performance characteristics are well-defined, and it provides the necessary precision and accuracy for quantitative impurity profiling.
-
Gas Chromatography should be considered a complementary technique, specifically for the analysis of residual solvents from the synthesis process, which are not typically analyzed by RP-HPLC.
-
Capillary Electrophoresis can serve as a valuable orthogonal technique. If a new, unknown impurity is detected by HPLC, CE can be used to confirm its presence and provide supporting data, as its separation mechanism is fundamentally different.
-
Quantitative NMR is not a routine QC tool but is invaluable for the initial characterization and certification of the primary reference standard of this compound itself.
The logical relationship between these validation parameters is crucial for establishing a method as "fit for purpose."
Caption: Interdependence of ICH Validation Parameters.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its performance in pharmaceutical manufacturing. This guide has detailed a comprehensive, validated RP-HPLC method that meets the stringent requirements of the ICH guidelines. By demonstrating high levels of specificity, linearity, accuracy, precision, and robustness, this method stands as a reliable and trustworthy tool for quality control laboratories. A comparative analysis with alternative techniques further solidifies the position of HPLC as the primary choice for this application, while highlighting the synergistic role of orthogonal methods for comprehensive characterization. The adoption of this validated protocol will ensure that the purity of this compound is controlled with the highest degree of scientific rigor, safeguarding the quality of downstream processes and final drug products.
References
- 1. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 2. This compound | 18591-82-7 [chemicalbook.com]
- 3. zenodo.org [zenodo.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. database.ich.org [database.ich.org]
A Comparative Guide to the Biological Activities of Pyridazine Isomers
For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity and therapeutic potential of a molecule. Among the diazines, the constitutional isomers pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine) present a fascinating case study in how the seemingly subtle change in the relative positions of two nitrogen atoms within a six-membered aromatic ring can dramatically alter a compound's interaction with biological targets. This guide provides an in-depth, objective comparison of the biological activities of these three isomers, with a focus on their anticancer, antimicrobial, and herbicidal properties, supported by available experimental data and mechanistic insights.
The Subtle Dance of Nitrogen Atoms: A Structural Overview
The distinct placement of the nitrogen atoms in pyridazine, pyrimidine, and pyrazine dictates their electronic distribution, dipole moment, basicity, and hydrogen bonding capabilities. These fundamental physicochemical properties are the primary determinants of their differential biological activities. Pyridazine, with its adjacent nitrogen atoms, possesses a higher dipole moment compared to pyrimidine and pyrazine. This inherent polarity can influence solubility, membrane permeability, and interactions with polar residues in target proteins. The basicity of these isomers also varies, impacting their protonation state at physiological pH and their ability to engage in ionic interactions.
Comparative Biological Activity: A Head-to-Head Look
While direct comparative studies testing derivatives of all three isomers under identical conditions are limited, the existing body of research allows for a compelling, albeit mosaic, comparison of their activities.
Anticancer Activity
All three diazine isomers have served as scaffolds for the development of potent anticancer agents. Their efficacy often stems from their ability to mimic endogenous purines and pyrimidines, thereby interfering with nucleic acid synthesis, or to interact with key enzymatic targets in cancer cell signaling pathways.
Pyridazine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, certain pyridazine-containing compounds have shown potent activity comparable to the reference drug imatinib on colon cancer cell lines (HCT-116).
Pyrimidine derivatives are perhaps the most established among the three isomers in oncology, with numerous approved drugs, such as 5-fluorouracil and gemcitabine, being pyrimidine analogs. The pyrimidine ring is a common building block for inhibitors of various kinases, which are crucial regulators of cell growth and proliferation. For example, pyrazolo[3,4-d]pyrimidine derivatives have shown high cytotoxic activity against Caco-2, A549, HT1080, and Hela cell lines.[1]
Pyrazine derivatives have also emerged as promising anticancer agents. Their derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation. For instance, imidazo[1,2-a]pyrazine derivatives have demonstrated notable anticancer activity against Hep-2, HepG2, MCF-7, and A375 cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Representative Diazine Derivatives
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine | Pyridazine derivative 5b | HCT-116 | < Imatinib ref. | [2] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine 7 | HT1080 | 17.50 | [1] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine 7 | Hela | 73.08 | [1] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine 7 | A549 | 68.75 | [1] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine 7 | Caco-2 | 43.75 | [1] |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | Hep-2 | 11 | [3] |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | HepG2 | 13 | [3] |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | MCF-7 | 11 | [3] |
Disclaimer: The data presented is from different studies and should be interpreted with caution as experimental conditions may vary.
Antimicrobial Activity
The diazine isomers are also prolific scaffolds in the development of novel antimicrobial agents to combat bacterial and fungal infections.
Pyridazine derivatives have shown a broad spectrum of antimicrobial activity. For example, certain chloro pyridazine derivatives have exhibited potent activity against Escherichia coli, Pseudomonas aeruginosa, and Serratia marcescens.[4] Diarylurea pyridazinones have also demonstrated activity against Staphylococcus aureus and Candida albicans.[4]
Pyrimidine derivatives , owing to their structural similarity to the nucleobases in DNA and RNA, are effective inhibitors of microbial growth. Fused pyrimidine systems, in particular, have been explored for their antibacterial and antifungal properties. New pyrazole-clubbed pyrimidine hybrids have shown promising activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[5]
Pyrazine derivatives have also been investigated for their antimicrobial potential. Certain pyrazine derivatives have shown activity against various bacterial strains.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Representative Diazine Derivatives
| Derivative Class | Compound Example | Target Microorganism | MIC (µg/mL) | Reference |
| Pyridazine | Chloro derivatives | Escherichia coli | 0.892–3.744 | [4] |
| Pyridazine | Chloro derivatives | Pseudomonas aeruginosa | 0.892–3.744 | [4] |
| Pyridazine | Diarylurea Pyridazinone 10h | Staphylococcus aureus | 16 | [4] |
| Pyridazine | Diarylurea Pyridazinone 8g | Candida albicans | 16 | [4] |
| Pyrimidine | Pyrazole-clubbed pyrimidine 5c | MRSA | 521 µM | [5] |
| Pyrazine | Pyrazine derivative | Gram-positive bacteria | Comparable to Ceftriaxone | [6] |
Disclaimer: The data presented is from different studies and should be interpreted with caution as experimental conditions may vary.
Herbicidal Activity
In the agrochemical sector, diazine isomers have been instrumental in the development of herbicides for weed control.
Pyridazine derivatives have a long history as effective herbicides. They are known to interfere with various plant processes, including photosynthesis.
Pyrimidine-based herbicides are widely used and are known for their selective toxicity to broadleaf weeds. Pyrido[2,3-d]pyrimidine derivatives have been synthesized and have shown good herbicidal activity against monocot bentgrass.[7][8]
Pyrazine derivatives have also been explored for their herbicidal properties. The pyrazine ring is considered a bioisostere of naturally occurring compounds like pyrimidine nucleic bases, which can be a basis for their herbicidal action.[9]
Due to the nature of herbicidal activity reporting (often as percent inhibition at a certain concentration rather than IC50 values), a direct numerical comparison in a table is challenging. However, the literature indicates that derivatives from all three isomeric classes have been successfully developed into commercial or experimental herbicides.
Structure-Activity Relationships (SAR): The "Why" Behind the Activity
The biological activity of these isomers is not solely dependent on the core ring but is heavily influenced by the nature and position of substituents.
Caption: Comparative Structure-Activity Relationship of Diazine Isomers.
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are paramount. Below are detailed methodologies for assessing the key biological activities discussed.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4][6][10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (pyridazine, pyrimidine, and pyrazine derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][7][9]
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (bacteria or fungi) to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Herbicidal Activity: Pre-Emergence Assay
This assay evaluates the herbicidal effect of compounds when applied to the soil before weed emergence.
Step-by-Step Methodology:
-
Pot Preparation: Fill pots with a standardized soil mixture.
-
Compound Application: Apply the test compounds (dissolved in a suitable solvent and diluted) evenly to the soil surface of each pot using a calibrated sprayer. A control group with only the solvent should be included.
-
Seed Sowing: Sow a specific number of weed seeds (e.g., Echinochloa crus-galli) at a uniform depth.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water as needed.
-
Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their shoot and root length, and fresh weight.
-
Data Analysis: Calculate the percent inhibition of germination and growth compared to the control group.
Conclusion: A Tale of Three Isomers
The comparative analysis of pyridazine, pyrimidine, and pyrazine underscores a fundamental principle in medicinal and agrochemical chemistry: molecular architecture is paramount. While all three diazine isomers have proven to be privileged scaffolds, their subtle structural differences lead to distinct biological activities and therapeutic applications. Pyrimidine's resemblance to natural nucleobases has made it a cornerstone in anticancer and antimicrobial drug development. Pyridazine's unique electronic properties continue to be exploited for a wide range of pharmacological targets. Pyrazine, with its symmetrical nature, offers a versatile template for bioisosteric replacement and the development of novel bioactive compounds.
For the researcher, the choice between these isomers is not arbitrary but a strategic decision based on the desired biological target and the intended mechanism of action. This guide serves as a foundational resource to inform that decision, highlighting the vast potential that lies within the nuanced chemistry of these three remarkable isomers.
References
- 1. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. analyzeseeds.com [analyzeseeds.com]
- 6. clyte.tech [clyte.tech]
- 7. protocols.io [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. MTT assay protocol | Abcam [abcam.com]
The Selectivity Puzzle: A Comparative Guide to Kinase Inhibitors Derived from the 3-Amino-6-methylpyridazine Scaffold
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its over 500 members, presents a complex landscape where achieving specificity is the key to therapeutic efficacy and minimizing off-target effects. The 3-amino-6-methylpyridazine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the selectivity of kinase inhibitors derived from this and related pyridazine scaffolds, supported by experimental data and detailed protocols. We will delve into the nuances of assessing inhibitor selectivity, from targeted assays to broad-spectrum kinome profiling, to provide a comprehensive understanding of this critical aspect of drug discovery.
The Significance of Kinase Inhibitor Selectivity
Protein kinases are crucial regulators of a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer. While the development of kinase inhibitors has revolutionized treatment paradigms, the high degree of structural conservation in the ATP-binding site across the kinome makes achieving selectivity a formidable task. A non-selective inhibitor can lead to a cascade of off-target effects, resulting in toxicity and diminished therapeutic windows. Therefore, a rigorous assessment of an inhibitor's selectivity profile is not just a regulatory requirement but a fundamental aspect of understanding its biological activity and predicting its clinical potential.
The this compound Scaffold: A Privileged Structure
The this compound core is considered a "privileged scaffold" in medicinal chemistry. This is due to its synthetic tractability and its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases. The pyridazine ring acts as a versatile anchor, from which various substituents can be explored to optimize potency and selectivity.
Comparative Analysis of Pyridazine-Based Kinase Inhibitors
To illustrate the principles of selectivity assessment, we will compare two exemplary kinase inhibitors derived from pyridazine-based scaffolds: a highly selective JNK1 inhibitor derived from a 3,6-disubstituted pyridazine and a DYRK1A inhibitor from a related imidazo[1,2-b]pyridazine series that has been extensively profiled across the kinome.
Case Study 1: A Selective 3,6-Disubstituted Pyridazine Inhibitor of JNK1
Recent research has identified a novel 3,6-disubstituted pyridazine, referred to as Compound 9e , as a potent and selective inhibitor of c-Jun N-terminal kinase 1 (JNK1)[1][2][3]. JNK1 is a key mediator of cellular responses to stress signals and is implicated in inflammatory diseases and cancer.
Biological Activity and Selectivity of Compound 9e:
| Compound | Primary Target | In Vivo Efficacy | Target Engagement Confirmation |
| Compound 9e | JNK1 | Reduction in tumor volume in an Ehrlich ascites carcinoma solid tumor model[1][2][3] | Downregulation of JNK1 gene expression and phosphorylated JNK1 protein levels in tumors[1][2][3] |
The selectivity of Compound 9e was primarily assessed through its specific impact on the JNK1 signaling pathway in a disease-relevant in vivo model. This approach, while not a broad kinome screen, provides strong evidence of target engagement and functional selectivity in a complex biological system.
Case Study 2: An Imidazo[1,2-b]pyridazine Inhibitor of DYRK1A with Comprehensive Kinome Profiling
In contrast to the targeted approach for Compound 9e, a comprehensive assessment of selectivity is often performed using large-scale screening platforms. A prime example is the characterization of Compound 17 , an imidazo[1,2-b]pyridazine derivative, as a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A)[1]. DYRK1A is involved in neurodevelopment and is a target for neurodegenerative diseases and certain cancers.
The selectivity of Compound 17 was determined using the KINOMEscan™ platform, which assesses binding to a large panel of kinases.
KINOMEscan™ Selectivity Profile of Compound 17 (% Inhibition at 1 µM):
| Kinase | % Inhibition |
| DYRK1A | >99 |
| DYRK1B | >95 |
| DYRK2 | >95 |
| CLK1 | >90 |
| CLK2 | >90 |
| CLK4 | >90 |
| Haspin (GSG2) | >90 |
| Other kinases in panel | <50 |
This broad profiling reveals that while Compound 17 is a potent DYRK1A inhibitor, it also exhibits significant activity against other members of the DYRK and CLK families. This level of detail is crucial for anticipating potential off-target effects and guiding further medicinal chemistry efforts to improve selectivity.
Key Experimental Protocols for Assessing Kinase Inhibitor Selectivity
A multi-faceted approach is essential for a thorough evaluation of kinase inhibitor selectivity. Here, we outline the methodologies for three key experimental techniques.
KINOMEscan™ Profiling
This competition binding assay is a gold standard for broad kinome selectivity profiling.
Experimental Workflow:
Caption: KINOMEscan™ experimental workflow.
Methodology:
-
Assay Setup: A panel of human kinases is tested. Each kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Capture and Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically using a sensitive method like quantitative PCR (qPCR) of a DNA tag linked to the kinase.
-
Data Analysis: A low signal indicates strong binding of the test compound to the kinase. The results are expressed as percent inhibition or dissociation constants (Kd).
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Methodology:
-
Cell Treatment: Intact cells are treated with the kinase inhibitor or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Lysis and Separation: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Quantification: The amount of the target kinase remaining in the soluble fraction is quantified by methods such as Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Phosphoproteomics
Mass spectrometry-based phosphoproteomics allows for an unbiased, global analysis of changes in kinase signaling networks upon inhibitor treatment.
Experimental Workflow:
Caption: Phosphoproteomics workflow for kinase inhibitor analysis.
Methodology:
-
Sample Preparation: Cells are treated with the inhibitor, and proteins are extracted and digested into peptides. Phosphopeptides are then enriched from the complex mixture.
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and phosphorylation site.
-
Data Analysis: The abundance of each phosphopeptide is compared between inhibitor-treated and control samples. Significant changes in phosphorylation can identify the direct and indirect targets of the inhibitor and its impact on signaling pathways.
Signaling Pathways and the Importance of Context
The ultimate goal of a selective kinase inhibitor is to modulate a specific signaling pathway to achieve a therapeutic effect. Below are simplified diagrams of the JNK1 and a generic CDK-regulated cell cycle pathway.
JNK1 Signaling Pathway:
Caption: Simplified JNK1 signaling pathway and the inhibitory action of Compound 9e.
CDK-Regulated Cell Cycle Pathway:
Caption: Simplified CDK-regulated cell cycle pathway and the inhibitory action of a hypothetical pyridazine-based CDK2 inhibitor.
Conclusion: An Integrated Approach to Selectivity Assessment
The development of selective kinase inhibitors from the this compound and related scaffolds holds significant therapeutic promise. However, a comprehensive and multi-pronged approach to selectivity assessment is non-negotiable. As we have seen with our case studies, a combination of in-depth analysis of on-target activity in relevant biological systems (Compound 9e) and broad, unbiased kinome-wide profiling (Compound 17) provides the most complete picture of an inhibitor's selectivity. The experimental protocols outlined in this guide—KINOMEscan™, CETSA®, and phosphoproteomics—represent a powerful toolkit for researchers in this field. By judiciously applying these techniques and carefully interpreting the data within the context of the relevant signaling pathways, the scientific community can continue to advance the development of safer and more effective kinase-targeted therapies.
References
A Comparative Guide to the Drug-like Properties of 3-Amino-6-methylpyridazine Derivatives
For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged heterocyclic motif with significant potential in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and inherent polarity, make it an attractive core for designing novel therapeutics.[1] This guide provides an in-depth evaluation of the drug-like properties of a specific subclass, 3-Amino-6-methylpyridazine derivatives, offering a comparative analysis framework and detailed experimental protocols to aid in the selection and optimization of promising drug candidates.
The Pyridazine Core: A Scaffold of Therapeutic Promise
The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms, a feature that imparts distinct electronic and steric properties. These properties can be leveraged to enhance drug-target interactions, improve pharmacokinetic profiles, and mitigate off-target effects.[1][2] Notably, the 3-amino-pyridazine moiety is a key structural component in several approved drugs, underscoring its therapeutic relevance.[3] This guide will focus on the systematic evaluation of key drug-like properties of this compound derivatives, providing a roadmap for their progression from hit to lead and beyond.
Key Drug-like Properties and Their Evaluation
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of attrition.[4] Therefore, a thorough and early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is paramount.
Physicochemical Properties: The Foundation of Drug Action
The fundamental physicochemical properties of a compound, such as solubility and lipophilicity, govern its absorption and distribution in the body. For this compound derivatives, these properties can be finely tuned through structural modifications.
Table 1: Physicochemical Properties of this compound (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃ | |
| Molecular Weight | 109.13 g/mol | |
| Melting Point | 222-223 °C | [5] |
| Boiling Point | 319 °C | [5] |
| pKa | 5.48 ± 0.10 | [5] |
| XLogP3 | -0.1 | [6] |
Note: This data is for the parent compound and will vary with substitution.
Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a critical determinant of a drug's ability to cross biological membranes. A balanced LogP is often sought, as high lipophilicity can lead to poor solubility and increased metabolic clearance, while low lipophilicity may hinder membrane permeation.
Solubility: Adequate aqueous solubility is essential for oral absorption and formulation. Poor solubility can lead to low bioavailability and hinder the development of intravenous formulations.
In Vitro ADME Assays: Predicting In Vivo Behavior
A suite of in vitro assays can provide valuable insights into a compound's likely pharmacokinetic profile in vivo.[7][8]
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell permeability assay is a widely used in vitro model for predicting intestinal absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
Compound Application: The test compound (e.g., a this compound derivative) is added to the apical (A) side of the monolayer.
-
Sampling: At various time points, samples are taken from the basolateral (B) side.
-
Analysis: The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration on the apical side.
The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, significantly influences its half-life and oral bioavailability. In vitro metabolic stability is commonly assessed using liver microsomes or hepatocytes.[1]
A study on piperazin-1-ylpyridazines, a structurally related class of compounds, demonstrated that minor structural modifications can dramatically impact metabolic stability.[9] For instance, the introduction of a fluorine atom at a metabolically labile position can block oxidation and significantly increase the half-life.
Table 2: Comparative Metabolic Stability of Piperazin-1-ylpyridazine Derivatives in Mouse and Human Liver Microsomes
| Compound | MLM t₁/₂ (min) | HLM t₁/₂ (min) |
| 1 | 2 | 3 |
| 29 | 113 | 105 |
Data extracted from a study on piperazin-1-ylpyridazines, which are structurally analogous to the topic compound class, to illustrate the impact of structural modifications on metabolic stability.[9]
Experimental Protocol: Microsomal Stability Assay
-
Incubation Mixture: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[1]
-
Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Caption: Workflow for the in vitro microsomal stability assay.
Cytotoxicity: Assessing the Safety Profile
Early assessment of cytotoxicity is crucial to identify compounds that may have a narrow therapeutic window. The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.[10]
Table 3: Illustrative In Vitro Cytotoxicity of N-Phenyl-3-aminopyrazine-2-carboxamide Derivatives against HepG2 Cancer Cell Line
| Compound ID | R' (Substitution on Phenyl Ring) | IC₅₀ (µM) |
| 16 | 4-Cl | > 250 |
| 17 | 2,4-diOCH₃ | > 50 |
| 20 | 4-CF₃ | 41.4 |
Data extracted from a study on N-substituted 3-aminopyrazine-2-carboxamides, which are structurally analogous to the topic compound class.[11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) or normal cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. A systematic evaluation of their drug-like properties is essential for identifying candidates with a high probability of success in preclinical and clinical development. This guide has outlined a comprehensive framework for this evaluation, encompassing key physicochemical and in vitro ADME-Tox assays. By employing these methodologies, researchers can make informed decisions to guide the optimization of this promising class of compounds, ultimately accelerating the discovery of new and effective medicines.
References
- 1. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 342385 - Metabolic stability in human liver microsomes - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 18591-82-7 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Amino-6-methylpyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data, Price – High Quality Bulk Wholesale [pipzine-chem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-6-methylpyridazine
As researchers and drug development professionals, our work with novel chemical intermediates like 3-Amino-6-methylpyridazine is foundational to discovery. However, scientific advancement carries an intrinsic responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is not a mere procedural afterthought; it is a critical component of laboratory safety, regulatory compliance, and ethical scientific practice. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Profile and Inherent Risks
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS: 18591-82-7) is a solid organic compound that presents several health risks upon exposure. The causality behind the stringent disposal protocols lies in mitigating these inherent hazards. Failure to adhere to proper procedures can lead to personnel exposure, adverse health effects, and environmental contamination.
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. These classifications mandate its treatment as hazardous waste.
| Hazard Classification | GHS H-Code | Signal Word | GHS Pictogram | Description of Risk |
| Acute Toxicity (Oral) | H302 | Warning | GHS07 | Harmful if swallowed. |
| Skin Irritation | H315 | Warning | GHS07 | Causes skin irritation upon contact. |
| Eye Irritation | H319 | Warning | GHS07 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | Warning | GHS07 | May cause respiratory irritation if inhaled as dust. |
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with proactive risk mitigation. The use of appropriate engineering controls and PPE is non-negotiable. The primary goal is to create a barrier between the researcher and the hazardous material, preventing any route of exposure.
Engineering Controls: All handling and preparation for disposal of this compound should occur within a certified laboratory chemical fume hood. This is essential to control the inhalation of any dust particles, directly addressing the respiratory irritation hazard (H335). The work area must also be equipped with an emergency eyewash station and a safety shower, with clear and immediate access.
Personal Protective Equipment (PPE): The selection of PPE is dictated by the compound's specific hazards. The following workflow illustrates the decision-making process for ensuring adequate protection.
Caption: PPE selection workflow for handling this compound.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity prior to use and should be properly removed and disposed of as contaminated waste after handling.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, wear impervious clothing.
-
Respiratory Protection: If there is a risk of generating dust, a certified respirator must be used.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in strict accordance with all applicable local, state, and federal regulations. The universal precautionary statement for disposal is P501: "Dispose of contents/container to an appropriate treatment and disposal facility..."
Step 3.1: Waste Segregation and Collection
The foundation of a compliant disposal system is proper waste segregation.
-
Designate a Waste Container: Procure a dedicated, sealable, and clearly labeled hazardous waste container. The container material must be compatible with pyridazine compounds.
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name: "this compound".
-
Collection: Carefully transfer waste material, including any surplus or non-recyclable solutions, into the designated container using appropriate tools (e.g., spatulas, funnels).
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids. Mixing can cause dangerous chemical reactions.
Step 3.2: Disposal of Unused Product and Contaminated Labware
-
Solid Waste: Unused or expired this compound solid should be collected in the designated hazardous waste container.
-
Contaminated Consumables: All disposable items that have come into contact with the chemical, such as weighing papers, pipette tips, and contaminated gloves, must be placed in the same hazardous waste container.
-
Container Sealing: Once collection is complete, or the container is full, securely seal the container.
Step 3.3: Disposal of Empty Containers
-
Decontamination: Empty containers can be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate from this cleaning process is considered hazardous and must be collected in a separate, appropriately labeled hazardous waste container for liquids.
-
Final Disposal: Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your institution's Environmental Health and Safety (EHS) department.
Step 3.4: Final Disposal Pathway
-
Professional Service: The sealed hazardous waste container must be transferred to a licensed professional waste disposal service.
-
Incineration: The recommended disposal method for this type of combustible material is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and systematic response is crucial to minimize exposure and environmental impact.
Caption: Logical workflow for responding to a this compound spill.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Before approaching the spill, don the full PPE detailed in Section 2, including respiratory protection.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Critically, do not allow the chemical to enter drains or waterways.
-
Absorb and Collect: Cover the spill with an inert, dry absorbent material like vermiculite, sand, or earth. Using spark-proof tools, carefully collect the absorbed material and place it into your designated hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's EHS department in accordance with established protocols.
By adhering to these rigorous procedures, you ensure that your critical research does not come at the cost of personal safety or environmental integrity. Always consult your institution's specific EHS guidelines and the most current Safety Data Sheet (SDS) for this compound before handling or disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




